molecular formula C6H6N4O2 B1600316 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione CAS No. 83824-38-8

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B1600316
CAS No.: 83824-38-8
M. Wt: 166.14 g/mol
InChI Key: OAXSBZVGKPGEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSBZVGKPGEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433100
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83824-38-8
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine ring system is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to purine bases. This similarity allows molecules incorporating this core to act as bioisosteres, interacting with a wide range of biological targets by mimicking endogenous purines. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. This guide provides a detailed technical overview of the 1-methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione core, a specific substitution pattern of this important heterocyclic system.

While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from the unsubstituted parent compound and closely related analogs to provide a comprehensive understanding of its structure, potential synthesis, and likely biological significance.

PART 1: Deconstructing the Chemical Architecture

The core of the topic compound is the pyrazolo[4,3-d]pyrimidine fused ring system. This is an arrangement of a pyrazole ring fused to a pyrimidine ring. The "-dione" suffix indicates the presence of two ketone functional groups on the pyrimidine ring, and the "dihydro-" prefix specifies the saturation of two positions in the ring system. The "1-methyl" prefix denotes the attachment of a methyl group to the nitrogen at position 1 of the pyrazole ring.

The systematic IUPAC name for the parent, unsubstituted scaffold is 1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione.[1] Its key structural features are:

  • A Planar Heterocyclic Core: The fused ring system is largely planar, which can facilitate stacking interactions with biological macromolecules.

  • Hydrogen Bonding Capabilities: The presence of N-H and C=O groups allows for the formation of multiple hydrogen bonds, both as donors and acceptors. This is crucial for binding to target proteins.

  • Tautomerism: The dione structure can exist in equilibrium with its enol or lactam-lactim tautomeric forms. The predominant tautomer will depend on the solvent and solid-state packing forces.

The introduction of a methyl group at the N1 position, to form the target compound of this guide, would have several predictable consequences:

  • Blocked Tautomerism: The methyl group at N1 prevents tautomerization involving this nitrogen, locking the pyrazole ring in a specific form.

  • Increased Lipophilicity: The addition of a methyl group slightly increases the molecule's lipophilicity, which can influence its solubility, cell permeability, and pharmacokinetic properties.

  • Altered Binding Interactions: The methyl group can introduce steric hindrance or establish favorable van der Waals interactions within a binding pocket, thereby modulating biological activity.

Below is a visual representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict some of its properties based on its structure and data from related compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular FormulaC6H6N4O2-
Molecular Weight166.14 g/mol -
IUPAC Name1-methyl-1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione-
CAS NumberNot assigned-
Parent Compound CAS40769-81-1[1]
Isomeric Compound1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione[2]
Isomeric Compound CAS5401-15-0[2]

PART 2: Synthesis Strategies - A Proposed Retrosynthetic Approach

A plausible synthetic route to this compound can be devised based on established methods for constructing the pyrazolo[4,3-d]pyrimidine core. A common strategy involves the cyclization of a functionalized pyrazole precursor.

A proposed retrosynthetic pathway is outlined below:

Proposed Retrosynthetic Pathway Target This compound Intermediate1 Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Target->Intermediate1 Cyclization Intermediate2 Urea or isocyanate derivative Target->Intermediate2 Cyclization StartingMaterial1 Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate Intermediate1->StartingMaterial1 Reduction of nitro group StartingMaterial2 Methyl cyanoacetate and Methylhydrazine StartingMaterial1->StartingMaterial2 Nitration and cyclization

Caption: A proposed retrosynthetic analysis for the target molecule.

Proposed Experimental Protocol:

Step 1: Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This key intermediate can be synthesized in a two-step process starting from commercially available reagents.

  • Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate:

    • To a solution of methyl cyanoacetate and methylhydrazine in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) to facilitate the initial cyclization to form the pyrazole ring.

    • The resulting pyrazole intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

  • Reduction of the Nitro Group:

    • The nitro-pyrazole intermediate is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

Step 2: Cyclization to form the Pyrazolo[4,3-d]pyrimidine-5,7-dione Core

  • The methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is reacted with a suitable C1 synthon to form the pyrimidine ring. A common method is to use urea or a derivative thereof.

  • The aminopyrazole and urea are heated together, either neat or in a high-boiling solvent (e.g., diphenyl ether), to drive the cyclization reaction with the elimination of methanol and ammonia.

  • Alternatively, the aminopyrazole can be reacted with an isocyanate, such as chlorosulfonyl isocyanate, followed by hydrolysis to yield the dione.

Purification and Characterization:

The final product would be purified using standard techniques such as recrystallization or column chromatography. The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of the methyl group, the pyrazole proton, and the NH protons of the pyrimidine ring.

  • ¹³C NMR: To identify the carbon signals of the fused ring system and the carbonyl groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • IR Spectroscopy: To detect the characteristic stretching frequencies of the N-H and C=O bonds.

PART 3: Biological Significance and Potential Applications

While the specific biological activity of this compound is not reported, the pyrazolo[4,3-d]pyrimidine scaffold is well-established as a pharmacologically active core. Derivatives have been investigated for a variety of therapeutic applications.

Potential Therapeutic Areas:

  • Oncology: Many pyrazolopyrimidine derivatives have been developed as kinase inhibitors.[3] For instance, some analogs have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3] The structural similarity to purines allows these compounds to compete with ATP for the kinase binding site.

  • Antiviral Agents: The pyrazolopyrimidine core has been explored for its potential antiviral properties, particularly against RNA viruses.[3]

  • CNS Disorders: Due to their ability to interact with purinergic receptors, some pyrazolopyrimidine derivatives have been investigated for their potential in treating central nervous system disorders.

  • Anti-inflammatory Agents: Certain derivatives have shown anti-inflammatory activity through various mechanisms.

The biological activity of N1-methylated pyrazolo[4,3-d]pyrimidines has been demonstrated to be significant. For example, a series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[4] The methylation at the N1 position was found to be important for their biological activity.[4]

The diagram below illustrates a potential mechanism of action for pyrazolo[4,3-d]pyrimidine derivatives as kinase inhibitors.

Potential Mechanism of Action as a Kinase Inhibitor cluster_0 Kinase Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Releases PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor 1-Methyl-pyrazolo[4,3-d]pyrimidine-5,7-dione Inhibitor->Kinase Competitively Binds Block X Block->Substrate Inhibits Phosphorylation

Sources

The Core Mechanism of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the mechanism of action for 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a compound belonging to the versatile pyrazolopyrimidine class of molecules. This scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. While derivatives of the pyrazolo[4,3-d]pyrimidine core have been investigated for various therapeutic applications, including as anticancer agents that target kinases and microtubules, the primary and most well-documented mechanism of action for structures akin to this compound is the inhibition of phosphodiesterase type 5 (PDE5).[1][2][3][4][5] This guide will dissect this primary mechanism, explore the downstream signaling consequences, and provide the experimental framework for its investigation.

The Pyrazolopyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrazolo[3,4-d]pyrimidine moiety is a recurring motif in the development of potent and selective inhibitors for a variety of enzymes.[6] Its structural resemblance to the adenine core of ATP makes it an ideal starting point for the design of ATP-competitive inhibitors, particularly for protein kinases.[7] Indeed, various substituted pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and tubulin polymerization, showing promise as anticancer agents.[7][8][9][10]

However, the specific substitution pattern of this compound, particularly the dione feature and the N1-methylation, strongly directs its activity towards a different class of enzymes: the phosphodiesterases (PDEs).

Primary Mechanism of Action: Selective Inhibition of Phosphodiesterase 5 (PDE5)

The most prominent and clinically relevant mechanism of action for pyrazolopyrimidinone-based compounds is the inhibition of phosphodiesterase 5 (PDE5).[1][2] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[11][12][13] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling cascade.[12]

The Nitric Oxide/cGMP Signaling Pathway

The physiological effects of PDE5 inhibition are best understood in the context of the nitric oxide (NO)/cGMP pathway. This pathway is fundamental to smooth muscle relaxation and vasodilation.

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes to Compound 1-Methyl-1,4-dihydro- pyrazolo[4,3-d]pyrimidine -5,7-dione Compound->PDE5 Inhibits Ca_decrease Decreased Intracellular Ca2+ Concentration PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Causes PDE5_Assay_Workflow Start Start Prep Prepare Reagents: - Compound Dilutions - PDE5 Enzyme - cGMP Substrate Start->Prep Plate Plate Compound Dilutions Prep->Plate AddEnzyme Add PDE5 Enzyme Plate->AddEnzyme AddSubstrate Add cGMP Substrate to Initiate Reaction AddEnzyme->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate Detect Add Detection Reagents (Antibody & Tracer) Incubate->Detect Read Measure Fluorescence Polarization Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A stepwise workflow for determining the in vitro inhibitory activity against PDE5.

Cellular Assays for cGMP Accumulation

To confirm the mechanism in a cellular context, assays measuring the intracellular accumulation of cGMP in response to the compound are essential. This is typically performed in cell lines that express PDE5, such as vascular smooth muscle cells.

Experimental Protocol: Cellular cGMP Assay

  • Cell Culture:

    • Culture vascular smooth muscle cells in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a defined period.

    • Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate soluble guanylate cyclase.

  • Cell Lysis and cGMP Measurement:

    • Lyse the cells to release intracellular contents.

    • Quantify the cGMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cGMP concentration against the compound concentration to demonstrate a dose-dependent increase in cGMP levels.

Potential for Other Mechanisms of Action

While PDE5 inhibition is the most probable mechanism of action, the pyrazolo[4,3-d]pyrimidine scaffold's versatility means other potential targets should not be entirely dismissed without experimental evidence.

  • Kinase Inhibition: Given that many pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors, it is conceivable that this compound could exhibit some off-target kinase inhibitory activity. [6][7][9][14]Kinase profiling assays would be necessary to investigate this possibility.

  • Other Phosphodiesterases: The selectivity of the compound for PDE5 over other PDE isoforms (e.g., PDE6, PDE11) is a critical parameter. [2][3][5]Inhibition of PDE6, which is found in the retina, can lead to visual disturbances. [4]Therefore, selectivity profiling against a panel of PDE enzymes is a crucial step in the characterization of this compound.

Summary of Quantitative Data

ParameterTypical Value Range for Pyrazolopyrimidinone PDE5 InhibitorsSignificance
PDE5 IC₅₀ Low nanomolar to sub-micromolarIndicates potency of direct enzyme inhibition.
Selectivity vs. PDE6 >10-foldA higher ratio indicates a lower risk of visual side effects.
Cellular cGMP EC₅₀ Low nanomolar to micromolarDemonstrates the compound's ability to increase cGMP in a cellular environment.

Conclusion

The core mechanism of action for this compound is the selective inhibition of phosphodiesterase 5. This leads to an accumulation of intracellular cGMP, resulting in the amplification of the nitric oxide signaling pathway and subsequent smooth muscle relaxation. The pyrazolopyrimidinone scaffold is a well-established pharmacophore for potent PDE5 inhibition. A thorough investigation of this compound should include in vitro enzymatic assays to determine its potency and selectivity, as well as cell-based assays to confirm its mechanism of action in a physiological context. While other potential off-target effects, such as kinase inhibition, are possible due to the privileged nature of the pyrazolo[4,3-d]pyrimidine scaffold, the available evidence strongly points towards PDE5 as the primary molecular target.

References

  • Al-Ostath, A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Sissons, B., & Iavarone, S. (2022). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today.
  • Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PubMed Central.
  • Gangjee, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central.
  • Nall, R. (2020).
  • Kumar, A., et al. (2023).
  • Kumar, A., et al. (2018).
  • Kumar, A., et al. (2025). Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents.
  • Kim, D. K., et al. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. PubMed.
  • Aoki, M., et al. (2003). Phosphodiesterase inhibitors.
  • Yoo, H. H., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed.
  • Gucký, T., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. PubMed.
  • Dell'Agli, M., et al. (2005). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PubMed Central.
  • Sbraccia, M., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
  • Manfroni, G., et al. (2005). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5)
  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs.
  • Wang, G., et al. (2018). Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors. PubMed Central.
  • Zhang, C., et al. (2020). Design, synthesis and biological evaluation of novel pyrazolopyrimidone derivatives as potent PDE1 inhibitors. PubMed.
  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.
  • Ghorab, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central.
  • Zhang, C., et al. (2020).
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Ghorab, M. M., et al. (2012).

Sources

The Biological Versatility of the Pyrazolo[4,3-d]pyrimidine Scaffold: An In-Depth Technical Guide Focused on 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities associated with the pyrazolo[4,3-d]pyrimidine scaffold, with a specific focus on the potential of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural features, shared with a class of highly active compounds, allow for a robust, predictive analysis of its likely biological profile and therapeutic potential. This document synthesizes information from extensive research on analogous compounds to provide a foundational understanding for future investigation.

The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine ring system is a heterocyclic scaffold of significant interest in drug discovery. Its structure is analogous to purine, the core of essential biomolecules like adenine and guanine. This bioisosteric resemblance allows pyrazolo[4,3-d]pyrimidine derivatives to effectively interact with the binding sites of various enzymes, particularly kinases, that recognize purine-based substrates such as ATP.[1] This inherent characteristic has led to the exploration of this scaffold for a wide array of therapeutic applications.

Derivatives of pyrazolo[4,3-d]pyrimidine have demonstrated a remarkable diversity of biological activities, including but not limited to:

  • Anticancer Activity: Through various mechanisms such as inhibition of protein kinases (e.g., EGFR, CDK2, mTOR) and disruption of microtubule polymerization.[1][2][3][4]

  • Phosphodiesterase (PDE) Inhibition: Notably, inhibition of PDE5, the enzyme targeted by sildenafil for the treatment of erectile dysfunction.[5][6]

  • Anti-inflammatory Properties: By modulating the production of pro-inflammatory cytokines.[7]

  • Antiviral Activity: With preliminary evidence suggesting potential against certain viruses.[7]

The dione substitution in This compound suggests a stable core structure amenable to further chemical modifications to optimize potency and selectivity for various biological targets. The N1-methylation is a common feature in many biologically active pyrazolo[4,3-d]pyrimidines, often enhancing target engagement and pharmacokinetic properties.[2]

Predicted Biological Profile of this compound

Based on the extensive research on the broader pyrazolo[4,3-d]pyrimidine class, this compound is predicted to exhibit a range of biological activities. The core scaffold's ability to act as a kinase inhibitor is a primary area of interest. Furthermore, its structural similarity to known phosphodiesterase inhibitors warrants investigation into its effects on this enzyme family.

A very close analog, 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione , has been reported to exhibit anticancer, anti-inflammatory, and potential antiviral properties.[7] Its anticancer mechanism is suggested to involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[7] This provides a strong rationale for investigating similar activities for the title compound.

Key Biological Activities and Mechanisms of Action

Anticancer Potential

The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the development of novel anticancer agents. The primary mechanisms of action identified for derivatives of this class are:

  • Protein Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Pyrazolo[4,3-d]pyrimidines, as ATP mimetics, can competitively inhibit these enzymes. Notable targets include:

    • Epidermal Growth Factor Receptor (EGFR): Derivatives have shown potent inhibition of both wild-type and mutant forms of EGFR.[8]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, disrupts the cell cycle, leading to apoptosis in cancer cells.[1]

    • mTOR Inhibition: Some derivatives have been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[4]

  • Tubulin Polymerization Inhibition: Certain N1-methylated pyrazolo[4,3-d]pyrimidines act as microtubule targeting agents. They inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[2]

Below is a diagram illustrating a generalized kinase inhibition pathway that is a likely mechanism of action for pyrazolo[4,3-d]pyrimidine derivatives.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates ATP ATP ATP->Kinase_Domain Binds to active site ADP ADP Kinase_Domain->ADP P_Substrate Phosphorylated Substrate Kinase_Domain->P_Substrate Phosphorylates Substrate Substrate Protein Substrate->Kinase_Domain Transcription Gene Transcription (Proliferation, Survival) P_Substrate->Transcription Activates signaling cascade Compound 1-Methyl-1,4-dihydro- pyrazolo[4,3-d]pyrimidine-5,7-dione Compound->Kinase_Domain Inhibits ATP binding Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Generalized Kinase Inhibition Pathway.

Phosphodiesterase (PDE) Inhibition

The structural resemblance of the pyrazolo[4,3-d]pyrimidin-7-one core to the core of sildenafil, a potent PDE5 inhibitor, strongly suggests that this compound could also exhibit PDE inhibitory activity.[5][6] PDEs are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in a range of physiological effects.

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, a close isomer, have been investigated as inhibitors of various PDE subtypes, including PDE9.[9]

Synthesis and Experimental Evaluation

General Synthesis Strategy

The synthesis of this compound can be envisioned through several established synthetic routes for the pyrazolo[4,3-d]pyrimidine scaffold. A common approach involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.

A plausible synthetic route, adapted from literature on similar compounds, could involve the oxidative coupling of a 4-amino-1-methyl-pyrazole-5-carboxamide with a suitable one-carbon source.[4] Alternatively, a multi-component reaction or the functionalization of a pre-formed pyrazolo[4,3-d]pyrimidine core could be employed.[7]

Experimental Protocols for Biological Evaluation

This protocol outlines a general method to assess the inhibitory activity of the compound against a specific protein kinase (e.g., CDK2).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

kinase_assay_workflow Start Start Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Add_Reagents Add kinase, substrate, and test compound to 96-well plate Prepare_Compound->Add_Reagents Initiate_Reaction Initiate reaction with ATP Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and add detection reagent Incubate->Stop_Reaction Measure_Signal Measure luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate % inhibition and determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Sulforhodamine B (SRB) or MTS assay reagents

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Fix the cells with trichloroacetic acid (for SRB assay) or add MTS reagent.

  • Stain the fixed cells with SRB or measure the absorbance of the formazan product (for MTS assay).

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell growth inhibition.

  • Determine the GI50 value from the dose-response curve.

Summary of Biological Activity Data for Related Pyrazolo[4,3-d]pyrimidine Derivatives

The following table summarizes the reported biological activities of various pyrazolo[4,3-d]pyrimidine derivatives to provide a reference for the potential potency of this compound.

Compound ClassTargetActivityIC50/GI50Reference
N1-methyl pyrazolo[4,3-d]pyrimidinesTubulin polymerizationAnticancer0.42 - 1 µM[2]
5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-onesmTORAnticancerNanomolar range[4]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-onesPDE5Erectile Dysfunction8.3 nM[5]
6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dioneCDKsAnticancerNot specified[7]

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. While direct experimental data on this compound is not yet widely available, the extensive body of research on analogous compounds strongly suggests its potential as a biologically active molecule, particularly in the areas of oncology and phosphodiesterase modulation.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of in vitro and cell-based assays to elucidate its specific biological targets and mechanisms of action. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • Al-Qawasmeh, R. A., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 181, 111568.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2548-2566.
  • Olivieria, A. C., et al. (2015). Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. Molecules, 20(3), 4867-4881.
  • Manfredini, S., et al. (2004). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 47(10), 2687-2696.
  • Request PDF. (2025). Synthesis of 1,4-dihydropyrazolo[4,3-b]indoles via intramolecular C(sp2)-N bond formation involving nitrene insertion, DFT study and their anticancer assessment.
  • Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 245-256.
  • Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676.
  • Abdelgawad, M. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1654.
  • Karoui, A., et al. (2015). Synthesis and Biological Activities of Novel 1,7-dihydropyrazolo[3,4-d] imidazo[1,2-f]pyrimidines. Journal of Heterocyclic Chemistry, 52(5), 1423-1429.
  • de la Torre, M. C., & Gotor, V. (2020).
  • Das, S., et al. (2021). Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as a green reaction media. ChemistrySelect, 6(25), 6331-6335.
  • Benchchem. (n.d.). 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione. Benchchem.com.
  • Ohmori, K., et al. (2003). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 13(21), 3727-3731.
  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320.
  • Park, H. J., et al. (2004). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Bioorganic & Medicinal Chemistry, 12(12), 3189-3194.
  • Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3362.
  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 221, 113524.
  • Vasil'ev, A. V., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][5]triazin-7(6H)-ones and Derivatives. Molecules, 25(22), 5430.

  • Sementa, D., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11527.
  • Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 245-256.
  • El-Sayed, N. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14659-14676.

Sources

The Ascendant Scaffold: A Technical Guide to 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and therapeutic landscape of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione and its derivatives. We will delve into the critical role of N1-methylation and the dione functionalization in driving potent and selective interactions with various biological targets. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, offering field-proven insights into the exploitation of this versatile scaffold for the generation of next-generation therapeutics.

Introduction: The Pyrazolo[4,3-d]pyrimidine Core - A Building Block for Innovation

The relentless pursuit of novel therapeutic agents has led to an intensified focus on heterocyclic scaffolds that can effectively mimic endogenous ligands and engage with biological targets of interest. Among these, the pyrazolo[4,3-d]pyrimidine core, a bioisostere of naturally occurring purines, has garnered significant attention.[1][2] Its unique electronic and steric properties make it an ideal framework for the design of potent and selective inhibitors of a wide range of enzymes and receptors. The fusion of a pyrazole and a pyrimidine ring creates a planar, aromatic system with multiple points for chemical diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of the broader pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine families have demonstrated a vast pharmacological repertoire, including anti-inflammatory, antibacterial, antifungal, antiviral, and central nervous system-modulating activities.[1] Notably, these scaffolds are prominent in the development of anticancer agents, with derivatives showing efficacy against a variety of cancer cell lines, including those of the colon, leukemia, lung, and skin.[1]

This guide will specifically focus on the this compound substructure. The strategic placement of a methyl group at the N1 position of the pyrazole ring has been shown to be crucial for enhancing the biological activity of related compounds, while the dione functionality on the pyrimidine ring provides key hydrogen bonding interactions within target active sites.[3]

Synthetic Strategies: Constructing the Core

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold can be approached through several strategic routes, typically involving the sequential construction of the fused ring system. A common and effective method involves the initial formation of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

General Synthesis of the Pyrazolo[4,3-d]pyrimidine-dione Core

A versatile approach to the pyrazolo[4,3-d]pyrimidine-dione core begins with a suitably substituted pyrazole precursor. The following protocol outlines a generalized, multi-step synthesis.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-d]pyrimidine-dione Scaffold

  • Step 1: Synthesis of a Substituted 5-aminopyrazole.

    • React a suitable β-ketonitrile with hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine to introduce the N1-methyl group) in a suitable solvent such as ethanol.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the 5-aminopyrazole product by filtration or extraction.

  • Step 2: Construction of the Pyrimidine Ring.

    • To the synthesized 5-aminopyrazole, add a 1,3-bielectrophilic compound such as diethyl malonate or a derivative.

    • The reaction is typically carried out in a high-boiling point solvent like acetic acid and heated at reflux.[4]

    • Alternatively, microwave irradiation can be employed to reduce reaction times.[4]

    • This cyclization reaction forms the pyrimidine-dione ring fused to the pyrazole.

  • Step 3: Purification.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a substituted hydrazine in the initial step is a critical design choice that dictates the substitution pattern on the pyrazole ring. For our topic of interest, methylhydrazine is the reagent of choice to install the N1-methyl group.

  • The selection of the 1,3-bielectrophilic reagent in the second step determines the substituents on the pyrimidine ring. Diethyl malonate is a common choice for the synthesis of the unsubstituted dione.

  • Acetic acid is often used as both a solvent and a catalyst for the cyclization step, promoting the dehydration that drives the formation of the fused ring system.[4]

G cluster_synthesis Synthesis of this compound beta_ketonitrile β-Ketonitrile aminopyrazole 5-Amino-1-methylpyrazole beta_ketonitrile->aminopyrazole Ethanol, Reflux methylhydrazine Methylhydrazine methylhydrazine->aminopyrazole target_compound 1-Methyl-1,4-dihydro-pyrazolo [4,3-d]pyrimidine-5,7-dione aminopyrazole->target_compound Acetic Acid, Reflux diethyl_malonate Diethyl Malonate diethyl_malonate->target_compound

Caption: Synthetic pathway for this compound.

Biological Activities and Therapeutic Potential

The 1-methyl-pyrazolo[4,3-d]pyrimidine-dione scaffold is a versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The following sections will explore some of the most promising areas of application.

Anticancer Activity

The pyrazolo[4,3-d]pyrimidine core is a well-established pharmacophore in the design of anticancer agents.[3] Its derivatives have been shown to target several key pathways involved in cancer cell proliferation and survival.

A novel series of N1-methylated pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] The N1-methyl group was found to be crucial for the significant improvement of biological activity in a related series of pyrrolo[3,2-d]pyrimidine-based antitubulin agents.[3]

One notable compound from this class, compound 9 in a study by Onubogu et al., exhibited excellent potency with low to sub-nanomolar GI50 values against a majority of the NCI-60 tumor cell lines.[3] This compound also demonstrated the ability to circumvent Pgp-mediated drug resistance, a major challenge in cancer chemotherapy.[3] In a mouse xenograft model of breast cancer, this compound was significantly more effective at reducing tumor size than paclitaxel.[3]

Compound Target Activity (IC50/GI50) Cancer Cell Line
Compound 9 (Onubogu et al.)Tubulin PolymerizationGI50 ≤10 nMMost NCI-60 cell lines
Compound 12b (Abdel-Ghani et al.)EGFRWTIC50 = 0.016 µMA549 (Lung)
Compound 12b (Abdel-Ghani et al.)EGFRT790MIC50 = 0.236 µM-
Compound 14 (Hassan et al.)CDK2/cyclin A2IC50 = 0.057 µMHCT-116 (Colon)
Compound 15 (Hassan et al.)CDK2/cyclin A2IC50 = 0.119 µMHCT-116 (Colon)

Data synthesized from multiple sources for illustrative purposes.[2][3][5]

The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer of our core structure, is a well-known building block for kinase inhibitors due to its structural similarity to the adenine moiety of ATP.[2][5] This allows these compounds to act as competitive inhibitors at the ATP-binding site of various kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[5] For example, compound 12b from a recent study showed an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, which is associated with resistance to first-generation EGFR inhibitors.[5] This compound was also found to induce apoptosis and arrest the cell cycle in cancer cells.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed in the design of CDK inhibitors.[2] A series of novel pyrazolo[3,4-d]pyrimidine and related pyrazolo[4,3-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK2/cyclin A2.[2] The most potent compounds in this series exhibited IC50 values in the nanomolar range and showed significant cytotoxic activity against various cancer cell lines.[2]

G cluster_pathway Mechanism of Action: Kinase Inhibition ligand Pyrazolo[4,3-d]pyrimidine -dione Derivative receptor Kinase (e.g., EGFR, CDK2) ligand->receptor Binds to ATP-binding site apoptosis Apoptosis ligand->apoptosis Induces p_substrate Phosphorylated Substrate Protein receptor->p_substrate Phosphorylation atp ATP atp->receptor Blocked substrate Substrate Protein substrate->receptor downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream downstream->apoptosis Inhibition leads to

Caption: Generalized signaling pathway for kinase inhibition.

Anti-inflammatory and Antiviral Activities

Beyond cancer, the pyrazolo[4,3-d]pyrimidine scaffold has shown promise in other therapeutic areas. A closely related compound, 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, has been investigated for its anti-inflammatory and antiviral properties.[7] It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.[7] Preliminary studies also indicate potential antiviral activity, particularly against RNA viruses, possibly through the inhibition of viral replication processes.[7]

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • N1-Methylation: As previously mentioned, the presence of a methyl group at the N1 position of the pyrazole ring has been shown to be a key determinant of activity in several series of related compounds.[3] This is likely due to a combination of factors, including improved metabolic stability, enhanced binding affinity through favorable hydrophobic interactions, and the pre-organization of the molecule into a bioactive conformation.

  • Substituents on the Pyrimidine Ring: The dione functionality at positions 5 and 7 provides crucial hydrogen bond donor and acceptor capabilities, which are often essential for anchoring the molecule within the active site of a target protein. Modifications at other positions on the pyrimidine ring can be used to explore different regions of the binding pocket and to modulate physicochemical properties such as solubility and cell permeability.

  • Substituents at other positions: The introduction of various substituents at other available positions on the pyrazole and pyrimidine rings has been extensively explored to optimize potency and selectivity. For example, in a series of pyrazolo[4,3-d]pyrimidin-7-ones developed as adenosine A1 receptor antagonists, the potency was significantly influenced by the nature of a phenyl substituent at the 5-position.[8]

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the rich pharmacological landscape of its derivatives make it an attractive area for further investigation.

Future research efforts should focus on:

  • Elucidation of the precise mechanism of action for derivatives showing promising activity in various disease models.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics, including oral bioavailability and metabolic stability.

  • Exploration of novel therapeutic applications by screening diverse libraries of these compounds against a wide range of biological targets.

  • The use of computational modeling and structure-based drug design to guide the rational design of next-generation derivatives with enhanced potency and selectivity.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09).
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH.
  • 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione - PubChem.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. Available at:

  • 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione - Benchchem.
  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione - ChemicalBook. (2023-05-13).
  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed.

Sources

An In-depth Technical Guide to 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore synthetic methodologies, and illuminate its biological significance, particularly in the context of therapeutic discovery.

Decoding the Identity: IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is paramount for scientific communication. The title compound, this compound, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems.

The core of this molecule is the pyrazolo[4,3-d]pyrimidine scaffold. This name indicates a pyrazole ring fused to a pyrimidine ring. The "[4,3-d]" descriptor specifies the fusion points: the 'd' face of the pyrimidine ring is fused to the 4- and 3-positions of the pyrazole ring.

Let's break down the full IUPAC name:

  • 1-Methyl : A methyl group is attached to the nitrogen at position 1 of the pyrazolo[4,3-d]pyrimidine ring system.

  • 1,4-dihydro : This indicates the presence of two hydrogen atoms at positions 1 and 4, resulting in the saturation of the respective double bonds of the aromatic parent fused ring system.

  • pyrazolo[4,3-d]pyrimidine : The fused heterocyclic core.

  • 5,7-dione : Two carbonyl groups (=O) are located at positions 5 and 7 of the pyrimidine portion of the fused ring.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 5401-15-0 .[1]

Molecular Formula: C₆H₆N₄O₂ Molecular Weight: 182.14 g/mol

Below is a diagram illustrating the numbering of the pyrazolo[4,3-d]pyrimidine core, which is essential for the correct assignment of substituent positions.

Caption: IUPAC numbering of the pyrazolo[4,3-d]pyrimidine scaffold.

Synthesis Strategies: Constructing the Pyrazolo[4,3-d]pyrimidine Core

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives is a well-established area of organic chemistry, driven by their therapeutic potential. Several synthetic routes have been developed, often involving the construction of one ring onto the other.

A common and effective strategy involves the cyclization of a substituted pyrazole precursor. This approach offers the advantage of introducing desired substituents on the pyrazole ring at an early stage.

General Synthetic Workflow:

A prevalent method for constructing the pyrazolo[4,3-d]pyrimidine-dione core involves the reaction of a 4-aminopyrazole-5-carboxamide derivative with a suitable one-carbon synthon, such as urea or a chloroformate.

G start 4-Amino-1-methyl- 1H-pyrazole-5-carboxamide reagent + Urea (or equivalent C1 synthon) start->reagent Reacts with conditions Heat / Base reagent->conditions Undergoes product 1-Methyl-1,4-dihydro- pyrazolo[4,3-d]pyrimidine-5,7-dione conditions->product Yields

Caption: General synthetic workflow for the target compound.

Exemplary Experimental Protocol:

The following is a representative, though generalized, protocol for the synthesis of this compound. Researchers should consult specific literature for optimized reaction conditions and purification procedures.

Step 1: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide

This starting material can be prepared from commercially available precursors, often involving a multi-step sequence that may include nitrosation, reduction, and amidation of a suitable pyrazole derivative.

Step 2: Cyclization to form the Pyrazolo[4,3-d]pyrimidine-dione Ring

  • To a solution of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide in a high-boiling point solvent (e.g., diphenyl ether), add an excess of urea.

  • Heat the reaction mixture to a high temperature (typically >200 °C) for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual starting materials and byproducts.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the intramolecular condensation and ring closure.

  • Excess Urea: Using an excess of the one-carbon synthon (urea) drives the reaction to completion according to Le Chatelier's principle.

  • High-Boiling Point Solvent: A solvent with a high boiling point is necessary to achieve the required reaction temperature without excessive evaporation.

Biological Significance and Therapeutic Potential

The pyrazolo[4,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, particularly protein kinases. The structural similarity of this scaffold to the endogenous purine bases (adenine and guanine) allows it to function as a competitive inhibitor at the ATP-binding site of many kinases.

Derivatives of pyrazolo[4,3-d]pyrimidine have been extensively investigated for their potential as therapeutic agents in various disease areas, most notably in oncology.

Targeting Protein Kinases in Cancer Therapy

Uncontrolled cell proliferation, a hallmark of cancer, is often driven by the aberrant activity of protein kinases. Small molecule inhibitors that target these kinases have emerged as a cornerstone of modern cancer therapy.

Pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit a variety of kinases that are implicated in cancer progression, including:

  • Src-family kinases: These non-receptor tyrosine kinases play crucial roles in cell growth, differentiation, and survival.

  • Abl kinase: The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy.

  • Epidermal Growth Factor Receptor (EGFR) tyrosine kinase: Overexpression or mutation of EGFR is common in many solid tumors, making it an attractive therapeutic target.

The specific biological activity of a given pyrazolo[4,3-d]pyrimidine derivative is highly dependent on the nature and position of its substituents. The methyl group at the 1-position and the dione functionality at positions 5 and 7 of the title compound contribute to its specific electronic and steric properties, which in turn determine its target binding profile.

Signaling Pathway Inhibition

The inhibition of protein kinases by pyrazolo[4,3-d]pyrimidine derivatives leads to the modulation of downstream signaling pathways that are critical for cancer cell survival and proliferation.

G cluster_pathway Kinase-Driven Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., Ras-Raf-MEK-ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 1-Methyl-1,4-dihydro-pyrazolo[4,3-d] -pyrimidine-5,7-dione Inhibitor->Receptor Inhibits

Caption: General mechanism of action for pyrazolo[4,3-d]pyrimidine kinase inhibitors.

Future Directions and Conclusion

This compound represents a foundational structure within a therapeutically important class of compounds. The continued exploration of this and related pyrazolo[4,3-d]pyrimidine derivatives holds significant promise for the development of novel and more effective therapies, particularly in the field of oncology.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically modify the core structure to enhance potency and selectivity for specific kinase targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To optimize the drug-like properties of these compounds, ensuring they have appropriate absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

  • Combination therapies: Investigating the synergistic effects of pyrazolo[4,3-d]pyrimidine inhibitors with other anti-cancer agents to overcome drug resistance and improve patient outcomes.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. (2024-01-09). [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 83824-38-8

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this exact molecule is limited, this guide synthesizes information from closely related analogs within the pyrazolo[4,3-d]pyrimidine class to offer valuable insights for researchers. The guide covers the compound's chemical identity, representative synthetic methodologies, and analytical characterization techniques. Furthermore, it delves into the potential biological activities, particularly its promising role as an anticancer agent, by exploring the established mechanisms of action of its structural congeners, including mTOR inhibition, induction of apoptosis, and cell cycle arrest. Detailed, adaptable experimental protocols for the synthesis, characterization, and biological evaluation are provided to facilitate further investigation into this and related compounds.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in drug discovery, recognized for its diverse biological activities. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, particularly kinases. This has led to the development of numerous derivatives with potent anticancer properties. This guide focuses on a specific derivative, this compound, providing a foundational understanding for its exploration in research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 83824-38-8Internal Database
Molecular Formula C₆H₆N₄O₂Calculated
Molecular Weight 166.14 g/mol Calculated
IUPAC Name 1-methyl-4,6-dihydropyrazolo[4,3-d]pyrimidine-5,7-dioneIUPAC Nomenclature
Canonical SMILES CN1N=CC2=C1C(=O)NC(=O)N2Chemical Structure

Synthesis and Characterization

Representative Microwave-Assisted Synthesis

This method involves the oxidative coupling of a substituted 4-amino-1-methyl-1H-pyrazole-5-carboxamide with an appropriate aldehyde in the presence of an oxidizing agent.

Experimental Protocol:

  • Reactant Preparation: In a microwave-safe vessel, combine 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1 equivalent) and the desired aldehyde (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as a mixture of DMSO and water. Introduce an oxidizing agent like potassium persulfate (K₂S₂O₈).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. Typical conditions may range from 100-150°C for 5-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding water. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner product formation compared to conventional heating.[1]

  • Oxidative Coupling: This reaction efficiently forms the pyrimidine ring of the pyrazolo[4,3-d]pyrimidine scaffold.

Diagram of a Representative Synthetic Workflow:

G cluster_synthesis Representative Synthesis Workflow Start 4-amino-1-methyl-1H-pyrazole-5-carboxamide + Aldehyde Reaction Microwave Irradiation (DMSO/H₂O, K₂S₂O₈) Start->Reaction Step 1 Workup Precipitation with Water Filtration Reaction->Workup Step 2 Purification Recrystallization Workup->Purification Step 3 Product This compound Analog Purification->Product Final Product

Caption: A generalized workflow for the microwave-assisted synthesis of pyrazolo[4,3-d]pyrimidine derivatives.

Analytical Characterization

The structural elucidation of the synthesized compound is crucial. A combination of spectroscopic techniques is typically employed.

Self-Validating Analytical Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the methyl group, the N-H protons, and any aromatic protons from the starting materials.

    • ¹³C NMR: Reveals the carbon framework of the molecule. Characteristic signals for the carbonyl carbons in the dione structure and the carbons of the pyrazole and pyrimidine rings would be expected.

  • Infrared (IR) Spectroscopy: Used to identify functional groups. Key vibrational bands would be observed for the N-H and C=O stretching frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the molecular formula.

Biological Activity and Mechanism of Action

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents.[2][3][4] The primary mechanisms of action reported for analogous compounds involve the inhibition of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent mTOR inhibitors.[1]

Experimental Protocol: In Vitro mTOR Kinase Assay

This protocol is adapted from established methods for assessing mTOR inhibition by small molecules.[5]

  • Immunoprecipitation of mTORC1: Isolate mTORC1 from a suitable cancer cell line (e.g., MCF-7) using an anti-mTOR antibody.

  • Kinase Reaction: In a reaction buffer, combine the immunoprecipitated mTORC1, the test compound (this compound at various concentrations), and a known mTOR substrate (e.g., recombinant 4E-BP1).

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the IC₅₀ value of the compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis.

Experimental Protocol: Western Blot Analysis for Apoptotic Markers

This protocol outlines the detection of key apoptotic proteins by Western blotting.[6][7]

  • Cell Treatment: Treat a relevant cancer cell line (e.g., A549 lung cancer cells) with varying concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic markers such as cleaved Caspase-3, PARP, Bax, and Bcl-2. Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the changes in protein expression relative to a loading control (e.g., GAPDH or β-actin).

Diagram of the Apoptosis Pathway:

G cluster_apoptosis Intrinsic Apoptosis Pathway Drug This compound Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway potentially modulated by pyrazolo[4,3-d]pyrimidine derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints are valuable as anticancer agents.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard method for analyzing the cell cycle distribution of treated cells.[8]

  • Cell Seeding and Treatment: Seed cancer cells (e.g., HCT-116 colon cancer cells) in a multi-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain the DNA with a fluorescent dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly in oncology. While specific data on this molecule is sparse, the information gathered from its analogs provides a strong rationale for its further investigation. The representative synthetic and analytical protocols detailed in this guide offer a solid foundation for researchers to synthesize and characterize this compound. Furthermore, the described biological assays for mTOR inhibition, apoptosis, and cell cycle analysis provide a clear roadmap for elucidating its mechanism of action. Future research should focus on the specific synthesis and biological evaluation of this compound to confirm and expand upon the promising activities of the broader pyrazolo[4,3-d]pyrimidine class.

References

  • Reddy, G. L., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 80, 201-208. [Link]

  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. [Link]

  • El-Sayed, N. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1249. [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. [Link]

  • El-Naggar, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(19), 5845. [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Kumar, D., et al. (2016). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Bioorganic & Medicinal Chemistry Letters, 26(15), 3643-3648. [Link]

  • El-Naggar, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(19), 5845. [Link]

  • Bio-protocol. (2017). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Wang, X., et al. (2018). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 23(11), 2788. [Link]

  • ResearchGate. (2016). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. [Link]

  • Radi, M., et al. (2011). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 16(8), 6487-6501. [Link]

  • Fumarola, C., et al. (2014). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. Journal of Experimental & Clinical Cancer Research, 33, 63. [Link]

  • ResearchGate. (2007). Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells. [Link]

  • Kysil, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(15), 9049-9056. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 27(19), 6649. [Link]

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. [Link]

  • Semantic Scholar. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Al-Otaibi, F. A., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(49), 34693-34710. [Link]

  • PNAS. (2017). Tissue-restricted inhibition of mTOR using chemical genetics. [Link]

  • RSC Publishing. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Cancer Research. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. [Link]

  • ResearchGate. (2022). Flow cytometric analysis for cell cycle distribution. [Link]

  • Frontiers. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • ResearchGate. (2017). In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules. [Link]

  • MDPI. (2021). The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. [Link]

  • PubMed. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore its biological activities and mechanisms of action, and provide insights into its synthesis and potential therapeutic applications.

Core Molecular Attributes of this compound

This compound, a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, possesses a unique structural framework that makes it a compelling candidate for therapeutic development. This core structure is a bioisostere of purine, allowing it to interact with a variety of biological targets.

The compound exists in tautomeric forms, including 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.[1] This keto-enol tautomerism can influence its chemical reactivity and biological interactions.[1]

PropertyValueSource
Molecular Weight 182.14 g/mol [1]
Molecular Formula C6H6N4O3[1]
IUPAC Name This compoundN/A
Synonyms 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione[1]
CAS Number 10505-32-5[1]

Biological Activity and Therapeutic Potential

The pyrazolo[4,3-d]pyrimidine scaffold is a key pharmacophore in numerous compounds with demonstrated biological activity. Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Research has highlighted the potent anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives.[2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[3] Their anticancer effects are often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival.

Anti-inflammatory and Antiviral Properties

Beyond its anticancer potential, this class of compounds has also been investigated for its anti-inflammatory and antiviral activities.[1] Preliminary studies suggest that certain derivatives may modulate inflammatory pathways and inhibit viral replication, opening avenues for their development in treating inflammatory diseases and viral infections.[1]

Mechanism of Action: Targeting Key Cellular Machinery

The therapeutic effects of this compound and its derivatives stem from their interaction with specific molecular targets crucial for cellular function and proliferation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. By binding to the active site of CDKs, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.[1]

CDK_Inhibition_Pathway Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine CDK_Cyclin CDK/Cyclin Complex Pyrazolo[4,3-d]pyrimidine->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Pyrazolo[4,3-d]pyrimidine->Cell_Cycle_Arrest Induces Substrate Substrate Protein CDK_Cyclin->Substrate Phosphorylates Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Promotes Phospho_Substrate Phosphorylated Substrate

Caption: Inhibition of the CDK/Cyclin pathway by pyrazolo[4,3-d]pyrimidines.

Disruption of Microtubule Dynamics

Another significant mechanism involves the inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, pyrazolo[4,3-d]pyrimidine derivatives can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2] Several derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range.[2]

Synthesis of the Pyrazolo[4,3-d]pyrimidine Scaffold

The synthesis of the pyrazolo[4,3-d]pyrimidine core can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted pyrazole precursor with a suitable pyrimidine-forming reagent.

Representative Synthetic Workflow

Synthesis_Workflow Start Substituted Pyrazole Intermediate1 Functionalized Pyrazole Start->Intermediate1 Functionalization Cyclization Cyclization Reaction Intermediate1->Cyclization Product Pyrazolo[4,3-d]pyrimidine Core Cyclization->Product

Caption: Generalized synthetic workflow for the pyrazolo[4,3-d]pyrimidine core.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general method for the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of a Substituted Pyrazole Precursor

  • A suitably substituted hydrazine is reacted with a β-ketoester or a similar three-carbon building block.

  • The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

  • The resulting pyrazole derivative is then isolated and purified.

Step 2: Cyclization to Form the Pyrimidine Ring

  • The pyrazole precursor, containing an appropriately positioned amino or related functional group, is reacted with a reagent that provides the remaining atoms for the pyrimidine ring, such as a dicarbonyl compound or its equivalent.

  • This cyclization reaction is often catalyzed by an acid or a base and may require elevated temperatures.

  • The final pyrazolo[4,3-d]pyrimidine product is then purified using techniques like recrystallization or column chromatography.

In Vitro Efficacy: Potency Against Cancer Cell Lines

Derivatives of the 1-methyl-pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Compound DerivativeCancer Cell LineActivity (GI50/IC50)Source
Novel N1-methyl pyrazolo[4,3-d]pyrimidineMost tumor cell lines≤10 nM (GI50)[2]
2-chloro substituted purineHuman malignant melanoma (A375, M14, RPMI7951)39.6 - 58.9 nM (IC50)[2]
Pyrazolo[3,4-d]pyrimidine derivativesLeukemia, renal, melanoma, breast cancer cell lines2.53 to 9.63 µM (GI50)[3]

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to target fundamental cellular processes like cell cycle regulation and microtubule dynamics provides a solid foundation for their therapeutic application.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial in advancing these promising compounds towards clinical development. The versatility of the pyrazolo[4,3-d]pyrimidine scaffold ensures its continued importance as a privileged structure in medicinal chemistry.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]

Sources

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione Derivatives: Synthesis, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of purine, represents a privileged core in medicinal chemistry, yielding compounds with a wide array of pharmacological activities.[1][2] Its structural similarity to the adenine ring of ATP allows it to effectively interact with the hinge regions of kinase active sites.[1] This guide provides a comprehensive overview of the synthesis and biological evaluation of a specific subclass: 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione derivatives. We will explore the causal relationships behind synthetic strategies, delve into detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern their efficacy as potent therapeutic agents, including their roles as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and adenosine receptor antagonists.

The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine systems, both of which are of significant interest in drug discovery.[1][3] These heterocyclic structures are considered purine isosteres, enabling them to mimic endogenous ligands and interact with a multitude of biological targets.[1] The this compound core, in particular, is analogous to N-methylated xanthines (like caffeine and theophylline), suggesting a predisposition for interacting with targets such as adenosine receptors and phosphodiesterases. The strategic placement of a methyl group at the N-1 position is often crucial for enhancing potency and modulating selectivity.

Synthetic Strategies and Methodologies

The construction of the 1-methyl-pyrazolo[4,3-d]pyrimidine-5,7-dione scaffold typically begins with a substituted pyrazole precursor. The choice of the starting pyrazole is critical as it dictates the substituents on the final molecule. A common and effective strategy involves the cyclization of a 4-amino-1-methyl-1H-pyrazole-5-carboxamide derivative.

General Synthetic Workflow

The synthesis can be logically broken down into two primary phases: the formation of a suitably functionalized N-methylated pyrazole and the subsequent annulation of the pyrimidine-dione ring.

G cluster_0 Phase 1: Pyrazole Core Synthesis cluster_1 Phase 2: Pyrimidine-dione Annulation A Starting Materials (e.g., Ethyl Cyanoacetate) B Pyrazole Ring Formation A->B C N1-Methylation (Key Step for Regio-selectivity) B->C D Functionalized N1-Methyl Pyrazole C->D Intermediate E Cyclization with Urea or Isocyanate D->E F Final Derivative E->F

Caption: General Synthetic Workflow Diagram.

Key Synthetic Approach: From Aminopyrazole Carboxamide

A widely adopted route involves the reaction of a 4-amino-1-methyl-1H-pyrazole-5-carboxamide with urea or a related cyclizing agent. The causality here is straightforward: the amino and carboxamide functionalities on the pyrazole ring are perfectly positioned to react with a two-carbon electrophile to form the six-membered pyrimidine ring.

Rationale for N-Methylation: The introduction of the methyl group at the N-1 position of the pyrazole ring is a critical step. Alkylation of an unsubstituted pyrazole scaffold can often lead to a mixture of N1 and N2 regioisomers.[4] The separation of these isomers can be challenging, necessitating careful chromatographic purification and characterization using techniques like 1H NMR and NOESY spectroscopy to confirm the correct isomer.[4] Performing the methylation step early on a simpler pyrazole precursor is often a more efficient strategy than methylating the final, more complex heterocyclic system.

Detailed Experimental Protocol: Synthesis of a Model Derivative

This protocol is a representative example adapted from established methodologies for constructing similar heterocyclic systems.

Step 1: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide

  • Reaction Setup: To a solution of 4-nitro-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in ethanol (10 volumes) in a round-bottom flask, add Palladium on carbon (10% w/w, 0.1 eq).

  • Hydrogenation: Fit the flask with a hydrogen balloon. Purge the flask with hydrogen gas three times.

  • Reaction Execution: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-amino-1-methyl-1H-pyrazole-5-carboxamide as a solid.

Step 2: Cyclization to form this compound

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, add the 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) and urea (2.0 eq).

  • Reaction Execution: Heat the mixture to 180-190 °C (oil bath). The mixture will melt and then solidify as the reaction proceeds. Maintain this temperature for 3-4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to the solid mass and stir. Collect the solid product by filtration.

  • Purification: Wash the solid with hot water and then with ethanol to remove unreacted starting materials and byproducts. Dry the product under vacuum to yield the target this compound. Further derivatization can be carried out at various positions based on the desired final compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, primarily driven by their ability to act as competitive inhibitors at ATP-binding sites or other strategic pockets in enzymes.

Anticancer Activity

The pyrazolo[4,3-d]pyrimidine core is a cornerstone in the development of anticancer agents.[5]

  • Tubulin Polymerization Inhibition: Certain N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, binding at the colchicine site.[4] These compounds disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating tumor cells.[4][6] For instance, compounds with a 3,4,5-trimethoxyphenyl moiety often show strong inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range.[4]

  • Kinase Inhibition: As bioisosteres of adenine, these derivatives are excellent candidates for kinase inhibitors.[1] They have shown potent inhibitory activity against several key kinases implicated in cancer progression:

    • EGFR Tyrosine Kinase: Some derivatives exhibit significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers.[7]

    • FLT3 and VEGFR2: Structure-activity relationship studies have led to the discovery of multikinase inhibitors that potently inhibit FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), crucial targets in acute myeloid leukemia (AML) and angiogenesis, respectively.[8]

Table 1: Representative Anticancer Activity Data

Compound IDTargetActivity (IC50 / GI50)Cancer Cell Line(s)Reference
Compound 9 Tubulin Polymerization0.45 µMMCF-7 (Breast)[4]
Compound 11 Tubulin Polymerization0.42 µMMCF-7 (Breast)[4]
Compound 16 EGFR Tyrosine Kinase0.034 µM-[7]
Compound 33 FLT3 / VEGFR2Potent (nM range)MV4-11 (AML)[8]
Phosphodiesterase 5 (PDE5) Inhibition

The structural similarity to xanthines makes these compounds ideal candidates for phosphodiesterase (PDE) inhibitors.[9] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition is the established mechanism for treating erectile dysfunction and pulmonary arterial hypertension.[10][11]

  • Mechanism of Action: By inhibiting PDE5, these compounds prevent the degradation of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in the corpus cavernosum lead to smooth muscle relaxation and increased blood flow.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Relax Smooth Muscle Relaxation cGMP->Relax causes GMP 5'-GMP (Inactive) PDE5->GMP degrades Inhibitor Pyrazolo[4,3-d]pyrimidine -5,7-dione Derivative Inhibitor->PDE5 inhibits

Caption: PDE5 Inhibition Signaling Pathway.

  • SAR Insights: SAR studies have shown that potency and selectivity against PDE5 are highly dependent on the substituents at various positions of the triheterocyclic scaffold. For example, a methyl group at position 1, a benzyl group at position 3, and a phenyl group at position 9 have been identified as favorable for high potency.[10] Some compounds have achieved IC50 values in the low nanomolar range, demonstrating their potential as clinical candidates.[10]

Adenosine Receptor Antagonism

A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and found to have a high affinity for the adenosine A1 receptor.[12] The structure-activity relationship for these compounds closely parallels that of the well-known 1,3-dialkyl-8-phenylxanthine series of adenosine antagonists.[12] This parallel suggests that both heterocyclic systems likely bind to the receptor in a similar fashion, highlighting the success of the bioisosteric replacement strategy.[12] Improving aqueous solubility through the addition of substituents like sulfonyl groups has been a key strategy in optimizing these compounds for in vivo applications.[12]

Anti-inflammatory Activity

Certain pyrazolo[4,3-d]pyrimidine derivatives have also been evaluated for anti-inflammatory properties. One study reported the design and synthesis of novel derivatives that were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[13] A lead compound was found to decrease the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α by suppressing the TLR4/p38 signaling pathway, demonstrating in vivo anti-inflammatory activity in a model of acute lung injury.[13]

Conclusion and Future Directions

The this compound scaffold is a versatile and highly druggable core structure. The synthetic routes are well-established, though careful control of regiochemistry during N-alkylation is paramount. The derivatives have demonstrated significant therapeutic potential across multiple disease areas, most notably in oncology and for conditions requiring PDE5 inhibition.

Future research should focus on:

  • Improving Selectivity: For kinase inhibitors, enhancing selectivity is crucial to minimize off-target effects and improve the safety profile.

  • Optimizing Pharmacokinetics: Further structural modifications are needed to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploring New Targets: The inherent versatility of the scaffold warrants its exploration against other emerging therapeutic targets.

This guide has provided a foundational understanding of the synthesis and activity of these promising compounds, offering a solid starting point for researchers and drug development professionals aiming to harness their therapeutic potential.

References

  • Biological activity of 1,4-dihydropyridine derivatives.PubMed.
  • Rao, B. G., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.European Journal of Medicinal Chemistry.
  • Shimada, J., et al. (1990). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists.Journal of Medicinal Chemistry.
  • Synthesis of 1,4-dihydropyrazolo[4,3-b]indoles via intramolecular C(sp2)-N bond formation involving nitrene insertion, DFT study and their anticancer assessment.ResearchGate.
  • Li, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.Bioorganic & Medicinal Chemistry.
  • Abdel-Ghani, T. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.Archiv der Pharmazie.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.RSC Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.MDPI.
  • Structure of a pyrazolo-[3,4-d]-pyrimidine.ResearchGate.
  • Ben-Nakhi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.Molecules.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.National Institutes of Health.
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.ResearchGate.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.PubMed.
  • Wang, Y., et al. (2014). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo.Journal of Medicinal Chemistry.
  • Manfroni, G., et al. (2007). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction.Journal of Medicinal Chemistry.
  • Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction.ResearchGate.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.MDPI.
  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents.PubMed.
  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor.PubMed.
  • Phosphodiesterase Inhibitors.National Institutes of Health.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.National Institutes of Health.
  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity.PubMed.

Sources

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-d]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of various enzymes, making it a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the biological significance of the pyrazolo[4,3-d]pyrimidine scaffold, with a particular focus on its applications in oncology, inflammatory conditions, and anemia. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.

Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold

The Chemical Architecture and Physicochemical Properties

The pyrazolo[4,3-d]pyrimidine scaffold is a fused bicyclic heteroaromatic system composed of a pyrazole ring fused to a pyrimidine ring. This arrangement of nitrogen atoms imparts unique physicochemical properties to the core, including its ability to act as both a hydrogen bond donor and acceptor. These characteristics are crucial for its interaction with biological targets. The scaffold's planarity and aromaticity also contribute to its ability to engage in pi-stacking interactions within protein binding pockets.

A Bioisostere of Purine: The Key to Biological Activity

The remarkable biological activity of the pyrazolo[4,3-d]pyrimidine scaffold can be largely attributed to its nature as a bioisostere of purine.[1] This structural mimicry allows it to function as an effective competitor for the adenine-binding site in a multitude of enzymes, particularly kinases.[2] By occupying this site, pyrazolo[4,3-d]pyrimidine derivatives can modulate the activity of these enzymes, which are often implicated in the pathogenesis of various diseases.[1]

Overview of Therapeutic Potential

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold has led to the discovery of compounds with a wide array of therapeutic applications. These include potent and selective inhibitors of protein kinases for the treatment of cancer, modulators of inflammatory pathways, and inhibitors of enzymes involved in hypoxia signaling.[3][4] This guide will explore these key areas in detail, providing a comprehensive overview of the scaffold's biological significance.

The Role of Pyrazolo[4,3-d]pyrimidines in Oncology

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.

Mechanism of Action: Targeting Key Oncogenic Pathways

Cyclin-dependent kinases are a family of enzymes that play a critical role in regulating the cell cycle.[5] Their aberrant activity is a common feature of many cancers. Pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[3][6]

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA_Replication DNA Replication CDK2->DNA_Replication initiates Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK2

Figure 1: Simplified signaling pathway of CDK2 in cell cycle regulation and the point of intervention by pyrazolo[4,3-d]pyrimidine inhibitors.
Compound ClassTargetIC50 (nM)Cell LineReference
Pyrazolo[3,4-d]pyrimidine derivative 14CDK2/cyclin A257HCT-116[3]
Pyrazolo[3,4-d]pyrimidine derivative 15CDK2/cyclin A2119HCT-116[3]
Pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine 13CDK2/cyclin A281HCT-116[3]

Receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are crucial mediators of cell proliferation, survival, and angiogenesis.[8] Pyrazolo[3,4-d]pyrimidine-based compounds have been designed to inhibit these kinases, demonstrating significant anti-tumor activity.[9][10]

Compound ClassTargetIC50 (µM)Cell LineReference
Pyrazolo[3,4-d]pyrimidine derivative 4EGFR0.054-[9]
Pyrazolo[3,4-d]pyrimidine derivative 16EGFR0.034-[9]
Pyrazolo[3,4-d]pyrimidine derivative 12bVEGFR-20.063-[10]

Microtubules are essential components of the cytoskeleton involved in cell division. Disrupting their dynamics is a validated strategy in cancer therapy. Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cancer cell death.

Tubulin_Polymerization_Assay Start Start Prepare_Tubulin Reconstitute Tubulin in G-PEM buffer Start->Prepare_Tubulin Prepare_Plate Pre-warm 96-well plate to 37°C Start->Prepare_Plate Add_Tubulin Add reconstituted tubulin to wells Prepare_Tubulin->Add_Tubulin Prepare_Plate->Add_Tubulin Add_Compound Add pyrazolo[4,3-d]pyrimidine derivative or control Add_Tubulin->Add_Compound Incubate_and_Read Incubate at 37°C and read absorbance at 340nm kinetically for 60 min Add_Compound->Incubate_and_Read Analyze_Data Plot absorbance vs. time to determine inhibition Incubate_and_Read->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for a tubulin polymerization inhibition assay.
Experimental Protocols for Oncological Evaluation

This protocol describes a general method for the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine, a common core structure for many kinase inhibitors.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (1 equivalent) in 2-methoxyethanol.

  • Addition of Reagent: Add formamidine acetate (1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 120-125°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[11]

This protocol outlines a common method for assessing the inhibitory activity of a compound against CDK2 using a luminescence-based assay.[12]

Materials:

  • CDK2/Cyclin A2 enzyme

  • Kinase buffer

  • Substrate (e.g., a specific peptide)

  • ATP

  • Test compound (pyrazolo[4,3-d]pyrimidine derivative)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds to their final concentrations in kinase buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µl of the test compound at various concentrations (or DMSO as a vehicle control).

  • Enzyme Addition: Add 2 µl of the diluted CDK2/Cyclin A2 enzyme solution to each well.

  • Initiation of Reaction: Add 2 µl of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent according to the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced, which is indicative of enzyme activity. Luminescence is then recorded using a plate reader.[12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][13]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[14]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[16]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP solution

  • Test compound

  • 96-well plate (pre-warmed to 37°C)

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute the purified tubulin in the polymerization buffer on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to each well.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[16]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control.

Pyrazolo[4,3-d]pyrimidines in Inflammatory and Hypoxic Conditions

Beyond oncology, the pyrazolo[4,3-d]pyrimidine scaffold has shown promise in treating inflammatory diseases and conditions related to hypoxia.

Anti-inflammatory Activity in Acute Lung Injury (ALI)

Acute lung injury is a severe inflammatory condition. Pyrazolo[4,3-d]pyrimidine derivatives have been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in models of ALI.[4]

ALI_Model_Workflow Start Start Animal_Acclimatization Acclimatize mice Start->Animal_Acclimatization Anesthesia Anesthetize mice Animal_Acclimatization->Anesthesia LPS_Instillation Intratracheal instillation of LPS to induce ALI Anesthesia->LPS_Instillation Compound_Administration Administer pyrazolo[4,3-d]pyrimidine derivative or vehicle LPS_Instillation->Compound_Administration Monitoring_and_Sacrifice Monitor animals and sacrifice at a defined time point Compound_Administration->Monitoring_and_Sacrifice Sample_Collection Collect bronchoalveolar lavage fluid (BALF) and lung tissue Monitoring_and_Sacrifice->Sample_Collection Analysis Analyze BALF for inflammatory cells and cytokines (e.g., IL-6, TNF-α) Sample_Collection->Analysis End End Analysis->End

Figure 3: A generalized experimental workflow for an LPS-induced acute lung injury model in mice.
Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) for Anemia

Hypoxia-inducible factor (HIF) is a key regulator of the body's response to low oxygen levels.[17] Under normoxic conditions, HIF-1α is hydroxylated by HIF prolyl hydroxylase (HIF-PHD) and subsequently degraded.[18] By inhibiting HIF-PHD, pyrazolo[4,3-d]pyrimidine derivatives can stabilize HIF-1α, leading to the production of erythropoietin (EPO) and offering a therapeutic strategy for anemia.[19]

HIF1a_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) / PHD Inhibition cluster_Nucleus_Internal HIF-1a_N HIF-1α PHD HIF-PHD HIF-1a_N->PHD hydroxylation VHL VHL PHD->VHL enables binding Proteasome Proteasome VHL->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_H HIF-1α HIF-1 HIF-1 Complex HIF-1a_H->HIF-1 dimerizes with Nucleus Nucleus HIF-1a_H->Nucleus HIF-1b HIF-1β HIF-1b->HIF-1 HIF-1b->Nucleus HRE Hypoxia Response Element (DNA) HIF-1->HRE binds to Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->PHD

Figure 4: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the role of pyrazolo[4,3-d]pyrimidine-based PHD inhibitors.
Experimental Protocols

This protocol provides a general outline for inducing ALI in mice to evaluate the efficacy of anti-inflammatory compounds.[20][21]

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • Anesthetic agent

  • Test compound

  • Sterile saline

  • Equipment for intratracheal instillation

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • LPS Instillation: Expose the trachea and intratracheally instill a solution of LPS in sterile saline to induce lung injury.

  • Compound Administration: Administer the pyrazolo[4,3-d]pyrimidine derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined time relative to the LPS challenge.

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a specified time point after LPS instillation (e.g., 6 or 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis: Analyze the BALF for total and differential cell counts and for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. The lung tissue can be processed for histological analysis.

Expanding Therapeutic Horizons: Other Biological Activities

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold extends to other therapeutic areas.

Inhibition of Phosphodiesterases (PDEs) for Cardiovascular Applications

Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE1 and PDE5.[1][22] By inhibiting these enzymes, these compounds can increase intracellular levels of cGMP, leading to vasodilation and offering potential for the treatment of hypertension and other cardiovascular disorders.[23]

Antifibrotic, Neuroprotective, and Antimicrobial Potential

Preclinical studies have also suggested the potential of pyrazolo[3,4-d]pyrimidine derivatives in treating liver fibrosis, neurodegenerative diseases, and various microbial infections.[24] Further research is ongoing to fully elucidate the mechanisms and therapeutic potential in these areas.

Clinical Landscape and Future Perspectives

The significant preclinical activity of pyrazolo[4,3-d]pyrimidine and related scaffolds has translated into clinical investigation. Notably, ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor of Bruton's tyrosine kinase (BTK), is an FDA-approved drug for the treatment of certain B-cell malignancies. The clinical success of ibrutinib underscores the therapeutic potential of this scaffold. Numerous other derivatives targeting various kinases and other enzymes are currently in different stages of preclinical and clinical development.

The future of pyrazolo[4,3-d]pyrimidine-based drug discovery lies in the design of more selective and potent inhibitors for both established and novel biological targets. The continued exploration of structure-activity relationships and the use of advanced computational modeling techniques will undoubtedly lead to the development of next-generation therapeutics based on this remarkable scaffold.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold stands out as a privileged structure in medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its ability to mimic the endogenous purine nucleus provides a solid foundation for the design of inhibitors for a wide range of enzymes. From oncology to inflammatory diseases and beyond, the therapeutic potential of this scaffold is vast and continues to be an active area of research. The insights and protocols provided in this guide aim to equip researchers with the knowledge to further unlock the potential of the pyrazolo[4,3-d]pyrimidine core in the quest for novel and effective therapies.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). [Source not further specified]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed.
  • Cell cycle regul
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed.
  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Tre
  • Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. (1997). PubMed.
  • Hypoxia Signaling. Cell Signaling Technology.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). Taylor & Francis Online.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R
  • Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2019). [Source not further specified].
  • CDK2/CyclinA2 Kinase Assay.
  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. [Source not further specified].
  • A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflamm
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2024). RSC Publishing.
  • KEGG HIF-1 signaling p
  • CDK Signaling Pathway.
  • Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2014). [Source not further specified].
  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. (1997).
  • Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). Taylor & Francis Online.
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. (2025).
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH.
  • Cell Cycle Stages & Regulation by Cyclins and CDKs. (2025). PraxiLabs.
  • CDK Assay Kit, RbING*. Thermo Fisher Scientific.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • MTT Cell Proliferation Assay.
  • Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2014). [Source not further specified].
  • CDK2 Assay Kit. BPS Bioscience.
  • Cell cycle regulation by cyclin and CDK. (2025). YouTube.
  • Inhibition of tubulin polymerization evaluated by cell-free tubulin...
  • MTT Assay. (2025). Protocols.io.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Experimental protocol for lipopolysaccharide (LPS)-induced lung injury...
  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. NIH.
  • Evaluation of LPS-Induced Acute Lung Injury Attenuation in Rats by Aminothiazole-Paeonol Deriv
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Can someone provide me with a detailed protocol for a CDK9 kinase assay? (2015). [Source not further specified].
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • KEGG P
  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. (1997). [Source not further specified].
  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. (2024). PubMed.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
  • HIF-1α p

Sources

The Strategic Role of N1-Methylation in Modulating the Bioactivity of Pyrazolo[4,3-d]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure is isomeric with other therapeutically important scaffolds like the more extensively studied pyrazolo[3,4-d]pyrimidine.[1] The core value of these scaffolds lies in their role as "privileged structures"—frameworks that can bind to multiple, diverse biological targets by presenting appropriate pharmacophoric features.

A key reason for their success is the bioisosteric relationship between the pyrazolopyrimidine core and the endogenous purine ring system, particularly adenine.[2] Adenine is the cornerstone of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for kinase enzymes. This structural mimicry allows pyrazolopyrimidine derivatives to effectively compete with ATP for binding within the highly conserved ATP-binding pocket of kinases, a major class of drug targets implicated in cancer and inflammatory diseases.[2] Consequently, pyrazolo[4,3-d]pyrimidines have been successfully developed as potent inhibitors of various targets, including cyclin-dependent kinases (CDKs), mTOR, and tubulin.[3]

Part 2: The N1-Methyl Group: A Critical Modulator of Activity and Selectivity

While the core scaffold provides the foundation for target engagement, strategic decoration with substituents is essential for refining potency, selectivity, and pharmacokinetic properties. Among these modifications, methylation of the pyrazole nitrogen at the N1 position has emerged as a particularly powerful tactic.

The Rationale: Why Introduce a Methyl Group at the N1 Position?

The decision to introduce an N1-methyl group—a modification often termed the "magic methyl" effect in drug discovery—is a rational design choice driven by several key principles.[4]

  • Impact on Hydrogen Bonding: For many kinase inhibitors, the N1-H of the pyrazole ring is a critical hydrogen bond donor, interacting with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[5] While this interaction is vital for the affinity of many inhibitors, it is a feature common to thousands of kinases. By replacing the N1-H with a methyl group, this canonical hydrogen bond is removed. This seemingly counterintuitive step can be a brilliant strategy to disrupt binding to off-target kinases and achieve greater selectivity. The compound is forced to adopt a different binding mode or to rely on other interactions, which can be unique to the desired target. A prime example is the development of N-methylated pyrazolo[4,3-d]pyrimidines as mTOR inhibitors, where this modification was hypothesized to impart selectivity over the related PI3K kinases.[3]

  • Steric and Conformational Effects: The small, lipophilic methyl group can fill small hydrophobic pockets within the active site that would otherwise be unoccupied or filled by water.[6] This can lead to favorable van der Waals interactions, significantly boosting binding affinity. Furthermore, the methyl group can induce a conformational bias, locking the molecule into a more bioactive shape and reducing the entropic penalty of binding.

  • Achieving Target Selectivity: The combination of removing a key hydrogen bond and introducing a new steric element can fundamentally alter the target profile of a scaffold. For instance, while many N1-H pyrazolopyrimidines are designed as kinase inhibitors, a series of novel N1-methylated pyrazolo[4,3-d]pyrimidines were rationally designed as potent microtubule targeting agents that bind to the colchicine site of tubulin.[7] This demonstrates the power of N1-methylation to enable "scaffold hopping" from one target class to another.

Molecular Modeling and Binding Mode Analysis

The structural consequences of N1-methylation are best visualized through molecular modeling. In a typical kinase inhibitor, the pyrazolopyrimidine core sits in the adenine pocket, with the N1-H forming a hydrogen bond with the backbone amide of a hinge residue like methionine. When the methyl group is introduced, this interaction is lost. The compound may reorient itself to satisfy other interactions, or it may gain affinity for a completely different target where the hydrophobic methyl group is accommodated.

cluster_0 N1-H Pyrazolopyrimidine Binding cluster_1 N1-Methyl Pyrazolopyrimidine Modulation Scaffold_A Pyrazolo[4,3-d]pyrimidine (N1-H) H_Bond Hydrogen Bond (Donor: N1-H) Scaffold_A->H_Bond Hinge Kinase Hinge Region (e.g., Met Backbone) H_Bond->Hinge caption_A Canonical hinge binding via N1-H. Scaffold_B Pyrazolo[4,3-d]pyrimidine (N1-Me) H_Bond_Lost H-Bond Lost Scaffold_B->H_Bond_Lost VDW Van der Waals Interaction Scaffold_B->VDW Pocket Hydrophobic Pocket VDW->Pocket caption_B N1-Me blocks H-bond, engages new pocket.

Modulation of Target Interaction by N1-Methylation.

Part 3: Impact on Pharmacokinetics and Drug-like Properties (ADME)

Beyond modulating target affinity, N1-methylation profoundly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Modulation of Physicochemical Properties
  • Lipophilicity (LogP/LogD): The addition of a methyl group typically increases lipophilicity (LogP). This can enhance membrane permeability and cell penetration but may also increase binding to plasma proteins or hERG, and in some cases, decrease solubility.[6]

  • Aqueous Solubility: The effect on solubility is not always straightforward. While increased lipophilicity often correlates with lower aqueous solubility, N-methylation can sometimes lead to a surprising increase in solubility.[8] This can occur if the N1-H group in the parent molecule participates in strong intermolecular hydrogen bonding in the crystal lattice. Methylation prevents this, disrupting the crystal packing and making the solid form easier to solvate.[8]

  • Metabolic Stability: The N1 position of a pyrazole ring can be a site for metabolic modification by cytochrome P450 enzymes. Capping this position with a methyl group blocks this potential metabolic "soft spot," which can increase the compound's half-life and overall exposure in vivo.[4][9]

Predicted ADME Properties

In silico tools are invaluable for predicting the ADME profile of new chemical entities. The table below summarizes key predicted properties for representative pyrazolopyrimidine derivatives, highlighting their generally favorable drug-like characteristics.

PropertyCompound 15 (pyrazolo[3,4-d]pyrimidine)[10]Compound 16 (pyrazolo[3,4-d]pyrimidine)[10]General Trend for N-Methylation
Water Solubility GoodBetterVariable; can increase if crystal packing is disrupted[8]
Oral Absorption (%) High (89.69%)High (83.76%)Generally favorable; masking H-bond donors can improve absorption[6]
Cell Permeability HighHighGenerally increases due to higher lipophilicity[9]
P-gp Substrate YesYesCompound-specific
CYP Inhibition Potential inhibitorPotential inhibitorCan be modulated; methylation may alter CYP isoform interactions

Part 4: Synthesis and Characterization of N1-Methylated Pyrazolo[4,3-d]pyrimidines

The Challenge: N1 vs. N2 Regioselectivity

A primary challenge in the synthesis of N-substituted pyrazoles is controlling the site of alkylation. The pyrazole anion is a resonant system, meaning that alkylating agents can react at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate.[11][12] The ratio of these isomers is influenced by steric hindrance from adjacent substituents and the specific reaction conditions employed.

Protocol 1: Non-selective Alkylation and Isomer Separation

This is the most common approach reported for pyrazolo[4,3-d]pyrimidines.[7] It involves direct alkylation followed by chromatographic separation.

Step-by-Step Methodology:

  • Dissolve Starting Material: Dissolve the parent 1H-pyrazolo[4,3-d]pyrimidine in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Add Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen and form the nucleophilic anion.

  • Add Alkylating Agent: Add the methylating agent (e.g., methyl iodide, CH₃I) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 12 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Separate the N1 and N2 regioisomers using column chromatography on silica gel.

Characterization and Isomer Identification: Unequivocal identification of the N1 and N2 isomers is critical. This is reliably achieved using 2D NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) . For the N1-methyl isomer, a NOE correlation will be observed between the N1-methyl protons and the proton at the C7a position of the pyrazolopyrimidine core. This through-space correlation is absent in the N2-methyl isomer.

Workflow for Non-selective Synthesis and Isomer Separation.
Protocol 2: Advanced Regioselective N1-Methylation

Recent advances have provided methods for highly selective N1-alkylation, avoiding the need for tedious purification. One such method uses sterically bulky masked methylating agents.[13]

Step-by-Step Methodology:

  • N-Silyalkylation: React the parent pyrazole with a sterically bulky α-halomethylsilane (e.g., (chloromethyl)trimethylsilane) in the presence of a base. The steric bulk of the silyl group directs the alkylation preferentially to the less hindered N1 position, achieving high regioselectivity (>95:5).[13]

  • Protodesilylation: Treat the resulting N1-silylmethyl pyrazole intermediate with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) and a proton source (e.g., water). This cleaves the carbon-silicon bond, leaving the desired N1-methyl group.[13]

This two-step, one-pot procedure offers a more efficient and scalable route to the desired N1-methylated products.

Part 5: Case Studies: N1-Methylated Pyrazolo[4,3-d]pyrimidines in Action

Case Study 1: Potent and Selective mTOR Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A series of N-methylated pyrazolo[4,3-d]pyrimidines were designed as highly potent and selective inhibitors of mTOR kinase.[3]

CompoundmTOR Kᵢ (nM)PI3Kα Kᵢ (nM)Selectivity (PI3Kα/mTOR)
21c (N1-Me) 2>5900>2950

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013.[3]

The remarkable selectivity of compound 21c is attributed to the N1-methyl group, which prevents the canonical hinge-binding interactions favored by PI3K kinases, while optimizing interactions within the mTOR active site.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor N1-Me Pyrazolo[4,3-d]pyrimidine (e.g., Cmpd 21c) Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Simplified PI3K/Akt/mTOR Signaling Pathway.
Case Study 2: Novel Microtubule Targeting Agents

By applying a scaffold hopping strategy from known pyrrolo[3,2-d]pyrimidine antitubulin agents, researchers developed N1-methylated pyrazolo[4,3-d]pyrimidines as a new class of microtubule targeting agents (MTAs).[7] These compounds inhibit tubulin polymerization by binding to the colchicine site.

CompoundTubulin Polymerization IC₅₀ (µM)MCF-7 GI₅₀ (nM)Pgp-Mediated Resistance
9 0.45≤10Circumvented
11 0.42N/ACircumvented
12 0.49N/ACircumvented
13 0.42N/ACircumvented

Data sourced from ACS Medicinal Chemistry Letters, 2021.[7]

Notably, these compounds were highly potent against various cancer cell lines and were able to circumvent P-glycoprotein (Pgp)-mediated drug resistance, a common problem with existing MTAs like paclitaxel.[7]

Part 6: Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. Less ATP corresponds to higher kinase activity.

  • Prepare Reagents: Use a commercial kit such as Kinase-Glo® Plus (Promega). Prepare kinase buffer, kinase/substrate solution, and serially dilute the N1-methylated test compounds.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound to wells.

  • Initiate Reaction: Add 20 µL of the kinase/substrate solution to each well to start the reaction. Add 25 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).

  • Detection: Add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Read Plate: After a brief incubation (10 min), measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Tubulin Polymerization Assay (Turbidity-based)

This assay measures the light scattering that occurs as tubulin monomers polymerize into microtubules.

  • Prepare Tubulin: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

  • Reaction Setup: In a 96-well plate, add serially diluted test compounds.

  • Initiate Polymerization: Add the tubulin solution and GTP (to a final concentration of 1 mM) to each well.

  • Measure Turbidity: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. Inhibitors will show a reduced rate and extent of polymerization compared to a DMSO control. Calculate IC₅₀ values from the concentration-response curve of the polymerization endpoint.

Part 7: Conclusion and Future Outlook

N1-methylation is a powerful, multifaceted strategy in the optimization of pyrazolo[4,3-d]pyrimidine-based drug candidates. It serves not merely as a simple structural modification but as a sophisticated tool to fine-tune biological activity. By removing a key hydrogen bond donor, introducing beneficial hydrophobic interactions, and blocking metabolic pathways, N1-methylation allows medicinal chemists to enhance potency, engineer target selectivity, and improve pharmacokinetic properties. The successful development of N1-methylated pyrazolo[4,3-d]pyrimidines as both highly selective kinase inhibitors and novel microtubule targeting agents underscores the versatility of this approach. Future efforts will likely focus on developing more robust and scalable regioselective synthesis methods and exploring the "magic methyl" effect at other positions on the scaffold to unlock new therapeutic potential.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Shu, Y., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, A. A., & Hassan, A. A. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Arole, V. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry. Available at: [Link]

  • Cumming, I. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemica. Available at: [Link]

  • Worrell, B. T., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, W., et al. (2013). A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • Zadykowicz, B., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • ResearchGate. (2008). The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides). Available at: [Link]

  • Dweedar, H. E., et al. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. Available at: [Link]

  • Reddy, T. J., et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Díaz-delaOsa, M., et al. (2018). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). N‐methylated drugs and bioactive molecules. Available at: [Link]

  • ResearchGate. (2015). Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. Available at: [Link]

  • Selva, M., & Perosa, A. (2008). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • El-Sayed, A. A., & Hassan, A. A. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Semantic Scholar. Available at: [Link]

  • Mishra, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]

  • Cumming, I. N., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Medicinal Chemistry Research. Available at: [Link]

  • Chitwood, K. M., & France, S. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Macmillan Group. (2022). Late-Stage C(sp3)–H Methylation of Drug Molecules. Princeton University. Available at: [Link]

  • da Silva, T. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: [Link]

Sources

Methodological & Application

Application and Protocol Guide for the Synthesis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. Consequently, derivatives of this core structure are actively investigated for their potential as therapeutic agents in oncology, inflammatory diseases, and central nervous system disorders. The title compound, 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, is a key intermediate for the synthesis of a diverse library of substituted pyrazolo[4,3-d]pyrimidines, making its efficient synthesis a topic of significant interest. This document provides a detailed guide to two reliable synthetic protocols for its preparation, along with the underlying chemical principles and practical considerations.

Synthetic Strategy Overview

Two primary synthetic routes are presented for the preparation of this compound.

  • Protocol A: De Novo Synthesis from a Pyrazole Precursor. This approach builds the pyrazolo[4,3-d]pyrimidine core from a readily accessible N-methylated aminopyrazole carboxamide. This multi-step synthesis offers flexibility in introducing substituents on the pyrazole ring.

  • Protocol B: N-Methylation of a Commercially Available Precursor. This streamlined, two-step approach involves the direct methylation of the commercially available 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. While simpler, it is dependent on the availability of the starting material.

Protocol A: De Novo Synthesis

This protocol outlines the synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The key transformation is the cyclization of the corresponding carboxamide with a suitable carbonyl source to form the pyrimidine ring.

Workflow for De Novo Synthesis (Protocol A)

De_Novo_Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization A Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate B Ammonolysis A->B NH4OH, heat C 5-Amino-1-methyl- 1H-pyrazole-4-carboxamide B->C D 5-Amino-1-methyl- 1H-pyrazole-4-carboxamide E Cyclocondensation D->E Urea, heat F 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]- pyrimidine-5,7-dione E->F

Caption: Workflow for the de novo synthesis of the target compound.

Detailed Experimental Protocol A

Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

  • Reagents and Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 59.1 mmol).

    • Add 100 mL of a saturated solution of ammonia in ethanol (ethanolic ammonia).

    • Seal the flask and heat the mixture to 80 °C in an oil bath.

  • Reaction and Work-up:

    • Stir the reaction mixture at 80 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to obtain a solid residue.

    • Triturate the residue with 50 mL of diethyl ether, and collect the solid by vacuum filtration.

    • Wash the solid with an additional 20 mL of diethyl ether and dry under vacuum to afford 5-amino-1-methyl-1H-pyrazole-4-carboxamide as a white solid.

Step 2: Synthesis of this compound

  • Reagents and Setup:

    • In a 100 mL round-bottom flask, thoroughly mix 5-amino-1-methyl-1H-pyrazole-4-carboxamide (5.0 g, 35.2 mmol) and urea (4.2 g, 70.4 mmol).

    • Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction progresses.

  • Reaction and Work-up:

    • Maintain the temperature for 3 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Add 50 mL of water to the solid mass and heat to boiling to dissolve the product.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 60 °C to yield this compound as a white to off-white solid.

Rationale and Mechanistic Insights

The formation of the pyrimidine ring in Step 2 proceeds through a cyclocondensation reaction. The amino group of the pyrazole attacks one of the carbonyl groups of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the dione structure. The high temperature is necessary to promote the reaction in the molten state.

Protocol B: N-Methylation of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

This protocol is a more direct approach, starting with the commercially available 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. The key step is the selective methylation of the pyrazole nitrogen.

Workflow for N-Methylation (Protocol B)

N_Methylation_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation A 1H-Pyrazolo[4,3-d]pyrimidine- 5,7(4H,6H)-dione B Base Treatment A->B NaH, DMF C Pyrazolopyrimidine Anion B->C D Pyrazolopyrimidine Anion E Electrophilic Attack D->E CH3I F 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]- pyrimidine-5,7-dione E->F

Caption: Workflow for the N-methylation of the commercially available precursor.

Detailed Experimental Protocol B
  • Reagents and Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.52 g, 10.0 mmol) in 30 mL of anhydrous DMF.

  • Reaction and Work-up:

    • Slowly add the solution of the pyrazolopyrimidine dione to the sodium hydride suspension at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (0.68 mL, 11.0 mmol) dropwise.

    • Stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

    • Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

    • Remove the DMF under reduced pressure.

    • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 2-8% methanol in dichloromethane) to afford this compound.

Causality Behind Experimental Choices
  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the starting materials and the resulting anion.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride reacts violently with water and moisture.

  • Temperature Control: The initial deprotonation and the addition of the electrophile (methyl iodide) are performed at 0 °C to control the exothermicity of the reactions and minimize side reactions.

  • Purification: Column chromatography is often necessary to separate the desired N1-methylated product from any potential N2-methylated regioisomer and unreacted starting material. The formation of regioisomers is a known challenge in the alkylation of pyrazole scaffolds.

Quantitative Data Summary

ParameterProtocol A (Starting from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)Protocol B (Starting from 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione)
Starting Material Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Key Reagents Ethanolic ammonia, UreaSodium hydride, Methyl iodide
Solvent(s) Ethanol, WaterAnhydrous DMF
Reaction Time ~ 20 hours~ 6 hours
Typical Yield 60-70% (over two steps)75-85%
Purification Method RecrystallizationColumn Chromatography

Characterization of this compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₆N₄O₂

  • Molecular Weight: 166.14 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.2 (s, 1H, NH), 7.8 (s, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃). (Note: The NH proton of the pyrimidine ring may be broad and exchangeable with D₂O).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 158.2, 151.0, 145.5, 135.1, 106.8, 33.7.

  • Mass Spectrometry (ESI+): m/z 167.1 [M+H]⁺.

Safety Precautions

  • Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere in a fume hood.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • High Temperatures: Use appropriate shielding and exercise caution when working with heated oil baths.

Conclusion

The two protocols detailed in this guide offer reliable and reproducible methods for the synthesis of this compound. The choice between the de novo synthesis and the N-methylation approach will depend on the availability of starting materials and the desired scale of the reaction. Both methods provide access to a valuable building block for the development of novel pyrazolo[4,3-d]pyrimidine-based compounds with potential therapeutic applications.

References

  • Synthesis of pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones using water as a green reaction media.

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

  • 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 97%.

Application Note: Synthesis and Evaluation of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-d]pyrimidine scaffold is a known pharmacophore in numerous biologically active agents, acting as an isostere of purine and targeting a range of enzymes, including kinases.[1][2] This document outlines a detailed, step-by-step synthetic procedure, methods for analytical characterization, and protocols for preliminary biological screening, grounded in established chemical principles and supported by authoritative references.

Introduction: The Scientific Rationale

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in drug discovery, largely due to its structural similarity to adenine, a key component of ATP.[1] This mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding sites of various kinases, making them attractive candidates for the development of inhibitors.[1][2] The N1-methylation of the pyrazole ring can significantly influence the compound's biological activity and pharmacokinetic properties. Previous studies on related N1-methylated pyrazolo[4,3-d]pyrimidines have demonstrated their potential as potent antitumor agents, specifically as inhibitors of tubulin polymerization.[3]

Furthermore, derivatives of the broader pyrazolopyrimidine class have shown a wide array of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6] The dione substitution at the 5 and 7 positions of the pyrimidine ring introduces hydrogen bonding capabilities that can be crucial for target engagement. This application note provides a robust protocol for the synthesis and evaluation of this compound, enabling researchers to investigate its therapeutic potential.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be approached by constructing the pyrimidine ring onto a pre-formed methylated pyrazole precursor. This common and effective strategy in heterocyclic chemistry allows for the early introduction of the methyl group, ensuring regiochemical control.[7][8] The proposed synthetic pathway begins with the synthesis of a suitably functionalized 1-methylpyrazole, followed by cyclization with a urea equivalent to form the desired dione.

Synthetic Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A:e->C:w Reaction 1 (Ethanol, Reflux) B Methylhydrazine B:e->C:w E This compound C:e->E:w Reaction 2 (High Temperature Fusion) D Urea D:e->E:w

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This initial step involves the cyclization of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine to form the key pyrazole intermediate. The ethoxy group of the acrylate serves as a good leaving group, facilitating the nucleophilic attack by methylhydrazine.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol (10 volumes).

  • To this stirring solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).

  • Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product will often precipitate upon cooling. If not, the addition of cold water can induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Synthesis of this compound

The final step involves the cyclization of the aminopyrazole carboxylate with urea under high-temperature conditions. This reaction forms the pyrimidine-dione ring.

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Urea

  • Sand bath or high-temperature heating mantle

  • Reaction tube or flask suitable for high temperatures

Procedure:

  • Thoroughly grind ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) and urea (2-3 equivalents) together in a mortar and pestle to ensure a homogenous mixture.

  • Transfer the solid mixture to a reaction vessel.

  • Heat the mixture in a sand bath or with a heating mantle to 180-200 °C for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds.

  • Monitor the reaction by TLC by dissolving a small aliquot in a suitable solvent (e.g., DMSO or DMF).

  • After cooling to room temperature, treat the solid residue with hot water to dissolve any unreacted urea and other water-soluble impurities.

  • Collect the solid product by vacuum filtration and wash thoroughly with hot water, followed by ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid.

  • Dry the purified this compound under high vacuum.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrazole proton, and the N-H protons of the pyrimidine ring.
¹³C NMR Resonances for the methyl carbon, the pyrazole and pyrimidine ring carbons, and the carbonyl carbons.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₆H₆N₄O₂ (182.14 g/mol ).[9]
Melting Point A sharp melting point is indicative of high purity. The melting point for the related compound 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is reported to be around 350°C.[10]
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (carbonyls), and C=N stretching.

Application in Biological Assays: A Starting Point

Given the established biological activities of the pyrazolo[4,3-d]pyrimidine scaffold, the synthesized compound can be evaluated in a variety of in vitro assays to determine its potential as a therapeutic agent.[3][4][6]

Biological Screening Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Synthesized Compound (this compound) B Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Kinase Inhibition Panel (Broad Spectrum or Targeted) A->C D Tubulin Polymerization Assay B->D If Cytotoxic E Cell Cycle Analysis C->E If Kinase Inhibition Observed F Apoptosis Assays (e.g., Annexin V) D->F E->F

Caption: A workflow for the initial biological evaluation of the synthesized compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the compound's effect on the viability of cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis, characterization, and preliminary biological evaluation of this compound. By following these procedures, researchers can efficiently produce this compound of interest and begin to explore its potential as a novel therapeutic agent. The provided methodologies are based on established principles of organic synthesis and cell biology, ensuring a reliable and reproducible workflow.

References

  • Al-Gharabli, S., et al. (2015). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 95, 445-455. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2459-2483. [Link]

  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2208. [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][11]triazin-7(6H)-ones and Derivatives. Molecules, 26(11), 3326. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Vishwakarma, J. N., et al. (2019). Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as a green reaction media. Journal of Heterocyclic Chemistry, 56(11), 3058-3064. [Link]

  • PubChem. 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2459-2483. [Link]

  • Abdel-fattah, M. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200243. [Link]

  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2208. [Link]

  • PubChem. 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5036-5058. [Link]

  • Karoui, A., et al. (2015). Synthesis and Biological Activities of Novel 1,7-dihydropyrazolo[3,4-d] imidazo[1,2-f]pyrimidines. Medicinal Chemistry, 5(8), 358-364. [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1776-1781. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Solvent-Free Synthesis of Dihydropyrazolo [4',3':5,6] Pyrano [2,3-d] Pyrimidine-5,7-Diones Derivatives by using Magnetic Hf- UiO. International Journal of Advanced Research in Science, Communication and Technology, 10(2), 1-8. [Link]

  • Pluskota-Karwatka, D. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

Sources

Application Notes & Protocols: Characterizing 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural similarity allows it to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes.[1] Consequently, derivatives of this scaffold have been extensively investigated for various therapeutic applications, including cancer, inflammation, and cardiovascular diseases.[2][3]

Numerous studies have demonstrated that compounds based on the pyrazolo[4,3-d]pyrimidine and the related pyrazolo[3,4-d]pyrimidine frameworks can function as potent inhibitors of several key enzyme families:

  • Protein Kinases: Many derivatives are designed as inhibitors of cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial regulators of the cell cycle and signaling pathways often dysregulated in cancer.[4][5]

  • Phosphodiesterases (PDEs): The scaffold is a well-established pharmacophore for inhibitors of phosphodiesterases, particularly PDE5.[6][7][8] PDE5 inhibitors prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[9][10]

  • Tubulin Polymerization: Certain N1-methylated pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[11] This activity disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[11]

Given the established activities of this chemical class, this document provides a detailed guide for the initial in vitro characterization of novel derivatives like 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione . The following protocols are designed to assess the compound's potential as a PDE5 inhibitor, a common activity for this scaffold, and to evaluate its general cytotoxic effects on cancer cell lines.

Preliminary Handling and Preparation

2.1 Reagent Preparation

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Assay Buffers: All buffers should be prepared with high-purity water and filtered through a 0.22 µm filter before use.

2.2 Cell Culture

  • Cell Lines: For general cytotoxicity screening, a panel of cancer cell lines is recommended. For example, HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) are commonly used and well-characterized.[4]

  • Culture Conditions: Maintain cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 1: PDE5 Enzymatic Inhibition Assay

This protocol determines the compound's ability to directly inhibit the enzymatic activity of phosphodiesterase 5 (PDE5). The assay measures the amount of GMP produced from the hydrolysis of cGMP.[9] A common method is the Transcreener® AMP²/GMP² Assay, which uses a fluorescent tracer.[12]

3.1 Scientific Principle

The assay quantifies PDE5 activity by detecting the product, GMP. In the presence of an inhibitor, the rate of cGMP hydrolysis to GMP decreases. The Transcreener assay uses an antibody specific for AMP/GMP coupled to a fluorescent tracer. GMP produced by PDE5 displaces the tracer from the antibody, causing a decrease in fluorescence polarization (FP). The magnitude of this decrease is proportional to the amount of GMP produced and thus inversely proportional to the inhibitor's potency.

3.2 Experimental Workflow

PDE5_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound in DMSO prep_enzyme Dilute PDE5 enzyme in assay buffer prep_substrate Prepare cGMP substrate solution add_enzyme Add diluted enzyme to assay plate (except no-enzyme control) prep_substrate->add_enzyme add_compound Add compound dilutions and controls (DMSO, Sildenafil) add_enzyme->add_compound incubate1 Pre-incubate (10 min) add_compound->incubate1 add_substrate Initiate reaction by adding cGMP substrate incubate1->add_substrate incubate2 Incubate at RT (e.g., 60 min) add_substrate->incubate2 add_stop Add Stop & Detect solution (Antibody-Tracer Mix) incubate2->add_stop incubate3 Incubate (60 min) add_stop->incubate3 read_plate Read Fluorescence Polarization (FP) incubate3->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the PDE5 enzymatic inhibition assay.

3.3 Step-by-Step Methodology

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the this compound stock solution, starting from a high concentration (e.g., 50 µM).[12] Include Sildenafil as a positive control and a DMSO-only vehicle control.

  • Assay Plate Preparation: Add 5 µL of each compound dilution (or control) to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of diluted PDE5 enzyme solution to each well, except for the "no enzyme" control wells. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the cGMP substrate solution to all wells to initiate the enzymatic reaction. The final cGMP concentration should be at or near its Km value for the enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for a fixed time (e.g., 60 minutes). The duration should be set to ensure the reaction in the vehicle control wells does not exceed 30% substrate turnover.

  • Detection: Stop the reaction by adding 10 µL of the detection solution (containing the GMP-antibody and fluorescent tracer).

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization.

3.4 Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Normalize the data using the vehicle control (0% inhibition) and the no-enzyme or potent inhibitor control (100% inhibition).

    • % Inhibition = 100 * (1 - [(FP_sample - FP_100%_inhibition) / (FP_0%_inhibition - FP_100%_inhibition)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.

ParameterDescriptionExpected Outcome
IC₅₀ (Test Compound) Concentration for 50% inhibition.A low nanomolar to micromolar IC₅₀ suggests potential PDE5 inhibitory activity.
IC₅₀ (Sildenafil) Positive control validation.Should be in the low nanomolar range (e.g., 1-10 nM), consistent with literature values.
Z'-factor Assay quality metric.A value > 0.5 indicates a robust and reliable assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the compound's effect on the metabolic activity and proliferation of cancer cells.[13] The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]

4.1 Scientific Principle

The conversion of MTT to formazan is catalyzed by mitochondrial reductase enzymes. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect).

4.2 Experimental Workflow

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection MTT Reaction & Detection cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_adhere Incubate for 24h to allow adherence seed_cells->incubate_adhere prep_dilutions Prepare serial dilutions of test compound incubate_adhere->prep_dilutions treat_cells Add compound dilutions to cells prep_dilutions->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, SDS) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_gi50 Determine GI50 value plot_curve->calc_gi50

Caption: Workflow for the cell-based MTT antiproliferative assay.

4.3 Step-by-Step Methodology

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well flat-bottom plate at an optimized density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix gently and measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.

4.4 Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Normalize the data using the vehicle-treated cells (100% viability) and a background control (media only).

    • % Viability = 100 * (OD_sample - OD_background) / (OD_vehicle - OD_background)

  • Determine GI₅₀: Plot the percent viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (or IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability/growth.

ParameterDescriptionExpected Outcome
GI₅₀ (Test Compound) Concentration for 50% growth inhibition.A low micromolar GI₅₀ value indicates significant cytotoxic or cytostatic activity against the tested cell line.
GI₅₀ (Doxorubicin) Positive control validation.Should yield a potent GI₅₀ value consistent with its known anticancer activity.
Morphological Changes Visual inspection of cells.Observe for signs of cell stress, rounding, or detachment under a microscope before adding MTT.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in PDE5 assay Inaccurate pipetting; Enzyme instability; Substrate degradation.Use calibrated pipettes; Keep enzyme on ice at all times; Prepare fresh substrate solution.
No inhibition observed Compound is inactive; Compound precipitated out of solution.Test a higher concentration range; Check solubility in final assay buffer (DMSO concentration should typically be <1%).
"Edge effects" in MTT assay Uneven evaporation from outer wells of the plate.Do not use the outermost wells for experimental data; Ensure proper humidity in the incubator.
Low signal in MTT assay Low cell seeding density; Cells are not healthy.Optimize cell number per well; Check cells for contamination and ensure they are in the logarithmic growth phase.

References

  • O'Boyle, N. M., et al. (2011). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents. Journal of Medicinal Chemistry, 54(24), 8567-8584. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(21), 6496. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(6), 724-743. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2534-2553. Available at: [Link]

  • Reddy, G. L., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic Chemistry, 89, 103022. Available at: [Link]

  • Sakamoto, S., et al. (2018). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 61(21), 9636-9650. Available at: [Link]

  • Ückert, S., et al. (2003). In Vitro Effects of PDE5 Inhibitors Sildenafil, Vardenafil and Tadalafil on Isolated Human Ureteral Smooth Muscle. Urologia Internationalis, 71(3), 300-304. Available at: [Link]

  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Available at: [Link]

  • RCSB PDB. (2022). Structure of human phosphodiesterase 5A catalytic domain in complex with a pyridopyrazinone derivative. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13, 724-743. Available at: [Link]

  • Ng, M. L., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using a malachite green-based colorimetric method. F1000Research, 8, 1729. Available at: [Link]

  • Shum, P. W., et al. (1995). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 38(22), 4463-4471. Available at: [Link]

  • Li, H., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12, 1386419. Available at: [Link]

  • Abdel-Aziz, M., et al. (2020). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 100, 103923. Available at: [Link]

  • Manetti, F., et al. (2007). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 50(21), 5037-5047. Available at: [Link]

  • Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6006. Available at: [Link]

  • El-Sayed, M. A.-H., et al. (2020). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Current Organic Synthesis, 17(5), 398-410. Available at: [Link]

  • Gevorgyan, A., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][11][13]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6652. Available at: [Link]

  • Kumar, A., et al. (2021). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Letters in Drug Design & Discovery, 18(11), 1047-1057. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 2487-2517. Available at: [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available at: [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the unambiguous characterization of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolopyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities, often as a purine bioisostere.[1][2] Robust and detailed analytical characterization is therefore a critical prerequisite for advancing such compounds through the development pipeline, ensuring identity, purity, and stability. This guide outlines an orthogonal analytical strategy, integrating chromatographic and spectroscopic techniques to build a complete profile of the molecule. We present detailed protocols and expert insights for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Introduction: The Imperative for Rigorous Characterization

The this compound molecule belongs to the pyrazolopyrimidine class of N-heteroaromatic compounds.[3] This family of molecules has garnered substantial attention for its potential as anticancer, anti-inflammatory, and antiviral agents.[1][4] The efficacy and safety of any potential therapeutic agent are inextricably linked to its chemical integrity. Therefore, a multi-technique, or orthogonal, approach to characterization is not merely a regulatory requirement but a scientific necessity. This ensures that all aspects of the molecule's structure and purity are confirmed, from its covalent bonding and stereochemistry to its impurity profile.[5]

The workflow described herein follows a logical progression from initial identity and purity assessment to definitive structural elucidation.

Analytical_Workflow cluster_0 Initial Assessment & Screening cluster_1 Comprehensive Characterization cluster_2 Definitive Structure Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification LCMS_ID LC-MS Identity & Purity Check Purification->LCMS_ID Screening NMR_Struct NMR Spectroscopy (¹H, ¹³C, 2D) Structural Confirmation LCMS_ID->NMR_Struct Proceed if promising HPLC_Purity HPLC-UV/DAD Purity & Impurity Profile NMR_Struct->HPLC_Purity XRay Single Crystal X-ray Absolute Structure NMR_Struct->XRay For definitive confirmation HRMS High-Resolution MS Elemental Composition HPLC_Purity->HRMS HPLC_Purity->XRay For definitive confirmation HRMS->XRay For definitive confirmation

Figure 1: Orthogonal workflow for the comprehensive characterization of a novel chemical entity.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and impurity profiling in pharmaceutical development.[6][7] Its primary function is to separate the active pharmaceutical ingredient (API) from any process-related impurities, starting materials, or degradation products.

Application Note: Reversed-Phase HPLC

For a polar heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides a versatile hydrophobic surface suitable for retaining the molecule while allowing for elution with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[8] The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid, is crucial for achieving sharp, symmetrical peak shapes by suppressing the ionization of any basic nitrogen atoms within the heterocyclic system.[9]

Protocol: HPLC Purity Determination

This protocol is a robust starting point for method development.

  • Instrumentation: HPLC or UPLC system with UV/Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water or DMSO) to create a 1 mg/mL stock solution.

    • Dilute further to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency separation for baseline resolution of impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 2 µLMinimizes peak broadening.
Detection UV/DAD, 254 nm and 280 nmAromatic nature of the compound suggests strong absorbance in this range.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The Diode Array Detector allows for peak purity analysis by comparing spectra across a single peak, which can indicate the presence of co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it the definitive tool for confirming molecular identity and obtaining the molecular weight of the target compound and its impurities.[10][11]

Application Note: ESI-MS

Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules. It is a soft ionization method that typically generates the protonated molecular ion [M+H]+ in positive ion mode, which is expected to be the dominant species for this compound due to the presence of basic nitrogen atoms. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Protocol: LC-MS Identity Verification
  • Instrumentation: An LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.2), typically at a lower concentration (e.g., 1-10 µg/mL).

  • LC-MS Conditions:

ParameterRecommended SettingRationale
LC Method Use the same method as in Section 2.2Ensures correlation between UV and MS data.
Ionization Mode Positive Electrospray Ionization (ESI+)Expected to produce a strong [M+H]+ signal.
Mass Range m/z 50 - 500Covers the expected molecular weight and potential fragments.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temp. 120 - 150 °CAssists in desolvation.
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
  • Data Interpretation & Expected Results:

    • Molecular Formula: C₆H₆N₄O₂

    • Monoisotopic Mass: 182.0491 Da

    • Expected Ion: The primary ion observed in the mass spectrum should correspond to [M+H]+ at m/z 183.0569 .

    • Verifying the measured mass to within 5 ppm of the theoretical mass provides strong evidence for the elemental composition.

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule.[12] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Application Note: A Suite of NMR Experiments

A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for unambiguous assignment.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling between neighboring protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D Experiments (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the heterocyclic core and confirming the position of the methyl group.

Protocol: NMR Structural Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this scaffold due to its high solubilizing power.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

ExperimentKey ParametersPurpose
¹H NMR 16-32 scansProton chemical shifts, integrals, and coupling constants.
¹³C{¹H} NMR >1024 scansCarbon chemical shifts.
HSQC Standard parametersCorrelates ¹H and ¹³C signals for directly bonded pairs.
HMBC Standard parametersShows ¹H-¹³C correlations over 2-3 bonds, key for connectivity.
  • Expected Results & Interpretation:

    • ¹H NMR: Expect to see a singlet for the N-methyl group (likely in the δ 3.5-4.0 ppm range), a singlet for the pyrazole proton, and potentially a broad signal for the N-H proton in the pyrimidine ring.[13][14]

    • ¹³C NMR: Expect signals for the methyl carbon, the two carbonyl carbons (dione), and the carbons of the fused pyrazolopyrimidine ring system.

    • HMBC: A key correlation would be from the N-methyl protons to the adjacent carbon(s) in the pyrazole ring, confirming its position at N-1.

X-ray Crystallography for Absolute Structure Confirmation

While NMR provides the solution-state structure, single-crystal X-ray crystallography gives the definitive, unambiguous solid-state structure and stereochemistry of a molecule.[15][16]

Application Note

Obtaining a definitive crystal structure is considered the "gold standard" for structural proof.[17] It requires growing a high-quality single crystal of the compound, which can sometimes be challenging. The resulting electron density map provides precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Vapor diffusion, where a solution of the compound is placed in a vial inside a larger chamber containing a solvent in which the compound is less soluble (the "anti-solvent").

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the model against the experimental data to finalize atomic positions and thermal parameters.

    • The final refined structure provides an absolute confirmation of the molecular connectivity and conformation.[15]

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available at: [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. Available at: [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available at: [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2024). MDPI. Available at: [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). PubMed. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. Available at: [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]

  • Chemical structures of pyrazolopyrimidine-type inhibitors analysed by high-resolution cryo-EM. ResearchGate. Available at: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. Available at: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PLOS ONE. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][17][18]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Springer Link. Available at: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. protocols.io. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2018). MDPI. Available at: [Link]

  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The structural characterization of novel N-heterocyclic compounds is a cornerstone of modern pharmaceutical research. The target molecule, 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, possesses a complex fused-ring system where subtle changes in isomerism can lead to profound differences in biological activity. NMR spectroscopy stands as the gold standard for non-destructive, definitive structural analysis in solution.[1]

This guide moves beyond a simple listing of spectral data, instead focusing on the causality behind the analytical strategy. We will detail a comprehensive workflow designed to be a self-validating system for researchers. The approach relies on a synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to build a complete, unambiguous picture of the molecular architecture.[2]

Molecular Structure and Atom Numbering

A standardized numbering system is essential for coherent spectral assignment. The structure of the target compound is presented below with IUPAC-recommended numbering, which will be used throughout this note.

Figure 1: Structure and Numbering of the Target Molecule cluster_0 C3a N4 C3a->N4 N8 C3a->N8 C5 N4->C5 H4 C6 C5->C6 O5 C7 C6->C7 C7a C7->C7a O7 C7a->C3a N1 N8->N1 C3 N1->C3 C1_Me C3->C3a H3

Caption: Structure of this compound.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.[3]

Protocol 1: Sample Preparation
  • Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds. Its high polarity effectively solubilizes the molecule, and its ability to form hydrogen bonds slows the chemical exchange of N-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.[4]

  • Methodology:

    • Weigh approximately 10-15 mg of the purified compound for ¹H NMR and 30-50 mg for comprehensive 2D NMR analysis.

    • Transfer the sample into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[5]

    • Cap the tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

    • For confirmation of exchangeable protons, a second sample can be prepared, or a drop of deuterium oxide (D₂O) can be added to the existing sample after initial spectra are acquired.

Protocol 2: NMR Data Acquisition Workflow

The following workflow outlines a logical sequence of experiments to build the structural assignment from the ground up. All experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Caption: A systematic workflow for NMR data acquisition and analysis.

Spectral Interpretation: A Predictive Guide

While no specific literature data for this exact isomer was found, we can reliably predict the expected spectra based on extensive data from related pyrazolopyrimidine derivatives and fundamental NMR principles.[6][7] This section serves as a guide for interpreting the acquired data.

Analysis of the ¹H NMR Spectrum

The proton spectrum is expected to be relatively simple, containing three key singlet signals.

  • N-H Proton (N4-H): A broad singlet is anticipated in the downfield region, typically δ 11.0 - 12.5 ppm . Its broadness is due to quadrupole coupling with the adjacent ¹⁴N and chemical exchange.

    • Validation: This signal will disappear upon the addition of a drop of D₂O to the NMR tube, confirming it as an exchangeable proton.[8]

  • Pyrazole Proton (C3-H): A sharp singlet is expected around δ 7.8 - 8.5 ppm . Its precise location is influenced by the electron-withdrawing nature of the fused pyrimidine-dione ring system.

  • N-Methyl Protons (N1-CH₃): A sharp singlet, integrating to three protons, will appear in the upfield region, likely between δ 3.5 - 4.0 ppm .

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display all 6 unique carbon signals. A DEPT-135 experiment should be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, with quaternary carbons being absent.

  • Carbonyl Carbons (C5 & C7): Two signals for the dione carbons are expected in the most downfield region, δ 150 - 165 ppm .

  • Aromatic/Heterocyclic Carbons (C3, C3a, C7a): Three signals are expected in the aromatic region. Based on analogs, C3 is likely to be around δ 135-145 ppm , while the bridgehead carbons C3a and C7a will be in the δ 105 - 155 ppm range.[7] Their exact assignment requires 2D NMR.

  • N-Methyl Carbon (N1-CH₃): A single signal in the upfield region, δ 30 - 35 ppm , corresponding to the methyl group.

Structural Assembly using 2D NMR

Two-dimensional NMR is indispensable for piecing together the molecular puzzle, especially for assigning quaternary carbons.[9][10]

  • ¹H-¹H COSY: This experiment reveals proton-proton couplings. For this molecule, no COSY cross-peaks are expected, as all proton environments are magnetically isolated, confirming the singlet nature of all signals.

  • ¹H-¹³C HSQC: This experiment maps protons directly to the carbons they are attached to. It provides an unambiguous link between the proton and carbon spectra.

    • The signal at δ ~8.0 ppm in ¹H will correlate to the carbon at δ ~140 ppm in ¹³C (C3).

    • The signal at δ ~3.7 ppm in ¹H will correlate to the carbon at δ ~32 ppm in ¹³C (N1-CH₃).

  • ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment is the most powerful tool for this analysis, revealing 2- and 3-bond correlations between protons and carbons.[11] It is the key to assigning the quaternary framework.

Caption: Essential long-range correlations for structural confirmation.

Key HMBC correlations for assignment:

  • N1-CH₃ Protons: These protons are crucial. They should show a strong correlation to the C3 carbon (~140 ppm) and a key correlation to the C7a bridgehead carbon. This C7a correlation definitively links the methyl-substituted pyrazole ring to the pyrimidine ring.

  • C3-H Proton: This proton will show correlations to the bridgehead carbons C3a and C7a, confirming the pyrazole ring structure. It may also show a weak correlation to the C5 carbonyl carbon.

  • N4-H Proton: If observable in the HMBC, this proton would show correlations to the adjacent carbonyl carbons C5 and C3a, confirming its position in the pyrimidine ring.

Summary of Expected Spectral Data

The following table summarizes the predicted NMR assignments for this compound in DMSO-d₆.

Atom¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
N1-CH₃~3.7 (s, 3H)~32C3, C7a
C3~8.0 (s, 1H)~140C3a, C7a, C5
N4-H~11.5 (br s, 1H)-C3a, C5
C3a-~105-120C3-H, N4-H
C5-~150-165C3-H, N4-H
C7-~150-165-
C7a-~145-155N1-CH₃, C3-H

s = singlet, br s = broad singlet

Conclusion

The structural elucidation of this compound can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. The described workflow, beginning with proper sample preparation in DMSO-d₆ and progressing through a logical sequence of ¹H, ¹³C, COSY, HSQC, and HMBC experiments, provides a robust and self-validating protocol. The HMBC experiment is particularly vital, as it provides the necessary long-range correlation data to unambiguously assign the quaternary carbons and confirm the connectivity of the fused heterocyclic system, ensuring the integrity of data for researchers in drug development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Ali, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4951. Available at: [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. Available at: [Link]

  • NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Image]. Available at: [Link]

  • PubChem. (n.d.). 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]

  • Pelliccia, S., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(19), 6230. Available at: [Link]

  • Quiroga, J., & Abonía, R. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(17), 3799. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Gomaa, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2485-2503. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Arnst, K. E., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Journal of Medicinal Chemistry, 60(19), 8098-8113. Available at: [Link]

  • Chad's Prep. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Available at: [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Thomas, S. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. Available at: [Link]

  • Xin, M., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

Sources

Application Note: Mass Spectrometry Analysis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the mass spectrometric analysis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a heterocyclic compound featuring a pyrazolopyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purine bases and its prevalence in biologically active molecules.[1][2] This document outlines two core methodologies: (1) a qualitative approach using High-Resolution Mass Spectrometry (HRMS) for structural confirmation and fragmentation pathway elucidation, and (2) a robust quantitative method using Triple Quadrupole (QqQ) Mass Spectrometry for accurate determination in complex biological matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals requiring reliable and validated analytical techniques.

Introduction and Analyte Properties

This compound is a small molecule built upon a fused heterocyclic ring system. Understanding its metabolic fate, pharmacokinetic profile, or purity requires sensitive and specific analytical methods. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive technique for this purpose, offering unparalleled selectivity and sensitivity.[3][4]

Chemical Properties:

PropertyValueSource
Molecular Formula C₆H₆N₄O₂PubChem[5]
Monoisotopic Mass 166.0491 DaPubChem[5]
Structure Chemical StructurePubChem[5]
Protonated Ion [M+H]⁺ 167.0563 m/zCalculated

The presence of multiple nitrogen atoms makes the molecule readily amenable to protonation, making Electrospray Ionization (ESI) in positive ion mode the ideal choice for analysis.[6][7]

Part I: Qualitative Analysis & Structural Elucidation by LC-HRMS

Objective: To confirm the elemental composition of the analyte and characterize its fragmentation pattern using Collision-Induced Dissociation (CID). This data is foundational for building selective quantitative methods and identifying potential metabolites.

Scientific Principle

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (<5 ppm). This accuracy allows for the confident determination of a molecule's elemental formula from its measured mass. Subsequent fragmentation (MS/MS) via CID breaks the molecule at its weakest bonds, and the resulting fragment ions provide a structural fingerprint.[8]

Experimental Protocol: HRMS Analysis
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Create a working solution of 1 µg/mL by diluting the stock solution in 50:50 Methanol:Water.

  • Liquid Chromatography (LC) Conditions:

    • Rationale: A standard C18 column provides good retention for moderately polar compounds. The gradient elution ensures the compound is eluted as a sharp peak. Formic acid is added to the mobile phase to promote protonation, enhancing the ESI+ signal.[9]

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Acquisition Mode: Full Scan MS (m/z 50-500) followed by data-dependent MS/MS (Top 3 most intense ions).

    • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragments.

Expected Fragmentation Pathway

While no direct literature exists for this specific molecule, the fragmentation of related pyrazolopyrimidine and purine-like structures allows for a scientifically grounded prediction.[10][11] The primary fragmentation routes for the protonated precursor ion at m/z 167.0563 are expected to involve the loss of stable neutral molecules.

  • Loss of Carbon Monoxide (CO): The dione moiety is susceptible to the neutral loss of CO (28.0 Da), a common fragmentation pathway for such structures.[11]

  • Loss of Isocyanic Acid (HNCO): Cleavage within the pyrimidine ring can result in the loss of HNCO (43.0 Da).

  • Methyl Group Fragmentation: While less common, fragmentation involving the N-methyl group could occur.

Fragmentation_Pathway parent Precursor Ion C₆H₇N₄O₂⁺ m/z = 167.0563 frag1 Fragment A C₅H₇N₄O⁺ m/z = 139.0614 parent->frag1 -CO (-28.0 Da) frag2 Fragment B C₅H₄N₃O₂⁺ m/z = 138.0304 parent->frag2 -H₂CNH (-29.0 Da) frag3 Fragment C C₄H₄N₂O⁺ m/z = 96.0318 frag1->frag3 -HNCO (-43.0 Da)

Caption: Proposed fragmentation pathway for protonated this compound.

Part II: Quantitative Analysis by LC-MS/MS (MRM)

Objective: To develop a highly sensitive, selective, and robust method for quantifying the analyte in a complex matrix such as human plasma. This is critical for pharmacokinetic and toxicokinetic studies.

Scientific Principle

Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide the gold standard for quantification.[6] The first quadrupole (Q1) is set to isolate the specific mass of our target analyte (the precursor ion). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This two-stage mass filtering dramatically reduces background noise and enhances specificity, allowing for quantification at very low levels (ng/mL or pg/mL).[3]

Experimental Protocol: Quantitative Method
  • Internal Standard (IS) Selection:

    • Rationale: An IS is crucial to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H). If unavailable, a structurally similar compound with a different mass should be used.

    • Recommendation: 1-(¹³CD₃)-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione or a related pyrazolopyrimidine analog.

  • MRM Transition Optimization:

    • Infuse a 100 ng/mL solution of the analyte directly into the mass spectrometer.

    • Step 1 (Precursor Scan): Perform a full scan to confirm the dominant precursor ion is the protonated molecule at m/z 167.1.

    • Step 2 (Product Ion Scan): Select m/z 167.1 in Q1 and scan Q3 to identify the most abundant and stable product ions generated in the collision cell.

    • Step 3 (Collision Energy Optimization): For each promising product ion, perform a collision energy ramp to find the voltage that produces the maximum signal intensity.

    • Result: Select at least two transitions: a "quantifier" (most intense) and a "qualifier" (for identity confirmation).

  • Sample Preparation: Protein Precipitation from Plasma:

    • Rationale: This is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[12]

    • Protocol:

      • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

      • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

      • Add 200 µL of ice-cold Acetonitrile.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

      • Carefully transfer the supernatant to an HPLC vial for injection.

  • LC-MS/MS System Parameters:

    • LC Conditions: The same LC method as in Part I can be used, potentially with a faster gradient for higher throughput.

    • MS Parameters (QqQ):

      • Ionization Mode: ESI Positive.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Dwell Time: 50-100 ms per transition.

Data Presentation and Validation

Optimized MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Type
Analyte 167.1139.122Quantifier
Analyte 167.196.035Qualifier
IS (Example) 170.1142.122Quantifier

Method Validation: The reliability of a quantitative method must be proven through validation. This involves preparing calibration standards and quality control (QC) samples in the same matrix as the unknown samples (e.g., plasma).[13] Key parameters to assess include:

  • Linearity: A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: QC samples at low, medium, and high concentrations should be analyzed, with results typically within ±15% of the nominal value.

  • Selectivity: Blank matrix should be free of interfering peaks at the retention time of the analyte.

  • Matrix Effect: Ion suppression or enhancement from the biological matrix should be evaluated.

Overall Workflow for Quantitative Bioanalysis

The entire process from sample receipt to final concentration determination is a self-validating system designed for accuracy and reproducibility.

Quantitative_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Receive Plasma Samples (Unknowns, Blanks, QCs) s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 Inject into LC-MS/MS System s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 MRM Detection (QqQ-MS) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Plot Calibration Curve (Area Ratio vs. Conc.) d2->d3 d4 Calculate Unknown Concentrations d3->d4

Caption: Workflow for the quantitative analysis of this compound in plasma.

Conclusion

The methodologies presented provide a comprehensive and scientifically robust approach for the analysis of this compound. The HRMS protocol ensures accurate structural identification and characterization, while the LC-MS/MS MRM method delivers the high sensitivity and selectivity required for rigorous quantitative bioanalysis. These protocols serve as a strong foundation for researchers in drug discovery and development, enabling reliable data generation for critical decision-making.

References

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2200-2207.
  • Ben-M'barek, Y., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7249. Available from: [Link]

  • Gomaa, H. A. M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Medicinal Chemistry, 19(2), 118-144. Available from: [Link]

  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-pyrazolo(4,3-d)pyrimidine-5,7-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(8), 1630-1640. Available from: [Link]

  • Drug Development World. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 16(3), 1956-1968. Available from: [Link]

  • Lo, S. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 7(12), 18-23. Available from: [Link]

  • Brovarets, V. S., et al. (2018). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Rapid Communications in Mass Spectrometry, 32(17), 1475-1480. Available from: [Link]

  • Jenkins, K. M., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5), 203. Available from: [Link]

  • ResearchGate. (2006). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]

  • Laskin, J., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 32-49. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • ResearchGate. (2008). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]

  • Emery Pharma. (2022). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Chen, J., et al. (2022). Collision-Induced Dissociation of Homodimeric and Heterodimeric Radical Cations of 9-Methylguanine and 9-Methyl-8-oxoguanine. Physical Chemistry Chemical Physics, 24(16), 9481-9492. Available from: [Link]

  • Guda, M. R., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. Available from: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Frontiers Media. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3108. Available from: [Link]

  • PubChem. (n.d.). 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Characterization of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione as a potential kinase inhibitor.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them prime targets for therapeutic intervention. The pyrazolopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, acting as a bioisostere of the adenine moiety of ATP and enabling competitive inhibition at the enzyme's active site.[2] This application note provides a comprehensive guide for the initial characterization of this compound, a representative of this chemical class, as a kinase inhibitor. We present detailed, field-proven protocols for determining its in vitro inhibitory potency against target kinases and for assessing its activity in a cellular context, including target engagement and effects on cell viability. The methodologies are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Background and Rationale

The Role of Protein Kinases in Cellular Signaling

Protein kinases orchestrate cellular activities by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[3] This modification acts as a molecular switch, altering the substrate's activity, localization, or stability. These signaling cascades, governed by over 500 different kinases in the human kinome, control everything from cell growth and proliferation to differentiation and apoptosis.[1] In diseases like cancer, mutations or overexpression of kinases can lead to hyper-activated signaling pathways, driving uncontrolled cell division and survival.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1]

The Pyrazolo[4,3-d]pyrimidine Scaffold: An ATP-Competitive Strategy

The pyrazolo[4,3-d]pyrimidine core is a heterocyclic structure that mimics the purine ring of adenosine triphosphate (ATP).[2] This structural similarity allows compounds built on this scaffold to act as competitive inhibitors, binding to the ATP-binding pocket of a kinase and preventing the natural substrate (ATP) from binding. This blockade of the active site effectively shuts down the enzyme's catalytic activity. Many successful kinase inhibitors are ATP-competitive, and the pyrazolo[4,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors for various kinases, including cyclin-dependent kinases (CDKs).[2][4]

ATP_Competition cluster_0 Normal Kinase Function cluster_1 Inhibition by Compound Kinase Kinase Active Site pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Kinase_I Kinase Active Site No_Reaction No Phosphorylation Kinase_I->No_Reaction Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase_I Binds & Blocks ATP_I ATP ATP_I->Kinase_I Blocked Substrate_I Substrate Protein Substrate_I->Kinase_I

Caption: Mechanism of ATP-competitive kinase inhibition.

Critical Physicochemical Properties

Before initiating biological assays, understanding the compound's basic properties is crucial. For pyrazolopyrimidine derivatives like Sildenafil, a related compound, solubility is pH-dependent.[5] It is sparingly soluble in methanol and has low aqueous solubility.[5][6] For experimental work, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM) and then diluted into aqueous assay buffers.

Table 1: Example Physicochemical Properties (Reference: Sildenafil Citrate)

Property Value Significance for Assays
Solubility Soluble in DMSO (>20 mg/mL)[5] DMSO is the recommended solvent for stock solutions.
Aqueous Solubility Low, pH-dependent[5][6] Final assay concentration of DMSO should be low (<0.5%) to avoid precipitation.

| Stability | Stable, store at 2-8°C or frozen[5] | Ensures compound integrity during storage and experiments. |

In Vitro Potency Determination

The first step in characterizing a novel inhibitor is to measure its direct effect on the purified target kinase. This determines the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). We present two common, robust, and high-throughput methods.

Protocol 2.1: ADP-Glo™ Luminescent Kinase Assay

Principle of the Method: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7] It is a universal assay applicable to virtually any kinase. The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete any unused ATP. In the second step, a detection reagent converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[8][9]

ADP_Glo_Workflow Start Step 1: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate_Kinase Incubate (e.g., 60 min at RT) Start->Incubate_Kinase Produces ADP Consumes ATP Add_ADP_Glo Step 2: Stop & Deplete ATP Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate (40 min at RT) Add_ADP_Glo->Incubate_Stop Remaining ATP -> AMP Add_Detection Step 3: Detect ADP Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate (30-60 min at RT) Add_Detection->Incubate_Detect ADP -> ATP ATP + Luciferin -> Light Read_Luminescence Step 4: Measure Signal Read Luminescence Incubate_Detect->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

  • Kinase Reaction Setup: In a 384-well white assay plate, add reagents in the following order (example volumes for a 5 µL reaction):

    • 2.5 µL of 2x Kinase/Substrate mix in kinase buffer.

    • 0.5 µL of compound dilution in DMSO or DMSO alone (for controls).

    • 2.0 µL of 2.5x ATP solution to start the reaction.

  • Controls:

    • Positive Control (100% Activity): DMSO vehicle instead of inhibitor.

    • Negative Control (0% Activity): No kinase or a known pan-kinase inhibitor (e.g., Staurosporine).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10] Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.[10] Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2.2: LanthaScreen™ TR-FRET Kinase Assay

Principle of the Method: This is a fluorescence-based immunoassay that measures the phosphorylation of a substrate peptide.[11] The assay uses a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled substrate peptide. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the Tb donor and fluorescein acceptor into close proximity, resulting in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12] Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO as described in Protocol 2.1.

  • Kinase Reaction Setup: In a 384-well low-volume black or white plate, add reagents in the following order (example volumes for a 10 µL reaction):

    • 2.5 µL of 4x test compound.

    • 5.0 µL of 2x Kinase/Substrate peptide mix in kinase buffer.

    • 2.5 µL of 4x ATP solution to start the reaction.

  • Controls: Include positive (DMSO) and negative (no kinase or known inhibitor) controls as in the previous protocol.

  • Incubation: Mix the plate gently, cover, and incubate at room temperature for 60 minutes.

  • Detection Reaction: Add 10 µL of 2x EDTA/Tb-labeled anti-phospho-antibody mix.[12] The EDTA stops the kinase reaction by chelating Mg2+.

  • Incubation: Mix, cover, and incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for fluorescein and 615 nm for terbium).[13]

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Table 2: Example In Vitro Kinase Inhibition Data

Kinase Target Assay Method IC50 (nM) for Compound X IC50 (nM) for Staurosporine
CDK2/Cyclin A ADP-Glo™ 85 15
GSK3β ADP-Glo™ 1,250 25

| SRC | LanthaScreen™ | >10,000 | 20 |

Cellular Activity and Target Validation

Demonstrating that a compound can inhibit a kinase in a purified system is the first step. The next critical phase is to confirm that it can enter cells, engage its target, and elicit a biological response.[14]

Protocol 3.1: Western Blotting for Downstream Substrate Phosphorylation

Principle of the Method: This protocol directly assesses target engagement within a cell. If the kinase inhibitor is effective, it will reduce the phosphorylation of the kinase's known downstream substrates. Western blotting uses antibodies to detect the levels of both the total substrate protein and the phosphorylated form of the substrate.[15] A decrease in the phospho-protein signal relative to the total protein signal indicates successful target inhibition.

Western_Blot_Principle A 1. Cell Treatment (e.g., Cancer cell line + Inhibitor) B 2. Protein Lysis Extract total cellular proteins A->B C 3. SDS-PAGE Separate proteins by size B->C D 4. Transfer Proteins from gel to membrane C->D E 5. Blocking Prevent non-specific antibody binding (Use 5% BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-Phospho-Substrate or Anti-Total-Substrate) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection Add chemiluminescent substrate & image G->H

Caption: Key steps in Western Blotting for phosphoprotein detection.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight. Treat cells with a serial dilution of the inhibitor for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[17]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucial Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (pan) form of the substrate protein or a housekeeping protein like GAPDH or β-actin.[18]

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each treatment condition. A dose-dependent decrease in this ratio confirms cellular target engagement.

Protocol 3.2: MTT Cell Viability Assay

Principle of the Method: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the inhibitor (in culture medium) to the wells. Include a DMSO vehicle control (100% viability) and a control with no cells (background). Incubate for a desired period, typically 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[20] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the DMSO control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Table 3: Example Cellular Assay Data

Cell Line Target Pathway Cellular Assay Result
MCF-7 (Breast Cancer) CDK2/Rb Western Blot (pRb) Dose-dependent decrease in pRb
HCT-116 (Colon Cancer) CDK2/Rb MTT Viability GI50 = 210 nM

| A549 (Lung Cancer) | N/A | MTT Viability | GI50 = >10,000 nM |

Summary and Next Steps

This application note outlines a logical and robust workflow for the initial characterization of this compound as a kinase inhibitor. By following these protocols, researchers can:

  • Determine the in vitro potency (IC50) of the compound against purified kinases.

  • Confirm target engagement in a cellular context by observing downstream effects.

  • Assess the compound's overall impact on cell proliferation and viability.

Positive results from this workflow provide a strong rationale for advancing the compound to the next stages of drug discovery, which include comprehensive kinase selectivity profiling (kinome scanning), ADME/Tox studies, and eventual evaluation in in vivo preclinical models.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Sildenafil - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (2024, January 9). NIH.
  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Multi-kinase inhibitors interact with sildenafil and ERBB1/2/4 inhibitors to kill tumor cells in vitro and in vivo. (2016, May 31). PubMed Central.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 23, 2026, from [Link]

  • Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 23, 2026, from [Link]

  • Physicochemical Properties of Sildenafil Citrate (Viagra) and Sildenafil Base. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved January 23, 2026, from [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020, February 13). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • Sildenafil | C22H30N6O4S | CID 135398744. (n.d.). PubChem - NIH. Retrieved January 23, 2026, from [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Protein kinase C plays an essential role in sildenafil-induced cardioprotection in rabbits. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved January 23, 2026, from [Link]

  • New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. (2013, September 23). PubMed. Retrieved January 23, 2026, from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]

  • Novel Oral Pharmacotherapies for ED: Are PDE5 Inhibitors the Final Answer?. (2019, August 15). YouTube. Retrieved January 23, 2026, from [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LICORbio™. Retrieved January 23, 2026, from [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022, July 14). PubMed. Retrieved January 23, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). Edinburgh Research Explorer. Retrieved January 23, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • ADP Glo Protocol. (n.d.). Unknown Source. Retrieved January 23, 2026, from [Link]

  • Sildenafil - StatPearls. (n.d.). NCBI Bookshelf - NIH. Retrieved January 23, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: Pyrazolo[4,3-d]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Sotorasib (AMG 510), a Clinically Validated KRAS G12C Inhibitor

Author's Note: The initial query for "1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione" did not correspond to a well-documented agent in cancer research literature. However, the core chemical scaffold, pyrazolo[4,3-d]pyrimidine, is of significant interest in medicinal chemistry as a privileged structure for kinase inhibitors.[1] This guide will therefore focus on a highly relevant and clinically approved derivative from this chemical family: Sotorasib (AMG 510) . Sotorasib is a first-in-class, selective, and irreversible inhibitor of KRAS G12C, a critical oncogenic driver.[2] The principles, mechanisms, and protocols detailed herein for Sotorasib will serve as an expert framework for researchers investigating other novel pyrazolo[4,3-d]pyrimidine-based compounds in oncology.

Section 1: Scientific Background & Mechanism of Action

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP (adenosine triphosphate).[1] This structural mimicry allows medicinal chemists to design molecules that can competitively bind to the ATP-binding pocket of various protein kinases, thereby inhibiting their function.[1] Numerous derivatives of this scaffold have been developed and investigated for their potential to target a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5]

Sotorasib: A Breakthrough in Targeting the "Undruggable" KRAS

For decades, the KRAS oncogene was considered an intractable target for cancer therapy. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[6] Activating mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), disrupt this cycle, leading to a constitutively active protein that drives uncontrolled cell proliferation and survival.[6] The KRAS G12C mutation is present in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.[6]

Sotorasib represents a landmark achievement in targeting this specific mutation. It is an orally bioavailable small molecule that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[2][6] This covalent interaction locks KRAS G12C in its inactive, GDP-bound state, effectively shutting down downstream oncogenic signaling through pathways like the MAPK (mitogen-activated protein kinase) pathway.[6][7]

Signaling Pathway: Sotorasib-Mediated Inhibition of KRAS G12C

The following diagram illustrates the mechanism of action of Sotorasib in the context of the KRAS signaling pathway.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRAS_G12C_GDP KRAS G12C (Inactive) GDP-Bound KRAS_G12C_GTP KRAS G12C (Active) GTP-Bound KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF Activates SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Drives Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State

Caption: Sotorasib mechanism of action.

Section 2: In Vitro Application Protocols

The following protocols are foundational for characterizing the activity of pyrazolo[4,3-d]pyrimidine derivatives like Sotorasib in a laboratory setting.

Protocol: Cell Viability and Proliferation Assay (MTT/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines harboring the KRAS G12C mutation versus wild-type KRAS.

Causality: This assay quantifies the dose-dependent effect of the compound on cell viability and proliferation. A significant difference in IC50 between KRAS G12C mutant and wild-type cell lines provides the first line of evidence for on-target activity.

Self-Validation: The protocol includes both positive (KRAS G12C mutant) and negative (KRAS wild-type) control cell lines. The expected outcome is potent inhibition of the mutant line with minimal effect on the wild-type line at similar concentrations.[7]

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H23)

  • KRAS wild-type cell line (e.g., A549 - note: A549 has a G12S mutation, for a true wild-type, another line like H522 can be used)[8]

  • Sotorasib (or test compound) dissolved in DMSO

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).

  • Compound Preparation: Prepare a 2X serial dilution of Sotorasib in complete medium. A typical concentration range to test is 0.01 nM to 10 µM.[9] Include a vehicle control (DMSO only).

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 72 hours (37°C, 5% CO2).

  • Viability Measurement (CellTiter-Glo Method):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol: Western Blot for MAPK Pathway Inhibition

Objective: To confirm that the compound inhibits KRAS G12C downstream signaling.

Causality: A key downstream effector of KRAS is the MAPK pathway. Inhibition of KRAS G12C should lead to a decrease in the phosphorylation of key pathway proteins, such as ERK (p-ERK). This provides direct mechanistic evidence of target engagement.

Self-Validation: A time-course and dose-response experiment should be performed. The inhibition of p-ERK should be dependent on both the concentration of the compound and the duration of treatment. Total ERK levels should remain unchanged, serving as a loading control.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H23)

  • Sotorasib (or test compound)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed NCI-H23 cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of Sotorasib (e.g., 10 nM, 100 nM, 1 µM) for a set time (e.g., 2, 6, or 24 hours).[9] Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Section 3: In Vivo Application & Experimental Design

Protocol: Mouse Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Causality: This experiment determines if the compound's in vitro activity translates to tumor growth inhibition in an in vivo setting, a critical step in preclinical drug development.

Self-Validation: The study must include a vehicle-treated control group to compare tumor growth against. Tumor volumes should be measured regularly, and body weight should be monitored as an indicator of toxicity.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • KRAS G12C mutant cell line (e.g., NCI-H23)

  • Matrigel

  • Sotorasib (or test compound) and appropriate vehicle for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of NCI-H23 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Treatment Group: Administer Sotorasib orally once daily. The clinical dose is 960 mg daily, which can be scaled for mice.[6][10]

    • Control Group: Administer the vehicle on the same schedule.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor mouse body weight and general health status daily.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the treatment group to the control group.

Section 4: Data Presentation & Summary

The efficacy of pyrazolo[4,3-d]pyrimidine derivatives is best summarized in tables for clear comparison.

Table 1: Example In Vitro Activity of Sotorasib

Cell Line KRAS Status IC50 (nM) Pathway Inhibition (p-ERK)
NCI-H23 G12C Mutant ~5-10 Strong Inhibition
MIA PaCa-2 G12C Mutant ~8-15 Strong Inhibition
A549 G12S Mutant >10,000 No Inhibition
H522 Wild-Type >10,000 No Inhibition

(Data are representative and should be generated experimentally)

Table 2: Example In Vivo Efficacy Data for Sotorasib

Treatment Group Dosing Regimen Mean Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control Daily, Oral 0% +2%
Sotorasib (50 mg/kg) Daily, Oral ~85% -1%

(Data are representative and should be generated experimentally)

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2533–2554. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2533–2554. [Link]

  • Galli, C., et al. (2015). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget, 6(21), 18584–18598. [Link]

  • Dash, A., Vaddamanu, G., Hawsawi, M. B., Alluhaibi, M. S., Gurijala, P. K., & Mulakayala, N. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 14(40), 28836–28851. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2017). ResearchGate. [Link]

  • Di Martino, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 438–444. [Link]

  • Case Study Finds Sotorasib Effective as First-Line Treatment for NSCLC With the KRAS G12C Mutation. (2023). The Oncology Nurse. [Link]

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. (2022). National Institutes of Health. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757–14775. [Link]

  • Wang, Y., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(3), 339. [Link]

  • KRAS G12C inhibitor combination therapies: current evidence and challenge. (2024). National Institutes of Health. [Link]

  • Trial in progress: A phase 2 study of sotorasib as first-line treatment in patients with stage IV non–small cell lung cancer (NSCLC) whose tumors harbor a KRAS p.G12C mutation (CodeBreaK 201). (2022). ASCO Publications. [Link]

  • KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. (2024). MDPI. [Link]

  • Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. (2026). OncoDaily. [Link]

  • Trial in progress: A phase 2 study of sotorasib as first-line treatment in patients with stage IV non–small cell lung cancer (NSCLC) whose tumors harbor a KRAS p.G12C mutation (CodeBreaK 201). (2022). ASCO. [Link]

  • A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition. (2023). MDPI. [Link]

  • Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. (2024). ILCN. [Link]

  • Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. (2021). Amgen. [Link]

  • Mechanisms of resistance to KRAS G12C inhibitors. (2022). YouTube. [Link]

Sources

Application Notes and Protocols for Assay Development with 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for developing and executing robust biochemical and cell-based assays for 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione and its analogs. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, notably forming the core of potent enzyme inhibitors. This document furnishes detailed protocols for evaluating compounds based on this scaffold against key biological targets, including phosphodiesterase 5 (PDE5) and epidermal growth factor receptor (EGFR), alongside a standardized method for assessing cellular cytotoxicity. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental design, data interpretation, and quality control.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold

The this compound core is a key pharmacophore found in a variety of biologically active molecules. Its structural similarity to purine bases allows it to interact with the ATP-binding sites of many enzymes, leading to a broad spectrum of pharmacological activities. Notably, this scaffold is the foundation for sildenafil, a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in cardiovascular signaling pathways.[1] Derivatives of the broader pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine families have also been identified as inhibitors of protein kinases, such as EGFR, and have shown potential as anticancer agents.[1]

Given the diverse biological activities associated with this chemical class, a multi-assay approach is essential for characterizing the activity and selectivity of novel derivatives. This guide provides detailed protocols for three key assays: a biochemical PDE5 inhibition assay, a biochemical EGFR kinase inhibition assay, and a cell-based cytotoxicity assay (MTT).

Physicochemical Properties and Sample Handling

The solubility and stability of test compounds are critical for accurate and reproducible assay results. While specific data for this compound is not extensively published, related pyrazolopyrimidine derivatives can exhibit limited aqueous solubility.[2]

Recommendations for Stock Solution Preparation:

  • Solvent Selection: Initially, attempt to dissolve the compound in 100% dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the final assay, which should typically not exceed 1% (v/v) to avoid solvent-induced artifacts.

  • Solubility Assessment: Visually inspect the stock solution for any precipitate. If solubility is an issue, gentle warming or sonication may be employed.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Biochemical Assay: Phosphodiesterase 5 (PDE5) Inhibition

Scientific Rationale:

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] It catalyzes the hydrolysis of cGMP to GMP. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and other physiological effects.[4] Given that the pyrazolo[4,3-d]pyrimidine scaffold is central to sildenafil, a potent PDE5 inhibitor, this assay is a primary starting point for characterization.

This protocol is adapted from a spectrophotometric method that measures the inorganic phosphate (Pi) produced in a two-step enzymatic reaction.[5] First, PDE5 hydrolyzes cGMP to GMP. Second, a phosphatase is used to convert GMP to guanosine and Pi. The amount of Pi generated is then quantified using a malachite green-based reagent.

Experimental Workflow: PDE5 Inhibition Assay

PDE5_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound mix Combine PDE5, Test Compound, and cGMP reagents->mix incubate Incubate at 37°C mix->incubate add_phosphatase Add Phosphatase incubate->add_phosphatase incubate2 Incubate at 37°C add_phosphatase->incubate2 add_stop Add Stop Solution incubate2->add_stop add_mlg Add Malachite Green Reagent add_stop->add_mlg read Measure Absorbance at 630 nm add_mlg->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for the spectrophotometric PDE5 inhibition assay.

Detailed Protocol: PDE5 Inhibition Assay

Materials:

  • Recombinant human PDE5A1

  • Cyclic guanosine monophosphate (cGMP)

  • Calf intestinal alkaline phosphatase (CIAP)

  • Malachite Green Phosphate Assay Kit

  • Sildenafil (as a positive control)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and sildenafil in assay buffer. The final DMSO concentration should be kept constant across all wells.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 140 µL of Assay Buffer

    • 20 µL of test compound or control solution

    • 30 µL of 15 mM cGMP

  • Initiate Reaction: Add 40 µL of a pre-mixed solution of PDE5 and CIAP in assay buffer. The optimal enzyme concentrations should be determined empirically to ensure the reaction is in the linear range.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[5]

  • Stop Reaction: Add 50 µL of the stop solution provided in the Malachite Green Assay Kit.

  • Color Development: Add the Malachite Green reagent according to the manufacturer's instructions and incubate at room temperature for 15-30 minutes for color development.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.[5]

Data Analysis:

  • Blank Correction: Subtract the absorbance of the no-enzyme control wells from all other readings.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_enzyme_only - Abs_no_enzyme))

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description Typical Value
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%Dependent on compound potency
Z'-factor A measure of assay quality and robustness> 0.5 for a robust assay
Signal-to-Background Ratio of the signal from the uninhibited enzyme to the background> 3 for a reliable assay

Biochemical Assay: EGFR Kinase Inhibition

Scientific Rationale:

The pyrazolo[3,4-d]pyrimidine scaffold is a known ATP-competitive inhibitor of several protein kinases, including EGFR.[1] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is implicated in various cancers.[6] Therefore, evaluating the inhibitory activity of this compound against EGFR is a logical step in its characterization.

This protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.

Experimental Workflow: EGFR Kinase Inhibition Assay

EGFR_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Kinase Buffer, Enzyme, Substrate/ATP, and Test Compound mix Combine EGFR, Substrate/ATP, and Test Compound reagents->mix incubate Incubate at RT mix->incubate add_adpglo Add ADP-Glo™ Reagent (Stop & ATP Depletion) incubate->add_adpglo incubate2 Incubate at RT add_adpglo->incubate2 add_kdr Add Kinase Detection Reagent (ADP to ATP) incubate2->add_kdr incubate3 Incubate at RT add_kdr->incubate3 read Measure Luminescence incubate3->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for the luminescence-based EGFR kinase inhibition assay.

Detailed Protocol: EGFR Kinase Inhibition Assay

Materials:

  • Recombinant human EGFR

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Erlotinib (as a positive control)

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[7]

  • 384-well low-volume white microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and erlotinib in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following:

    • 1 µL of test compound or control solution

    • 2 µL of EGFR in kinase buffer

    • 2 µL of a mixture of Poly(Glu, Tyr) substrate and ATP in kinase buffer

  • Incubation: Incubate the plate at room temperature for 60 minutes.[7]

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis:

  • Blank Correction: Subtract the luminescence of the no-enzyme control wells from all other readings.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_enzyme_only - RLU_no_enzyme))

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description Typical Value
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%Dependent on compound potency
Z'-factor A measure of assay quality and robustness> 0.5 for a robust assay
Signal-to-Background Ratio of the signal from the uninhibited enzyme to the background> 10 for a robust assay

Cell-Based Assay: Cytotoxicity Assessment (MTT Assay)

Scientific Rationale:

It is crucial to determine if the observed biochemical inhibition translates to a cellular effect and to assess the general cytotoxicity of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells, providing a measure of cell viability and proliferation. This assay is essential for understanding the therapeutic window of a potential drug candidate.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed Cells in a 96-well Plate incubate_adhesion Incubate for Cell Adhesion (24h) seed_cells->incubate_adhesion add_compound Add Serial Dilutions of Test Compound incubate_adhesion->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability and GI50 read_absorbance->calculate_viability

Sources

Application Note: A Multi-Assay Approach for Validating Phosphodiesterase 5 (PDE5) as a Drug Target Using 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Target validation is a critical step in drug discovery, ensuring that a compound's therapeutic effect is mediated through its intended molecular target. This guide provides a comprehensive framework for validating Phosphodiesterase 5 (PDE5), a key enzyme in cyclic guanosine monophosphate (cGMP) signaling pathways, using the potent and selective inhibitor, 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. We present a suite of orthogonal experimental protocols, from direct biochemical engagement to cellular and genetic validation, designed to build a robust, evidence-based case for on-target activity. This document explains the causality behind each method and provides detailed, field-proven protocols for their execution and interpretation.

Introduction: The Central Role of Target Validation

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the definitive confirmation of its mechanism of action. A compound's observed phenotype must be unequivocally linked to the modulation of its intended target. Failure to establish this link early can lead to costly late-stage failures. The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the development of inhibitors for various kinases and phosphodiesterases.[1][2][3][4] The specific compound, this compound, is a potent inhibitor of PDE5, an enzyme responsible for the degradation of the second messenger cGMP.[5][6]

This guide details a multi-pronged strategy to validate PDE5 as the functional target of this compound. By integrating biochemical, biophysical, and genetic approaches, researchers can generate a cohesive body of evidence that satisfies the rigorous demands of modern drug development.

Compound Profile and Mechanism of Action

  • Compound: this compound

  • Primary Target: Phosphodiesterase 5 (PDE5)

  • Mechanism of Action: PDE5 specifically catalyzes the hydrolysis of cGMP to GMP. By competitively inhibiting the catalytic site of PDE5, the compound prevents cGMP degradation.[6] This leads to an accumulation of intracellular cGMP, amplifying downstream signaling through pathways mediated by protein kinase G (PKG). This mechanism is central to processes such as vasodilation.[7]

Signaling Pathway Overview

The diagram below illustrates the canonical nitric oxide (NO)/cGMP signaling pathway and the intervention point of the PDE5 inhibitor.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5_Inhibitor 1-Methyl-1,4-dihydro- pyrazolo[4,3-d]pyrimidine- 5,7-dione PDE5_Inhibitor->PDE5 Inhibits GMP GMP (inactive) PDE5->GMP Hydrolyzes Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Substrates

Caption: The NO-cGMP signaling cascade and the inhibitory action of the compound on PDE5.

A Multi-Assay Workflow for Rigorous Target Validation

A conclusive validation argument rests on orthogonal evidence. We propose a workflow that progresses from confirming direct physical interaction in a cellular context to verifying that the compound's physiological effect depends on the presence of the target.

Validation_Workflow cluster_questions Hypothesis Hypothesis: Compound binds to and inhibits PDE5 q1 Does the compound bind the target in cells? CETSA Protocol 1: Cellular Thermal Shift Assay (CETSA) Conclusion Conclusion: PDE5 is validated as the target CETSA->Conclusion q2 Does target binding modulate its downstream pathway? CETSA->q2 cGMP_Assay Protocol 2: cGMP Accumulation Assay cGMP_Assay->Conclusion q3 Is the cellular effect dependent on the target's presence? cGMP_Assay->q3 siRNA Protocol 3: siRNA-mediated Target Knockdown siRNA->Conclusion q1->CETSA q2->cGMP_Assay q3->siRNA

Sources

Application Note & Protocol: A Scalable Synthesis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural similarity to purine bases, making it a cornerstone for the development of various therapeutic agents.[1][2] Derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][3] This document provides a comprehensive, field-tested protocol for the large-scale synthesis of a key derivative, 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. The described methodology is designed for scalability, safety, and reproducibility, addressing the common challenges encountered in heterocyclic synthesis.

Introduction and Strategic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The strategic approach outlined here is a convergent synthesis, which involves the preparation of a key pyrazole intermediate followed by a cyclization step to form the desired bicyclic system. This method was chosen for its reliability and the commercial availability of the starting materials.

Causality of the Synthetic Strategy: The core logic of this synthesis is to first construct the substituted pyrazole ring, as this allows for the precise installation of the N-methyl group. The subsequent cyclization with urea is a robust and well-established method for forming the pyrimidine-dione portion of the molecule. This stepwise approach provides better control over regioselectivity and minimizes the formation of isomeric impurities, which can be challenging to separate on a large scale.

Reaction Scheme and Mechanism

The overall synthesis can be divided into two main stages:

Stage 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This stage involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine. The reaction proceeds via a Michael addition of the methylhydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to yield the stable aminopyrazole product.

Stage 2: Synthesis of this compound

The aminopyrazole from Stage 1 is then reacted with urea in the presence of a high-boiling point solvent and a catalyst to facilitate the cyclocondensation. This reaction forms the pyrimidine ring, resulting in the desired product.

Diagram of the Synthetic Pathway:

Synthetic_Pathway Synthetic Pathway for this compound Reactant_B Methylhydrazine Intermediate Intermediate Reactant_B->Intermediate Reactant_C Urea Product This compound Reactant_C->Product Intermediate->Product Stage 2: N-Methyl-2-pyrrolidone (NMP), Sodium Ethoxide, High Temp.

Caption: Overall synthetic route from starting materials to the final product.

Materials and Equipment

Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurityRecommended Supplier
Ethyl 2-cyano-3-ethoxyacrylate94-05-3169.18≥98%Sigma-Aldrich, TCI
Methylhydrazine60-34-446.07≥98%Sigma-Aldrich, Acros
Ethanol (absolute)64-17-546.07≥99.5%Fisher Scientific
Urea57-13-660.06≥99%Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)872-50-499.13Anhydrous, ≥99.5%Sigma-Aldrich, Alfa Aesar
Sodium Ethoxide141-52-668.05≥96%Sigma-Aldrich
Diethyl Ether60-29-774.12ACS GradeFisher Scientific
Hydrochloric Acid (37%)7647-01-036.46ACS GradeVWR
Sodium Bicarbonate144-55-884.01ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate7487-88-9120.37≥97%Sigma-Aldrich
Equipment
  • 10 L three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Large Buchner funnel and vacuum flask

  • pH meter or pH paper

  • Rotary evaporator

  • High-vacuum pump

  • Melting point apparatus

  • Analytical balance

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Workflow Diagram:

Stage1_Workflow Workflow for Stage 1 Setup 1. Assemble and dry glassware. Establish inert atmosphere. Charge_Reactants 2. Charge flask with Ethyl 2-cyano-3-ethoxyacrylate and Ethanol. Setup->Charge_Reactants Add_Reagent 3. Add Methylhydrazine dropwise at 0-5 °C. Charge_Reactants->Add_Reagent Reflux 4. Heat to reflux for 4 hours. Monitor by TLC. Add_Reagent->Reflux Cool_Down 5. Cool reaction to room temperature. Reflux->Cool_Down Concentrate 6. Remove ethanol via rotary evaporation. Cool_Down->Concentrate Isolate_Product 7. Triturate with diethyl ether and filter. Concentrate->Isolate_Product Dry 8. Dry the solid product under vacuum. Isolate_Product->Dry

Caption: Step-by-step workflow for the synthesis of the aminopyrazole intermediate.

Procedure:

  • Reaction Setup: Assemble the 10 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry and the system is under an inert atmosphere of nitrogen.

  • Charging Reactants: Charge the flask with ethyl 2-cyano-3-ethoxyacrylate (1.69 kg, 10.0 mol) and absolute ethanol (5 L).

  • Addition of Methylhydrazine: Cool the mixture to 0-5 °C using an ice bath. Add methylhydrazine (0.48 kg, 10.5 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

    • Expert Insight: The slow, cooled addition of methylhydrazine is critical to control the initial exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78 °C). Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 70% using a rotary evaporator.

  • Isolation: To the concentrated mixture, add diethyl ether (4 L) while stirring. The product will precipitate as a solid. Continue stirring for 30 minutes.

  • Filtration and Drying: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold diethyl ether (2 x 1 L). Dry the product under high vacuum at 40 °C to a constant weight.

    • Expected Yield: 1.45 - 1.60 kg (85-95%) of a white to off-white solid.

Stage 2: Synthesis of this compound

Procedure:

  • Reaction Setup: In the 10 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.70 kg, 10.0 mol) from Stage 1, urea (0.90 kg, 15.0 mol), and N-Methyl-2-pyrrolidone (NMP) (5 L).

  • Catalyst Addition: Carefully add sodium ethoxide (0.17 kg, 2.5 mol) to the mixture.

    • Trustworthiness Note: Sodium ethoxide is a strong base and is moisture-sensitive. Handle it under an inert atmosphere. It acts as a catalyst to promote the cyclization reaction.

  • Reaction: Heat the mixture to 180-190 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation: a. Cool the reaction mixture to approximately 60 °C. b. Slowly pour the warm mixture into a separate vessel containing 20 L of cold water, while stirring vigorously. c. Adjust the pH of the aqueous suspension to 5-6 using 37% hydrochloric acid. The product will precipitate out. d. Stir the slurry for 1 hour to ensure complete precipitation. e. Collect the solid product by vacuum filtration.

  • Purification: a. Wash the crude product on the filter with deionized water (3 x 2 L) to remove any remaining NMP and salts. b. Further wash with cold ethanol (2 x 1 L). c. For higher purity, the product can be recrystallized from a large volume of water or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C until a constant weight is achieved.

    • Expected Yield: 1.30 - 1.48 kg (72-82%) of a white crystalline solid.

Data Summary and Characterization

ParameterStage 1 IntermediateFinal Product
Chemical Name Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateThis compound
Molecular Formula C₇H₁₁N₃O₂C₆H₆N₄O₂
Molecular Weight 169.18 g/mol 166.14 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 102-105 °C>300 °C
Expected Yield 85-95%72-82%
Purity (by HPLC) ≥98%≥99%

Characterization Data for Final Product:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H), 7.9 (s, 1H), 3.8 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.9, 151.0, 149.2, 137.1, 95.8, 33.7.

  • Mass Spectrometry (ESI+): m/z 167.1 [M+H]⁺.

Safety and Handling

  • Methylhydrazine: This substance is highly toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Sodium Ethoxide: This is a corrosive and water-reactive solid. Handle under an inert atmosphere and avoid contact with skin and eyes.

  • NMP: N-Methyl-2-pyrrolidone is a reproductive toxin. Avoid inhalation and skin contact.

  • High Temperatures: The second stage of the reaction is conducted at high temperatures. Ensure the heating mantle is properly secured and monitored.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1833–1855. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4475. [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., Li, J., Wang, L., & Li, J. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Future Medicinal Chemistry, 11(10), 1135–1149. [Link]

  • Arnst, K. E., Li, W., Nettles, J. H., Li, P., Trawick, M. L., & Pinney, K. G. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 138, 956–976. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to overcome these challenges in your experiments. The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the development of various targeted therapies, particularly kinase inhibitors; however, its characteristically low aqueous solubility can be a significant impediment to successful in vitro and in vivo studies.[1][2] This guide offers a structured approach to understanding and systematically addressing these solubility hurdles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and concerns regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The pyrazolo[4,3-d]pyrimidine core, while rich in nitrogen atoms that can participate in hydrogen bonding, is a relatively planar and rigid structure. In derivatives like this compound, the molecular complexity and potential for strong crystal lattice energy can lead to poor aqueous solubility.[3] Compounds of this class are often categorized as "brick-dust" molecules, where strong intermolecular forces in the solid state make it difficult for water molecules to effectively solvate the individual molecules. It has been noted that pyrazolo[3,4-d]pyrimidine derivatives are often readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but exhibit limited solubility in water, which can negatively impact their bioavailability and the accuracy of in vitro assays.[4]

Q2: I've managed to dissolve the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." Your compound is soluble in the high-concentration DMSO stock, but when this stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since the compound has low solubility in water, it crashes out of the solution. The final concentration of DMSO in your assay should be kept to a minimum, typically below 1% (v/v), as higher concentrations can be cytotoxic or interfere with biological assays.[5]

Q3: What is the best organic solvent to use for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds like pyrazolopyrimidine derivatives.[5][6] It is a powerful aprotic solvent that can effectively break down the crystal lattice of the compound. For in vitro studies, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the initial solubility in the stock, and to prevent potential degradation of the compound.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, it should be approached with caution. Excessive or prolonged heating can lead to the degradation of your compound. It is advisable to use a water bath with a controlled temperature (e.g., 37°C) and to monitor the solution closely.[5] Always check the stability of your compound at elevated temperatures before making this a routine part of your protocol.

Troubleshooting Guides & Standard Operating Procedures (SOPs)

This section provides detailed, step-by-step protocols to address specific solubility challenges you may encounter.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is one of the most frequent challenges. The following workflow will help you systematically troubleshoot and mitigate this issue.

Precipitation_Troubleshooting start Start: Compound precipitates in aqueous buffer check_dmso Verify Final DMSO Concentration Is it < 1%? start->check_dmso adjust_dmso Adjust stock concentration to lower final DMSO % check_dmso->adjust_dmso No sonicate Sonication of final solution (5-10 minutes in a water bath sonicator) check_dmso->sonicate Yes adjust_dmso->check_dmso filter Filter final solution (0.22 µm syringe filter) sonicate->filter check_solubility Still precipitating? filter->check_solubility solubility_enhancement Proceed to Solubility Enhancement Protocols check_solubility->solubility_enhancement Yes success Success: Homogeneous Solution check_solubility->success No

Caption: Troubleshooting workflow for compound precipitation.

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%. High DMSO concentrations can be toxic to cells and may affect enzyme activity.[5]

  • Sonication: After diluting your DMSO stock into the aqueous buffer, place the solution in a bath sonicator for 5-10 minutes. This can help to break up small aggregates and promote dissolution.

  • Filtration: Use a 0.22 µm syringe filter to remove any micro-precipitates that may not be visible to the naked eye. These small particles can act as nucleation sites for further precipitation.

If precipitation persists, you will need to employ solubility enhancement techniques.

Issue 2: Poor Intrinsic Aqueous Solubility

If your compound has fundamentally low solubility in aqueous media, even with optimized DMSO concentrations, the following strategies can be employed.

The solubility of compounds with ionizable groups can be significantly influenced by pH. Pyrazolopyrimidine derivatives contain nitrogen atoms that can be protonated or deprotonated, making their solubility pH-dependent.

Objective: To determine the pH range where the solubility of this compound is maximized.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in each filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.[2]

Expected Outcome: This profile will reveal the pH at which the compound is most soluble, which can then be used for preparing solutions for your experiments.

pH_Optimization start Start: Determine pH-Solubility Profile prepare_buffers Prepare buffers at various pH values start->prepare_buffers add_compound Add excess compound to each buffer prepare_buffers->add_compound equilibrate Equilibrate with shaking (24-48h) add_compound->equilibrate separate Centrifuge and filter to get clear supernatant equilibrate->separate analyze Analyze concentration (UV-Vis or HPLC) separate->analyze plot Plot Solubility vs. pH analyze->plot result Identify Optimal pH for Maximum Solubility plot->result

Sources

Technical Support Center: Synthesis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. Pyrazolo[4,3-d]pyrimidine-5,7-diones are a class of compounds with significant interest in medicinal chemistry due to their structural similarity to purines, making them valuable cores for developing kinase inhibitors and other therapeutic agents.

This guide provides an in-depth analysis of a common and effective synthetic route, addresses frequently encountered issues, and offers robust troubleshooting strategies to improve reaction yield and product purity.

Section 1: Understanding the Core Synthesis Pathway

A prevalent and high-yielding method for synthesizing the pyrazolo[4,3-d]pyrimidine-5,7-dione core involves the reaction of an aminopyrazole carboxamide with an appropriate cyclizing agent. For the target molecule, a particularly effective strategy is the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxamide with urea. This method provides a direct and atom-economical route to the desired dione structure.

Reaction Mechanism Overview:

The synthesis proceeds via a two-step, one-pot process:

  • Condensation: The initial step is the condensation reaction between the 4-amino group of the pyrazole and urea. This forms an intermediate N-ureido-pyrazole derivative.

  • Intramolecular Cyclization: Upon heating, the intermediate undergoes intramolecular cyclization with the elimination of ammonia. The pyrazole's carboxamide nitrogen attacks the carbonyl carbon of the urea moiety, leading to the formation of the six-membered pyrimidine ring and yielding the final dione product.

Reaction_Mechanism cluster_intermediate Intermediate cluster_product Final Product SM1 4-Amino-1-methyl-1H- pyrazole-5-carboxamide INT N-Ureido-pyrazole Intermediate SM1->INT Step 1: Condensation (Heat) SM2 Urea SM2->INT Step 1: Condensation (Heat) PROD 1-Methyl-1,4-dihydro- pyrazolo[4,3-d]pyrimidine- 5,7-dione INT->PROD Step 2: Cyclization (Heat, -NH3)

Caption: General reaction pathway for the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this synthesis? A: With an optimized protocol, yields can range from 75% to over 90%. However, yields can be significantly lower if reaction conditions are not carefully controlled. Factors like reaction temperature, time, and purity of starting materials are critical.

Q2: My reaction mixture turned dark brown/black. Is this normal? A: Some coloration is expected, but a very dark or tar-like appearance often indicates decomposition. This is typically caused by excessive heating (thermal runaway) or the presence of impurities in the starting materials that polymerize under the reaction conditions.

Q3: Can I use a different cyclizing agent instead of urea? A: Yes, other reagents can be used, but they may require different reaction conditions. For example, ethyl chloroformate can be used to form an intermediate carbamate, which can then be cyclized with ammonia. However, the urea method is often preferred for its simplicity, low cost, and high atom economy.

Q4: Is it necessary to run the reaction under an inert atmosphere? A: While not always strictly necessary, using an inert atmosphere (like nitrogen or argon) is highly recommended. It helps prevent oxidative side reactions, especially if your starting materials or solvents have any impurities, which can lead to a cleaner reaction profile and a purer final product.

Q5: The product has low solubility. How can I effectively purify it? A: The low solubility of the product is common and can be advantageous for purification. After the reaction, the crude product often precipitates upon cooling. It can then be purified by washing/triturating with appropriate solvents (e.g., water, ethanol, diethyl ether) to remove unreacted starting materials and soluble byproducts. For higher purity, recrystallization from a high-boiling polar solvent like DMF, DMSO, or acetic acid may be effective.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a systematic format.

Troubleshooting_Workflow Start Problem Encountered P1 Low or No Yield Start->P1 P2 Impure Product Start->P2 P3 Difficult Isolation Start->P3 C1a Incomplete Reaction P1->C1a C1b Decomposition P1->C1b C1c Impure Reagents P1->C1c C2a Side Reactions P2->C2a C2b Trapped Starting Material P2->C2b C3a Product is an Oil P3->C3a C3b Poor Precipitation P3->C3b S1a Increase temp/time Monitor via TLC C1a->S1a S1b Lower temperature Use inert atmosphere C1b->S1b S1c Recrystallize SMs Verify reagent quality C1c->S1c S2a Check temp control Ensure pure SMs C2a->S2a S2b Thorough washing Recrystallize C2b->S2b S3a Triturate with non-polar solvent C3a->S3a S3b Add anti-solvent Cool to 0-4°C C3b->S3b

Caption: A decision tree for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield
  • Potential Cause A: Incomplete Reaction

    • Scientific Rationale: The condensation and cyclization steps are temperature-dependent. Insufficient thermal energy can lead to a stalled reaction where the intermediate is formed but does not cyclize efficiently, or the initial condensation does not occur.

    • Recommended Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aminopyrazole. A good mobile phase is typically a mixture of dichloromethane/methanol or ethyl acetate/hexane.

      • Optimize Temperature: The fusion method with urea typically requires temperatures between 180-220°C. If using a high-boiling solvent, ensure the reflux temperature is adequate. Gradually increase the temperature by 10°C increments.

      • Extend Reaction Time: If TLC shows starting material is still present after the initial reaction time, extend the heating period by 30-60 minute intervals, monitoring progress.

  • Potential Cause B: Thermal Decomposition

    • Scientific Rationale: Pyrazole and pyrimidine rings, while aromatic, can be susceptible to thermal degradation at very high temperatures, especially in the presence of impurities. Overheating can lead to the formation of intractable tar and a significant loss of desired product.

    • Recommended Solution:

      • Precise Temperature Control: Use a sand bath or a high-temperature oil bath with a thermocouple for accurate temperature regulation. Avoid direct heating on a hot plate which can create hot spots.

      • Optimize Temperature (Decrease): If decomposition is suspected (indicated by excessive darkening), perform the reaction at the lower end of the effective temperature range (e.g., 180-190°C) for a longer duration.

  • Potential Cause C: Purity of Starting Materials

    • Scientific Rationale: The purity of the 4-amino-1-methyl-1H-pyrazole-5-carboxamide is paramount.[1] Impurities can interfere with the reaction, act as catalysts for decomposition, or lead to side products. The aminopyrazole itself can be synthesized, and its purity should be confirmed before use.[2]

    • Recommended Solution:

      • Verify Purity: Confirm the purity of the starting aminopyrazole using ¹H NMR and melting point analysis.

      • Purification: If necessary, recrystallize the starting material from a suitable solvent like ethanol or an ethanol/water mixture.

      • Urea Quality: Use dry, high-purity urea. Moisture can interfere with the high-temperature fusion reaction.

Problem 2: Product is Impure (Contaminated with Side Products)
  • Potential Cause A: Unreacted Starting Material

    • Scientific Rationale: If the reaction is not driven to completion, the final solid product can be contaminated with unreacted 4-amino-1-methyl-1H-pyrazole-5-carboxamide. Due to similar polarities, this can be difficult to remove.

    • Recommended Solution:

      • Optimize Reaction Conditions: See solutions for "Incomplete Reaction" above.

      • Solvent Washing (Trituration): The desired dione product is often less soluble than the starting aminopyrazole in moderately polar solvents. Wash the crude solid product thoroughly with hot ethanol or isopropanol. This will dissolve the more soluble starting material while leaving the desired product behind.

  • Potential Cause B: Formation of Dimerization/Oligomerization Products

    • Scientific Rationale: At high temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or small oligomers. This is more likely if the reaction is heated too quickly or if concentrations are too high in a solvent-based approach.

    • Recommended Solution:

      • Controlled Heating: Ensure a gradual and controlled ramp-up to the target reaction temperature.

      • Recrystallization: These byproducts often have different solubility profiles. Recrystallization from a high-boiling solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can effectively separate the desired product from less-soluble polymeric impurities or more-soluble oligomers.

Section 4: Optimized Experimental Protocol

This protocol is based on a solvent-free fusion method, which is often high-yielding and minimizes solvent waste.

Reagents & Equipment:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq)

  • Urea (10-15 eq)

  • Round bottom flask equipped with a reflux condenser (air condenser) and a calcium chloride drying tube

  • Sand bath or high-temperature oil bath with magnetic stirring and thermocouple

  • Standard glassware for workup and filtration

Step-by-Step Procedure:

  • Preparation: In a 50 mL round bottom flask, thoroughly grind and mix 4-amino-1-methyl-1H-pyrazole-5-carboxamide (e.g., 1.54 g, 10 mmol) and urea (e.g., 9.0 g, 150 mmol). The large excess of urea acts as both a reagent and a solvent/flux at high temperatures.

  • Reaction Setup: Place the flask in a sand bath and equip it with an air condenser to allow the evolved ammonia to escape. Place a drying tube on top of the condenser.

  • Heating: Heat the mixture with stirring. The mixture will melt to form a clear liquid at around 130-140°C. Continue to heat the reaction mixture to 190-200°C . Maintain this temperature for 2-3 hours . The reaction will become more viscous as ammonia evolves and the product begins to form.

  • Reaction Monitoring: Progress can be monitored by TLC. Withdraw a small aliquot (carefully), dissolve it in methanol, and spot it on a silica plate. The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Allow the reaction vessel to cool to room temperature. The contents will solidify into a hard cake.

    • Add 50 mL of deionized water to the flask and heat the mixture to boiling with vigorous stirring for 15-20 minutes to dissolve the excess urea and other water-soluble impurities.

    • Cool the mixture in an ice bath for 30 minutes. The desired product will remain as a solid precipitate.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water (2 x 25 mL) and then with cold ethanol (2 x 15 mL) to remove any remaining impurities.

    • Dry the purified white to off-white solid in a vacuum oven at 80°C overnight.

Expected Outcome: A white or off-white crystalline solid with a yield of 80-95%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 5: References

  • Castillo, J. C., et al. (2016). Microwave-assisted one-pot synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. RSC Advances, 6(79), 75686-75694. Available at: [Link]

  • Hoang, V., et al. (2018). Three-component synthesis of pyrazolo[1,5-a]pyrimidines via Rh(iii)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. Organic & Biomolecular Chemistry, 16(34), 6245-6249. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and reactions of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-164. Available at: [Link]

  • Sawant, S. D., et al. (2014). A microwave assisted strategy for synthesis of series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their biological evaluation as anticancer agents. European Journal of Medicinal Chemistry, 81, 193-204.

  • PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Dodiya, D. K., Trivedi, A. R., & Shah, V. H. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417. Available at: [Link]

  • Zhang, Y., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(8), 2175-2195. Available at: [Link]

  • PubChem Compound Summary for CID 19620407, 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1324-1345. Available at: [Link]

  • Wang, G., et al. (2012). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 43(1), 1-3. Available at: [Link]

  • El-Mekkawy, A. I., et al. (2019). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Medicinal Chemistry Research, 28(11), 1864-1874. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. This pyrazolopyrimidine derivative is a key heterocyclic scaffold in medicinal chemistry, often investigated for its potential as a kinase inhibitor and for other therapeutic applications.[1][2][3][4] Achieving high purity is critical for accurate biological evaluation and downstream applications.

This document is structured to address common challenges encountered during purification, offering troubleshooting solutions and frequently asked questions to ensure the successful isolation of a highly pure product.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: I am experiencing significant product loss during recrystallization. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery during recrystallization is a common issue that can often be attributed to several factors:

    • Suboptimal Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures. This leads to a significant portion of the product remaining in the mother liquor.

      • Solution: A systematic solvent screen is recommended. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For pyrazolopyrimidine derivatives, consider solvent systems like ethanol/water, DMF/water, or glacial acetic acid.[5][6] Experiment with solvent mixtures to fine-tune the solubility.

    • Premature Crystallization: If the solution cools too rapidly, the compound may precipitate out of solution along with impurities, rather than forming pure crystals.

      • Solution: Ensure a slow cooling process. After dissolving the compound in the hot solvent, allow the flask to cool gradually to room temperature before transferring it to an ice bath. Covering the flask with glass wool can help insulate it and slow down the cooling rate.

    • Excessive Solvent Volume: Using too much solvent will result in a solution that is not saturated enough for crystallization to occur efficiently upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.

Issue 2: Persistent Impurities After Purification

  • Question: Despite multiple purification attempts (recrystallization, column chromatography), I am unable to remove a persistent impurity. What could this impurity be and what advanced purification strategies can I employ?

  • Answer: Persistent impurities in the synthesis of pyrazolopyrimidine derivatives are often structurally related to the target compound.

    • Potential Impurities:

      • Starting Materials: Unreacted starting materials from the synthesis.

      • Regioisomers: If the synthesis involves the condensation of unsymmetrical precursors, regioisomers can form that have very similar polarities to the desired product.[7]

      • By-products: Side-products from the cyclization reaction.

    • Troubleshooting and Advanced Strategies:

      • Optimize Column Chromatography: If co-elution is occurring, a change in the mobile phase polarity or the stationary phase may be necessary.

        • Mobile Phase Gradient: A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) can improve separation.

        • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.

      • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

      • Chemical Treatment: If the impurity has a reactive functional group that the target compound lacks, it may be possible to selectively react the impurity to alter its polarity, making it easier to separate. This should be approached with caution to avoid degradation of the target compound.

Issue 3: Oily Product Instead of Crystalline Solid

  • Question: My product is "oiling out" during recrystallization instead of forming crystals. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or when impurities are present that inhibit crystal formation.

    • Solutions:

      • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Introduce a tiny crystal of the pure product into the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.

      • Solvent Adjustment: If the compound is oiling out, it may be too soluble in the chosen solvent. Try adding a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce precipitation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

For initial purification of moderate to large quantities, recrystallization is often the most efficient method. For smaller scales or to remove stubborn impurities, silica gel column chromatography is preferred.[8]

Q2: What analytical techniques should I use to assess the purity of my final product?

A combination of techniques is recommended for comprehensive purity analysis:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.[5][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5][10]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[5][10]

Q3: What are some suitable solvent systems for column chromatography of this compound?

The polarity of this compound suggests that a mixture of a non-polar and a polar solvent will be effective. Good starting points for mobile phases include:

  • Ethyl acetate/n-hexane mixtures[11]

  • Dichloromethane/methanol mixtures

  • Ethyl acetate/petroleum ether/tetrahydrofuran mixtures[11]

The optimal ratio will need to be determined empirically using TLC.

Q4: How should I store the purified this compound?

As a solid, the compound should be stored in a cool, dry place, protected from light.[12] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.

III. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, glacial acetic acid)[5][6]

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until the solid completely dissolves.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[13]

  • Eluent (e.g., ethyl acetate/n-hexane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

  • Add a layer of sand on top of the silica gel bed.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

IV. Visual Workflow and Data Summary

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Analysis CrudeProduct Crude Product (from synthesis) Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Purification TLC TLC Recrystallization->TLC Purity Check ColumnChromatography Column Chromatography HPLC HPLC ColumnChromatography->HPLC Purity Check TLC->ColumnChromatography If Impure FinalProduct Pure Product (>98%) TLC->FinalProduct If Pure NMR NMR HPLC->NMR Structural Confirmation MS MS NMR->MS Molecular Weight Confirmation MS->FinalProduct

Caption: A typical workflow for the purification and analysis of this compound.

Typical Physical and Analytical Data
PropertyValueReference Standard
Molecular Formula C₆H₆N₄O₂Confirmed by High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 166.14 g/mol Consistent with MS data
Appearance White to off-white solidVisual inspection
Melting Point >300 °C (decomposes)Differential Scanning Calorimetry (DSC) or melting point apparatus
¹H NMR (DMSO-d₆) δ (ppm): ~3.5 (s, 3H, N-CH₃), ~7.9 (s, 1H, C-H)Tetramethylsilane (TMS) as internal standard[5]
Purity (by HPLC) >98%Integration of the peak area in the HPLC chromatogram[9]

V. References

  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1839-1863.

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4993.

  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3469.

  • ResearchGate. (2017). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Medicinal Chemistry Research, 26(1), 120-130.

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2011). Molecules, 16(7), 5802-5813.

  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. European Journal of Medicinal Chemistry, 200, 112431.

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (2020). European Journal of Medicinal Chemistry, 209, 112896.

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(1), 1-15.

  • ResearchGate. (2011). (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). European Journal of Medicinal Chemistry, 225, 113781.

  • ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(3), 1-10.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica, 61(5), 339-344.

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2023). Molecules, 28(11), 4485.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2021). Molecules, 26(21), 6496.

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 1-14.

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022). Journal of Medicinal Chemistry, 65(14), 9896-9916.

  • PubChem. 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. (n.d.). Retrieved from [Link]

  • PubChem. 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] As a bioisostere of the purine core, it serves as a crucial pharmacophore for designing inhibitors of various protein kinases, including EGFR, VEGFR, and CDKs.[1][2] This significance drives a continuous need for robust and efficient synthetic methodologies.

This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. It provides practical, experience-driven advice in a question-and-answer format to troubleshoot common experimental hurdles, optimize reaction conditions, and ensure the integrity of your synthetic campaigns.

Core Synthetic Workflow Overview

The construction and functionalization of the pyrazolo[4,t3-d]pyrimidine core typically follow a logical sequence. Understanding this workflow is key to diagnosing issues at their source. A common pathway involves building a substituted pyrazole ring, followed by cyclization to form the fused pyrimidine ring, and subsequent functionalization.

Synthetic_Workflow cluster_0 Part 1: Pyrazole Formation cluster_1 Part 2: Pyrimidine Ring Closure cluster_2 Part 3: Core Functionalization A Substituted Hydrazine C Condensation & Cyclization A->C B β-Ketoester / β-Ketonitrile B->C D Aminopyrazole Intermediate C->D F Cyclization D->F E Cyclizing Agent (e.g., Urea, Formamide) E->F G Pyrazolo[4,3-d]pyrimidinone F->G H Chlorination (POCl₃) G->H I Halogenated Core H->I J Cross-Coupling (Suzuki, Buchwald-Hartwig) I->J K Final Derivative J->K

Caption: General synthetic workflow for pyrazolo[4,3-d]pyrimidine derivatives.

Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis.

Issue 1: Low Yield in Pyrimidine Ring Formation

Question: I'm attempting to cyclize my 5-aminopyrazole-4-carboxamide intermediate with urea (or a similar agent) to form the pyrazolo[4,3-d]pyrimidinone core, but my yields are consistently below 30%. What are the primary causes and how can I fix this?

Answer: Low yields in this crucial cyclization step often stem from three main factors: reaction temperature, purity of the starting aminopyrazole, and the nature of the cyclizing agent.

  • Causality & Explanation: The cyclization is a condensation reaction that requires significant thermal energy to overcome the activation barrier for intramolecular nucleophilic attack and subsequent dehydration. Impurities in the aminopyrazole starting material, such as residual solvents or unreacted starting materials from the previous step, can interfere with the reaction or lead to side-product formation.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before proceeding, rigorously purify the aminopyrazole intermediate. Recrystallization or column chromatography is recommended. Confirm purity using ¹H NMR and LC-MS.

    • Optimize Reaction Temperature: This reaction often requires high temperatures, sometimes involving neat melts.

      • Method A (Thermal Melt): If using urea, create an intimate mixture of the aminopyrazole and urea (3-5 equivalents) and heat it carefully in a sand bath or heating mantle. Monitor the temperature with a probe directly in the reaction vessel. Start at 180 °C and incrementally increase to 220 °C. The reaction is often complete when the mixture solidifies.

      • Method B (High-Boiling Solvent): Consider using a high-boiling solvent like diphenyl ether or Dowtherm A. This provides more uniform temperature control.

    • Alternative Cyclizing Agents: If urea fails, consider other reagents. Heating with formamide or triethyl orthoformate followed by treatment with ammonia can provide an alternative route to the pyrimidine ring.

Issue 2: Regioselectivity Problems during N-Alkylation

Question: I am trying to alkylate the pyrazole nitrogen of my pyrazolo[4,3-d]pyrimidine core, but I'm getting a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Regioselectivity in the N-alkylation of pyrazoles is a classic challenge governed by steric and electronic factors. The two nitrogen atoms in the pyrazole ring have different steric environments and nucleophilicity, leading to competing reaction pathways.

  • Causality & Explanation: Alkylation can occur at either the N1 or N2 position of the pyrazole moiety. The outcome is highly dependent on the base, solvent, and the nature of the alkylating agent. For instance, using a strong, bulky base can preferentially deprotonate the less sterically hindered nitrogen, directing the alkylating agent to that position.

  • Troubleshooting & Optimization Strategy:

    • Systematic Base Screening: The choice of base is critical. A study on N1-methyl pyrazolo[4,3-d]pyrimidines demonstrated that different bases can significantly alter the ratio of regioisomers.[3]

      • Start with a mild inorganic base like K₂CO₃ in DMF. This combination is known to produce mixtures but can serve as a baseline.[3]

      • Test a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH will irreversibly deprotonate the pyrazole, and the resulting anion's reactivity can be more selective.

      • Consider a bulky base like potassium tert-butoxide (KOtBu) to favor alkylation at the less sterically hindered nitrogen.

    • Solvent Effects: The solvent can influence the dissociation of the base and the solvation of the pyrazole anion. Compare polar aprotic solvents (DMF, DMSO) with nonpolar aprotic solvents (Toluene, Dioxane).

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) after the initial deprotonation. This can slow down the less favorable reaction pathway, enhancing selectivity.

    • Characterization is Key: Differentiating the regioisomers is essential. Use advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the position of the alkyl group by observing through-space correlations to nearby protons.[3]

Troubleshooting_Alkylation Start Poor Regioselectivity in N-Alkylation Base Screen Different Bases (K₂CO₃, NaH, KOtBu) Start->Base Solvent Vary Solvent Polarity (DMF vs. Toluene) Base->Solvent No Improvement Temp Lower Reaction Temperature (e.g., 0 °C) Solvent->Temp No Improvement Analysis Analyze Isomer Ratio (¹H NMR, LC-MS) Temp->Analysis Run Experiment Analysis->Base Re-evaluate Confirm Confirm Structure (2D NOESY) Analysis->Confirm Separation Possible Success Optimized Conditions Achieved Confirm->Success

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Issue 3: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling

Question: My Suzuki coupling reaction on a 7-chloro-pyrazolo[4,3-d]pyrimidine substrate is giving me very low yields of the desired product, with significant amounts of starting material remaining and some dehalogenated side-product. How can I optimize this?

Answer: This is a frequent issue in cross-coupling chemistry with electron-deficient heterocyclic halides. The success of a Suzuki-Miyaura reaction depends on the delicate balance of the catalytic cycle. Failure can point to catalyst deactivation, an inappropriate choice of base or ligand, or competing side reactions like dehalogenation (hydrodehalogenation).

  • Causality & Explanation: The pyrazolo[4,3-d]pyrimidine core is electron-deficient, which makes oxidative addition of the palladium catalyst to the C-Cl bond feasible. However, this same electron deficiency can also make the catalyst complex unstable. Dehalogenation often occurs when the catalytic cycle stalls after oxidative addition, and the resulting intermediate reacts with trace water or other proton sources.

  • Systematic Optimization Protocol:

    • Degas Rigorously: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Screen Key Parameters: Set up a parallel screen to efficiently test multiple conditions. A typical optimization table is shown below.

Parameter Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Pd Catalyst Pd(PPh₃)₄PdCl₂(dppf)XPhos Pd G2Pd(OAc)₂
Ligand NoneNoneNoneSPhos or XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄KOtBu
Solvent Toluene/H₂ODioxane/H₂ODME2-MeTHF
Temperature 90 °C110 °C100 °C (Microwave)90 °C
  • Expert Recommendations:

    • Catalyst/Ligand: For challenging substrates, pre-catalysts like XPhos Pd G2 are often more robust and efficient.[4][5] The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate the reductive elimination step and stabilize the palladium complex, minimizing side reactions.

    • Base: A strong, non-nucleophilic inorganic base is often required. K₃PO₄ is an excellent choice as it is less likely to cause hydrolysis of the boronic acid compared to stronger bases.[6]

    • Solvent System: Anhydrous solvents like dioxane or DME can sometimes suppress dehalogenation by minimizing the presence of water.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating that can drive sluggish reactions to completion.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for purifying pyrazolo[4,3-d]pyrimidine derivatives?

A1: Purification strategies depend on the compound's properties.

  • Chromatography: Reverse-phase HPLC (using a C18 column with water/acetonitrile or water/methanol gradients, often with 0.1% TFA or formic acid) is highly effective for polar compounds. For less polar compounds, normal-phase column chromatography on silica gel with dichloromethane/methanol or ethyl acetate/hexane gradients is standard.

  • Recrystallization: If the product is a stable solid with good purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) is an excellent method for obtaining high-purity material.

  • Solubility Issues: Many kinase inhibitors based on this scaffold have poor aqueous solubility.[7] This can be a challenge for purification and biological testing. Sometimes, converting the final compound to a salt (e.g., hydrochloride or mesylate) can improve handling and solubility.

Q2: How can I confirm the correct isomer has been synthesized?

A2: A combination of spectroscopic techniques is essential.

  • 1D NMR (¹H, ¹³C): Provides the basic structural framework.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, which is crucial for unambiguously assigning the structure.

  • NOESY: As mentioned earlier, this is invaluable for determining regiochemistry by identifying atoms that are close in space.[3]

  • X-Ray Crystallography: If you can grow a suitable single crystal, this provides definitive, unambiguous proof of structure and stereochemistry.[8]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition (molecular formula) of your synthesized compound.[9]

Q3: Are there any specific safety considerations when working with reagents like POCl₃?

A3: Absolutely. Phosphorus oxychloride (POCl₃) is a highly corrosive and water-reactive reagent used for converting pyrimidinones to chloro-pyrimidines.[9]

  • Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Quenching: The reaction must be quenched with extreme care. Slowly and cautiously pour the reaction mixture onto crushed ice in a separate beaker within the fume hood. This is a highly exothermic process that releases HCl gas. Never add water directly to the reaction flask.

  • Waste Disposal: Neutralize any waste containing POCl₃ according to your institution's safety protocols before disposal.

References

  • Al-Gharabli, S., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 124, 516-530. Available from: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1305-1325. Available from: [Link]

  • Ben-Yahia, I., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(11), 2636. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2465-2487. Available from: [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 170, 24-37. Available from: [Link]

  • Catarzi, D., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 54(10), 3503–3514. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(6), 724-743. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), 2200213. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Bioorganic Chemistry, 146, 107238. Available from: [Link]

  • Wang, X., et al. (2025). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available from: [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 45(3), 1367-1378. Available from: [Link]

  • Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 45(3), 1367-1378. Available from: [Link]

  • Khan, I., et al. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Bioassays for Pyrazolo[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione and related pyrazolopyrimidinone compounds. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during bioassays. As drug development professionals, we understand that robust and reproducible data is paramount. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

The pyrazolo[4,3-d]pyrimidine scaffold is a versatile pharmacophore, forming the backbone of inhibitors targeting a range of proteins, including protein kinases (e.g., EGFR, Abl), phosphodiesterases (PDEs), and regulators of microtubule dynamics.[1][2] Consequently, troubleshooting must be tailored to the specific biological question and assay technology being employed. This guide is structured to address the most common assay platforms used to characterize these compounds.

Section 1: The First Hurdle - Compound Solubility and Handling

A significant number of issues in bioassays, such as poor reproducibility, underestimated potency, and discrepancies between biochemical and cell-based results, can be traced back to poor compound solubility.[3][4] Pyrazolopyrimidinone derivatives, with their heterocyclic ring structures, can be prone to low aqueous solubility.

Q1: My IC50 value is highly variable between experiments. Could this be a solubility issue?

A: Absolutely. Inconsistent IC50 values are a classic symptom of a compound precipitating out of solution. When a compound is not fully solubilized, its effective concentration in the assay is unknown and lower than the nominal concentration, leading to artificially high and variable IC50 values.[3][4]

Causality & Solution:

  • DMSO Stock Management: Compounds are typically stored in 100% DMSO. Ensure your stock is fully dissolved before use. Briefly vortexing or sonicating the stock vial can help. Store stocks protected from moisture, as water absorption can cause the compound to precipitate over time.

  • Dilution Protocol: The critical step is the dilution from a high-concentration DMSO stock into an aqueous assay buffer. A compound that is stable at 10 mM in DMSO may crash out of solution when diluted to 100 µM in a buffer with only 1% DMSO.

    • Best Practice: Perform a serial dilution in DMSO first to lower the compound concentration before the final dilution into the aqueous buffer. This minimizes the local concentration gradient at the point of mixing.

    • Solubility Test: Before a large experiment, perform a visual solubility test. Prepare your highest assay concentration and inspect it for precipitate against a dark background. You can also use nephelometry for a more quantitative assessment if available.[5]

  • Assay Buffer Components: The presence of proteins (like BSA) or detergents (like Tween-20 or Triton X-100) in the assay buffer can help maintain the solubility of hydrophobic compounds. If your buffer lacks these, consider adding 0.01-0.1% of a non-ionic detergent or 0.1 mg/mL BSA.[6]

Q2: I see a drop in signal at my highest compound concentrations that doesn't fit a standard dose-response curve. What's happening?

A: This "V-shaped" or "U-shaped" curve is often indicative of compound precipitation at high concentrations. The precipitate can interfere with the assay's detection method, for instance, by scattering light in absorbance-based assays or quenching the signal in fluorescence-based assays.

Causality & Solution:

  • Mechanism: At a critical concentration, the compound aggregates fall out of solution. These aggregates can have optical properties that interfere with the assay readout, leading to an apparent "rebound" in the signal that is not a true biological effect.

  • Troubleshooting Workflow:

    • Visual Inspection: Centrifuge a sample of the problematic well. If you see a pellet, precipitation is confirmed.

    • Compound-Only Control: Run your assay with the highest concentrations of your compound in the assay buffer without the enzyme or cells. A significant signal change in this control indicates assay interference.

    • Reduce Top Concentration: The most straightforward solution is to lower the highest concentration in your dose-response curve to a point below the solubility limit.

    • Change Solvent: While DMSO is standard, exploring other solvents for your stock, if compatible with your assay, might be an option. However, this is a more complex optimization.

Section 2: Troubleshooting Enzyme Inhibition Assays (Kinase, PDE)

Enzymatic assays are fundamental for determining a compound's potency (IC50) and mechanism of action.[7] For pyrazolopyrimidinones, this often involves targeting kinases like EGFR or phosphodiesterases like PDE5.

Q3: My kinase/PDE assay has a low signal-to-background ratio (low Z'-factor). How can I improve it?

A: A low signal-to-background ratio means the difference between your uninhibited (100% activity) and fully inhibited (0% activity) controls is small, making it difficult to resolve true inhibition.

Causality & Solution:

  • Sub-optimal Enzyme Concentration: If too little enzyme is used, the product generated will be insufficient for robust detection. If too much is used, you may deplete the substrate too quickly.

    • Solution: Perform an enzyme titration to find the concentration that results in ~10-20% substrate turnover within the linear phase of the reaction.[8] This ensures the reaction rate is proportional to enzyme concentration and has not plateaued.[9]

  • Incorrect Substrate Concentration: For ATP-competitive kinase inhibitors, the concentration of ATP is critical. For other enzymes, the concentration of their specific substrate is key.

    • Solution: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).[10] This ensures the assay is sensitive to competitive inhibitors. If the Km is unknown, determine it experimentally. Using a substrate concentration far above the Km will require much higher inhibitor concentrations to achieve 50% inhibition, leading to an overestimation of the IC50.

  • Reaction Time: The reaction may not be proceeding long enough to generate a strong signal, or it may be running too long and exhausting the substrate.

    • Solution: Conduct a time-course experiment at your chosen enzyme and substrate concentrations to identify the linear range of the reaction. Your final assay incubation time should fall within this window.[8]

Logical Workflow for Enzyme Assay Optimization

G cluster_0 Assay Optimization Workflow A 1. Enzyme Titration (Find optimal enzyme conc.) B 2. Substrate Km Determination (Using optimal enzyme conc.) A->B Select conc. in linear range C 3. Time Course Validation (Confirm linearity) B->C Set [S] ≈ Km D 4. Z'-Factor Calculation (Assess assay window) C->D Select time in linear range E Proceed to Inhibitor Screening D->E If Z' > 0.5

Caption: A logical workflow for optimizing an enzyme inhibition assay.

Q4: My known PDE5 inhibitor (e.g., Sildenafil) is showing a much weaker IC50 than reported in the literature. What could be wrong?

A: This points to a systematic issue in your assay setup that is reducing the apparent potency of inhibitors.

Causality & Solution:

  • High Enzyme Concentration ("Tight Binding"): If the enzyme concentration is close to or higher than the inhibitor's dissociation constant (Ki), the IC50 value will be artificially inflated and become dependent on the enzyme concentration, not just the inhibitor's affinity.[7]

    • Solution: Reduce the enzyme concentration as much as possible while still maintaining a good signal-to-background ratio. If the IC50 of your control compound changes as you lower the enzyme concentration, you were likely in a tight-binding regime.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Always use a positive control inhibitor with a well-documented IC50 to validate each new batch of enzyme and each experiment.[11] Check the enzyme's storage conditions and avoid repeated freeze-thaw cycles.

  • Substrate Competition: As mentioned in Q3, if the substrate (e.g., cGMP for PDE5) concentration is too high, it will outcompete the inhibitor, leading to a right-shifted (weaker) IC50 curve.

    • Solution: Ensure your cGMP concentration is at or near the Km value for the enzyme.[6]

Protocol: Generic Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is based on the principle of measuring ADP produced from the kinase reaction.[12][13]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[12]

    • Prepare serial dilutions of this compound in 100% DMSO, then dilute into kinase buffer. The final DMSO concentration should be consistent across all wells and typically ≤1%.

    • Prepare a solution of substrate and ATP in kinase buffer. The final ATP concentration should be at its Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of kinase solution (pre-titrated to optimal concentration).

    • Incubate for 15-30 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.[12]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[12]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate % inhibition relative to high (no inhibitor) and low (no enzyme) controls.

    • Plot % inhibition vs. log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50.

Section 3: Troubleshooting Cell-Based Viability/Cytotoxicity Assays

Cell-based assays (e.g., MTT, MTS, CellTiter-Glo®) are crucial for determining if a compound's enzymatic activity translates into a desired biological outcome, such as killing cancer cells.

Q5: My MTT/MTS assay results are not reproducible. What are the common pitfalls?

A: MTT and MTS assays measure metabolic activity as a proxy for cell viability.[1] Reproducibility issues often stem from inconsistencies in cell handling and assay execution.

Causality & Solution:

  • Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability.[14] If cells are too sparse, the signal will be low. If they are overgrown, they may enter senescence or lift off the plate, leading to inaccurate readings.

    • Solution: Perform a cell titration curve to determine the optimal seeding density for your cell line and incubation time, ensuring they remain in the exponential growth phase throughout the experiment. Always ensure cells are in a single-cell suspension before plating.

  • Incubation Time: The timing of both drug treatment and reagent incubation is critical. Short drug exposures may not be sufficient to induce a response, while very long exposures could lead to secondary effects or nutrient depletion.[15] The MTT/MTS incubation time must be long enough for color development but not so long that the formazan product becomes toxic or the signal saturates.

    • Solution: Optimize the drug incubation period (e.g., 24, 48, 72 hours) based on the expected mechanism of action. For the MTT reagent itself, an incubation of 1-4 hours is typical.[1]

  • Media Components: Phenol red in culture media can interfere with absorbance readings, especially if the pH changes.[16] Serum proteins can bind to your compound, reducing its free concentration and apparent potency.

    • Solution: To eliminate interference, switch to phenol red-free medium before adding the MTT/MTS reagent.[16] Be aware of the serum concentration and keep it consistent. If you suspect high protein binding, you may need to test in low-serum conditions, though this can affect cell health.

  • Incomplete Solubilization of Formazan (MTT only): The purple formazan crystals produced in the MTT assay are insoluble and must be fully dissolved before reading the absorbance.

    • Solution: After the MTT incubation, ensure the solubilization buffer (e.g., DMSO or an acidified isopropanol solution) is added and the plate is mixed thoroughly, for instance, on an orbital shaker for 15 minutes, to completely dissolve all crystals.

Decision Tree for Inconsistent Cell Assay Data

G Start Inconsistent Cell Assay Results Q1 Are control wells (no drug) consistent? Start->Q1 A1_Yes Is dose-response curve erratic or shifted? Q1->A1_Yes Yes A1_No Issue with cell plating or reagent addition uniformity. ACTION: Refine cell counting, mixing, and pipetting technique. Q1->A1_No No Q2 Is compound soluble at test concentrations? A1_Yes->Q2 A2_Yes Is drug incubation time appropriate for mechanism? Q2->A2_Yes Yes A2_No Compound precipitation is likely. ACTION: Check solubility, lower max concentration, see Sec 1. Q2->A2_No No Q3 Is assay readout method being interfered with? A2_Yes->Q3 Yes A3_No ACTION: Re-evaluate assay parameters (seeding density, reagent incubation time). A2_Yes->A3_No No/Unsure A3_Yes ACTION: Run compound-only controls. Consider alternative assay (e.g., CellTiter-Glo). Q3->A3_Yes Yes Q3->A3_No No

Caption: Troubleshooting logic for cell-based assay variability.

Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies for assessing cell viability.[1]

  • Cell Plating:

    • Harvest and count cells that are in the log phase of growth.

    • Dilute the cells in culture medium to the optimal seeding density.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazolopyrimidinone compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle-only" (e.g., 0.5% DMSO) and "no-cell" controls.

    • Incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[1]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., 100% DMSO) to each well.[17]

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at ~570 nm with a reference wavelength of ~630 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Calculate percent viability relative to the vehicle-only control.

    • Plot percent viability vs. log[compound] and fit the data to determine the IC50.

Section 4: Troubleshooting Cellular Target Engagement Assays (NanoBRET™)

Target engagement assays are critical for confirming that your compound interacts with its intended protein target within the complex environment of a living cell.

Q6: I'm not getting a good signal window in my NanoBRET™ assay. What should I optimize?

A: A poor signal window in a NanoBRET™ assay means the difference in the BRET ratio between your control and compound-treated cells is too small. This can be due to several factors related to the expression of the fusion proteins and the assay setup.[18]

Causality & Solution:

  • Suboptimal Donor:Acceptor Ratio: The relative expression levels of the NanoLuc® donor and the HaloTag® acceptor are critical. Overexpression of either component can lead to high background signal due to random collisions, masking the specific interaction.[18]

    • Solution: Optimize the ratio of the transfected donor and acceptor plasmids. Test a range of ratios (e.g., 1:1, 1:10, 1:100) to find the one that gives the best signal-to-background with a known ligand or inhibitor.[19]

  • Steric Hindrance from Tags: The placement of the NanoLuc® and HaloTag® (N- or C-terminus) on your protein of interest can sterically hinder the natural protein-protein interaction or the compound's binding site.

    • Solution: It is essential to test all four combinations of N- and C-terminal fusions for both the donor and acceptor proteins to empirically determine the orientation that yields the best assay window.[19]

  • Poor Cell Permeability of the Compound: The compound may not be efficiently entering the cells to engage with the target protein, resulting in a weak effect.

    • Solution: If you suspect poor permeability, you can run a control experiment using permeabilized (lysed) cells. A significant increase in potency in the lysed-cell assay compared to the live-cell assay suggests a permeability issue.

Quantitative Data Summary: Typical Assay Parameters

Assay TypeKey ParameterTypical Range/ValueCommon PitfallReference
Kinase Assay ATP ConcentrationAt or near KmToo high, causing competitive shift[10]
Enzyme ConcentrationTitrated for 10-20% substrate turnoverToo high, causing tight binding[7][8]
PDE5 Assay cGMP ConcentrationAt or near Km (~1-5 µM)Too high, reducing apparent potency[6]
Final DMSO %< 1%> 2%, causing enzyme inhibition[6]
MTT Assay Cell Seeding1,000-10,000 cells/well (cell line dependent)Inconsistent plating, over/under confluency[14]
MTT Incubation1 - 4 hoursToo short (low signal) or too long (toxicity)[1]
NanoBRET™ Donor:Acceptor Ratio1:10 to 1:100 (must be optimized)Non-optimal ratio increases background[19]
HaloTag® Ligand Conc.20-100 nM (must be optimized)Too high, increases background fluorescence[18]

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Jachimowicz, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 493–501. Available at: [Link]

  • Tiwari, R., & Singh, S. (2022). Phosphodiesterase Inhibitors. In: StatPearls. StatPearls Publishing. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 128, 106087.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]

  • Saratov, V. P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323.
  • Lategahn, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • Niles, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17291–17302.
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • BPS Bioscience (n.d.). PDE5A1 Assay Kit. Available at: [Link]

  • Da-Ta Biotech (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • ResearchGate (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells? Available at: [Link]

  • Brown, J. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 6(12), 9785–9791.
  • BPS Bioscience (n.d.). EGFR Kinase Assay Kit. Available at: [Link]

  • F1000Research (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. Available at: [Link]

  • Zhang, X., et al. (2022). The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition on Smooth Muscle Cell-Associated Aging Features. International Journal of Molecular Sciences, 23(3), 1604.
  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • ResearchGate (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • Contract Pharma (2023). A Guide to In Vitro CYP Inhibition Studies. Available at: [Link]

  • Promega Connections (2019). Executing a NanoBRET™ Experiment: From Start to Data. Available at: [Link]

  • Creative Biolabs (n.d.). Solubility Assessment Service. Available at: [Link]

  • MD Anderson Cancer Center (2020). New resource can help predict drug sensitivity and optimize therapeutic strategies. Available at: [Link]

  • Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11, 1121856.
  • El-Damasy, D. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC Advances, 12(45), 29283–29302.
  • Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • MDPI (2021). PDE4D: A Multipurpose Pharmacological Target. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reddit (2022). How to tackle compound solubility issue. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12849.
  • Reaction Biology (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]

  • Cleveland Clinic (2022). Phosphodiesterase Inhibitors: Types and Purpose. Available at: [Link]

  • Esimbekova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(23), 15003.
  • MDPI (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Available at: [Link]

  • MDPI (2024). Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. Available at: [Link]

  • National Institutes of Health (2022). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. Available at: [Link]

  • YouTube (2022). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. Available at: [Link]

  • YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Available at: [Link]

  • YouTube (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Available at: [Link]

Sources

Technical Support Center: Quality Control and Purity Assessment of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the quality, purity, and identity of this critical heterocyclic compound. Given its structural similarity to purine nucleobases and its potential as a scaffold in medicinal chemistry, rigorous analytical characterization is paramount for reproducible and reliable experimental outcomes.[1] This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Section 1: Foundational FAQs

Q1: What is this compound and why is it significant?

This compound is a heterocyclic molecule featuring a fused pyrazole and pyrimidine ring system. This structural motif is of high interest in medicinal chemistry because it mimics endogenous purines like xanthine, making it a candidate for interacting with a wide range of biological targets.[2] For instance, related pyrazolopyrimidine structures have been investigated for activities such as cyclin-dependent kinase (CDK) inhibition, antimicrobial effects, and as microtubule targeting agents.[2][3]

Q2: Why is stringent quality control essential for this compound?

The biological activity of any small molecule is intrinsically linked to its structure and purity. For pyrazolopyrimidine derivatives, several factors make QC non-negotiable:

  • Isomeric Specificity: The synthesis of pyrazole-containing heterocycles can often lead to the formation of multiple regioisomers.[3] Each isomer can have vastly different biological activity and physical properties. QC confirms you have the correct N1-methyl isomer.

  • Impact of Impurities: Trace impurities, such as residual starting materials, catalysts, or reaction by-products, can lead to erroneous biological data, cause unexpected toxicity in cell-based or in-vivo models, or interfere with downstream chemical reactions.

  • Reproducibility: Ensuring high purity is the only way to guarantee that experimental results are reproducible across different batches and different laboratories.

Q3: What are the primary analytical techniques for assessing the quality of this compound?

A multi-modal approach is required for comprehensive quality control. The three core techniques are:

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to determine the percentage purity.

  • Identity & Mass Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is used for unambiguous elemental composition confirmation.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the precise chemical structure and rule out isomers.[2][3]

Section 2: Core QC Methodologies: Protocols & Rationale

This section provides detailed protocols and explains the scientific reasoning behind the methodological choices.

Chromatographic Purity by Reverse-Phase HPLC

Q4: How do I develop a reliable HPLC method to assess the purity of my sample?

A gradient reverse-phase HPLC method is the gold standard for resolving the target compound from potential impurities.

Causality Behind the Method:

  • Reverse-Phase (C18 Column): The pyrazolopyrimidine core is moderately polar. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase allows for its controlled elution.

  • Gradient Elution: A gradient (e.g., increasing acetonitrile concentration) is crucial because potential impurities can span a wide polarity range. A gradient ensures that both highly polar (early eluting) and non-polar (late eluting) impurities are resolved from the main peak and eluted from the column in a reasonable time.

  • UV Detection: The fused aromatic ring system of the compound contains a strong chromophore, making it readily detectable by UV spectroscopy, typically in the 254 nm range.

Step-by-Step HPLC Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or Acetonitrile/Water mixture) to a final concentration of ~1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation & Column: Use a standard HPLC system equipped with a UV detector.

  • Run the Analysis: Inject 5-10 µL of the sample solution and acquire the chromatogram for 15-20 minutes.

  • Data Interpretation: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reverse-phase column suitable for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape by protonating silanols and the analyte.
Mobile Phase B 0.1% AcetonitrileOrganic modifier for eluting the compound.
Gradient 5% to 95% B over 10 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detector UV at 254 nmThe aromatic core absorbs strongly at this wavelength.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.
Identity Confirmation by LC-MS

Q5: My HPLC shows a major peak. How do I confirm it is my target compound?

LC-MS is the fastest way to confirm the molecular weight of the main peak from your HPLC run.

Step-by-Step LC-MS Protocol:

  • Methodology: Utilize the same HPLC method developed above, but direct the column outflow into a mass spectrometer detector.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode. This is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, which readily accept a proton.

  • Analysis: The expected mass for this compound (C₆H₆N₄O₂) is 182.14 g/mol . In ESI+ mode, you should look for the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 183.15 .

  • High-Resolution Confirmation (HRMS): For definitive confirmation, especially for a new batch or publication, use HRMS (e.g., on a TOF or Orbitrap instrument). This will provide a highly accurate mass (typically to 4 decimal places), which can be used to confirm the elemental formula and rule out other compounds with the same nominal mass.

Definitive Structural Verification by NMR

Q6: I suspect I may have a regioisomer. How can NMR provide a definitive answer?

NMR is the most powerful tool for unambiguous structure determination. While MS can confirm the mass, only NMR can confirm the precise connectivity of atoms, distinguishing between isomers.[3][4]

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it will allow for the observation of exchangeable N-H protons, which might be invisible in other solvents like CDCl₃.

  • ¹H NMR Analysis:

    • N-Methyl Singlet: Look for a sharp singlet integrating to 3 protons, corresponding to the methyl group on the pyrazole nitrogen. Its chemical shift will be characteristic.

    • Pyrazole Proton: A singlet integrating to 1 proton for the C-H on the pyrazole ring.

    • N-H Proton: A potentially broad singlet integrating to 1 proton for the N-H in the pyrimidine ring. Its presence is a key structural feature.

  • ¹³C NMR Analysis: This spectrum will confirm the number of unique carbon environments, including the two carbonyl (C=O) carbons, which are expected to appear far downfield (>150 ppm).

  • 2D NMR (if needed): If assignments are ambiguous, 2D NMR experiments like HSQC, HMBC, and NOESY can be used to definitively map out the proton-carbon and proton-proton correlations, confirming the N1-methylation pattern.[3][5]

Section 3: Troubleshooting Guide

Q7: I see multiple peaks in my HPLC chromatogram. What are they and what should I do?

Multiple peaks indicate impurities. The key is to identify their source to improve the synthesis or purification.

Workflow for Impurity Identification

Impurity_ID_Workflow start Multiple Peaks in HPLC lcms Run LC-MS Analysis on the crude sample start->lcms get_masses Obtain m/z for each impurity peak lcms->get_masses compare Compare m/z to known species get_masses->compare sm Impurity is a Starting Material or Reagent compare->sm Mass matches starting material? isomer Impurity has same m/z as product (Isomer) compare->isomer Mass matches product? byproduct Impurity mass matches a plausible by-product compare->byproduct Mass matches expected side-product? unknown Unknown Impurity compare->unknown None of the above sm_action Action: Improve purification (recrystallization, chromatography) to remove unreacted starting materials. sm->sm_action isomer_action Action: Modify reaction conditions to improve regioselectivity. Analyze via preparative HPLC or SFC. isomer->isomer_action byproduct_action Action: Adjust reaction stoichiometry or temperature to minimize side reactions. byproduct->byproduct_action

Caption: Troubleshooting workflow for identifying unknown peaks in an HPLC chromatogram.

Q8: The mass spectrum does not show the expected [M+H]⁺ ion at 183.15 m/z. What could be the issue?

  • Check for Adducts: In addition to protonation, molecules can form adducts with salts present in the sample or mobile phase. Look for [M+Na]⁺ (205.13 m/z) or [M+K]⁺ (221.10 m/z).

  • Check Ionization Mode: Ensure you are in positive ion mode (ESI+). This compound is unlikely to ionize well in negative mode.

  • In-Source Fragmentation: If the instrument's source settings (e.g., cone voltage) are too harsh, the molecule may be fragmenting before detection. Try reducing the source energy.

  • Wrong Compound: If no related ions are found, the sample may not be the correct compound. Re-verify using NMR.

Q9: My ¹H NMR spectrum has very broad peaks, or the integrations are wrong. What's the cause?

  • Sample Purity: A significantly impure sample will show multiple sets of peaks, complicating the spectrum. Always determine purity by HPLC before acquiring NMR data.

  • Solubility/Aggregation: Poor solubility or aggregation of the compound in the chosen NMR solvent can cause significant peak broadening. Try gently warming the sample, using a different solvent (like DMSO-d₆), or running at a lower concentration.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause extreme broadening. While less common, it can occur if metal catalysts were used in the synthesis.

  • Proton Exchange: N-H protons can exchange with residual water in the solvent, causing them to broaden or even disappear. Using high-quality, dry NMR solvent is critical.

Section 4: Summary of Quality Control Specifications

For use in drug discovery and development, a batch of this compound should meet a stringent set of criteria.

Analysis Method Specification Purpose
Appearance Visual InspectionWhite to off-white solidConfirms basic physical property.
Purity HPLC (UV, 254 nm)≥ 97.0%Ensures absence of significant impurities.
Identity (Mass) LC-MS (ESI+)[M+H]⁺ = 183.15 ± 0.1 DaConfirms correct molecular weight.
Identity (Structure) ¹H NMRSpectrum conforms to structureProvides unambiguous confirmation of the chemical structure and isomeric form.
Residual Solvents GC-HS or ¹H NMRPer ICH GuidelinesEnsures no harmful residual solvents from synthesis/purification remain.

References

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Retrieved from [Link]

  • PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]

  • ResearchGate. (2015). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • PubMed. (n.d.). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including as kinase inhibitors for oncology.[1][2] Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site in many enzymes.[1] However, the synthesis of analog libraries based on this scaffold is frequently beset by challenges related to regioselectivity, solubility, functionalization, and purification. This guide provides field-proven insights and troubleshooting strategies to navigate these common experimental hurdles.

Section 1: Regioselectivity in Core Formation & N-Substitution

A primary challenge in the synthesis of pyrazolo[4,3-d]pyrimidines is controlling the regioselectivity during the alkylation or arylation of the pyrazole nitrogen atoms (N1 and N2). The reaction can often yield a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[3]

FAQ 1: My N-alkylation of the pyrazole precursor yields a mixture of N1 and N2 isomers. How can I improve selectivity?

Answer: The ratio of N1 to N2 alkylation is governed by a delicate balance between kinetic and thermodynamic control, influenced by the substrate, electrophile, base, and solvent.

  • Underlying Principle: The N2 position is often more sterically accessible and the N2 proton is typically more acidic, favoring kinetic control (attack at N2). However, the N1-substituted product is frequently the thermodynamically more stable isomer.

  • Troubleshooting Strategy:

    • Choice of Base and Temperature: A strong, bulky base (e.g., NaH, KHMDS) at low temperatures (-78 °C to 0 °C) typically favors the formation of the kinetic N2-alkylation product. Conversely, a weaker base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures (room temperature to reflux) allows for equilibration and favors the formation of the thermodynamically stable N1 product.[3]

    • Solvent Effects: Polar aprotic solvents like DMF or THF are commonly used. DMF can facilitate the formation of the N1 isomer, whereas less polar solvents like THF may favor N2.[4]

    • Protecting Groups: An orthogonal protecting group strategy is the most robust method for ensuring regioselectivity. For instance, a removable group like a p-methoxybenzyl (PMB) or tetrahydropyran (THP) group can be installed on one nitrogen, forcing the subsequent reaction to occur at the other.[5]

Troubleshooting Workflow: Controlling N-Alkylation Regioselectivity

G start Mixture of N1/N2 Alkylation Products q1 Is the desired product the Thermodynamic (N1) or Kinetic (N2) isomer? start->q1 action3 Implement Orthogonal Protecting Group Strategy (e.g., Boc, PMB) start->action3 For Unambiguous Control thermo_path Thermodynamic (N1) q1->thermo_path N1 Desired kinetic_path Kinetic (N2) q1->kinetic_path N2 Desired action1 Use Weaker Base (e.g., K2CO3, Cs2CO3) Increase Temperature (RT to Reflux) thermo_path->action1 action2 Use Strong, Bulky Base (e.g., NaH, LDA) Decrease Temperature (-78°C to 0°C) kinetic_path->action2 outcome Regioselective Synthesis action1->outcome action2->outcome action3->outcome

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Section 2: Solubility Issues of Intermediates and Final Products

Pyrazolo[4,3-d]pyrimidine scaffolds are often planar, aromatic systems that can exhibit poor solubility in common organic solvents, a consequence of strong crystal lattice packing energy.[6] This issue can complicate reaction setup, workup, and purification.

FAQ 2: My starting aminopyrazole or pyrazolopyrimidine intermediate has poor solubility, leading to heterogeneous reaction mixtures and low yields. What can I do?

Answer: Improving the solubility of these flat, hydrogen-bond-capable molecules is critical for achieving efficient reactions.

  • Causality: The planarity of the heterocyclic core allows for efficient π-π stacking, and the presence of N-H and amino groups facilitates intermolecular hydrogen bonding. Both factors contribute to high crystal lattice energy and, consequently, low solubility.[6]

  • Troubleshooting Strategies:

    • Solvent Selection: Switch to high-boiling point, polar aprotic solvents. While reactions in ethanol or toluene may be ineffective, solvents like DMF, DMSO, or DMAc can often dissolve these challenging substrates, especially with heating.[7] Microwave-assisted synthesis can also be highly effective, as it rapidly heats the solvent and can improve yields and reaction times significantly.[7]

    • Structural Modification: If possible, introduce solubilizing groups early in the synthetic route. Even a simple N-alkylation or the introduction of a flexible side chain can disrupt planarity and crystal packing, dramatically improving solubility.[6]

    • Phase-Transfer Catalysis: For reactions involving alkylating agents, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system can be effective, particularly when dealing with salt formation.[4]

Table 1: Comparison of Solvents for Heterocyclic Synthesis
SolventBoiling Point (°C)Dielectric ConstantKey Features & Considerations
Toluene1112.4Ineffective for many polar pyrazolopyrimidines.[7]
Ethanol7824.5Often results in poor solubility and low yields.[7]
DMF 153 36.7 Good general-purpose solvent for these systems. [4][7]
DMSO 189 46.7 Excellent solvating power, but can be difficult to remove. [7]
Dioxane1012.2Useful for specific applications, like microwave-assisted C-H functionalization.[7]

Section 3: Late-Stage Functionalization and Purification

Diversifying the pyrazolo[4,3-d]pyrimidine core, often through cross-coupling reactions, is essential for structure-activity relationship (SAR) studies.[2] However, these reactions and the subsequent purification of the polar products present their own set of challenges.

FAQ 3: My Suzuki/Buchwald-Hartwig coupling reaction on a chloro- or bromo-pyrazolo[4,3-d]pyrimidine is failing or giving low yields. What are the common pitfalls?

Answer: The success of cross-coupling on this electron-deficient heterocyclic system is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions.

  • Troubleshooting Strategy:

    • Catalyst and Ligand Screening: Standard catalysts like Pd(PPh₃)₄ may not be effective. Screen a panel of modern palladium catalysts and ligands. For example, catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more successful with challenging heterocyclic substrates.

    • Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic bases or hydroxides, which can lead to side reactions.

    • Dehalogenation: A common side reaction is hydro-dehalogenation, where the halide is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous and anaerobic (degassed) conditions and by using the mildest possible reaction temperature that still affords a reasonable reaction rate.

FAQ 4: My final substituted pyrazolo[4,3-d]pyrimidine is highly polar and streaks badly on a silica gel column, making purification impossible. What are my options?

Answer: Purifying polar, basic heterocycles is a common and frustrating challenge. Standard silica gel chromatography is often ineffective due to strong, irreversible adsorption.

  • Underlying Principle: The acidic nature of silica gel interacts strongly with the basic nitrogen atoms of the pyrazolopyrimidine core, leading to poor peak shape (streaking) and often irreversible binding.[8]

  • Troubleshooting Strategies:

    • Modify the Mobile Phase: For silica gel chromatography, add a basic modifier to the eluent to compete for the acidic sites on the silica. A small amount (0.1-2%) of triethylamine or ammonium hydroxide in the mobile phase (e.g., DCM/MeOH/NH₄OH) can dramatically improve peak shape.[8][9]

    • Switch the Stationary Phase:

      • Alumina: Using neutral or basic alumina can be a good alternative to silica for purifying basic compounds.[8][9]

      • Reversed-Phase (C18): For very polar compounds, reversed-phase chromatography (e.g., C18 silica with a water/acetonitrile or water/methanol gradient) is often the most effective method. This separates compounds based on hydrophobicity rather than polarity.[8]

      • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for polar compounds, using a polar stationary phase (like silica or diol) with a high-organic mobile phase.[10]

    • Crystallization: Do not underestimate the power of crystallization. If the compound is a solid, screening various solvent systems (e.g., EtOAc/hexanes, DCM/ether, MeOH/water) can yield pure crystalline material, bypassing chromatography altogether.[8] Seeding with a pure crystal or scratching the flask can help induce crystallization if the compound oils out.[8]

Protocol: General Procedure for Purification via Crystallization
  • Solvent Screening: In small vials, test the solubility of your crude compound in a range of solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[8]

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Gunda, P., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Guesmi, F., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Ruff, Y., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at: [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, R., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Johnson, T. A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). For highly polar compound, how to do the purification?. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Bioorganic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hart, T. W., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Pyrazolo[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenges encountered during the preclinical development of this important class of molecules. Our focus is to equip you with the knowledge and practical methodologies to overcome the primary hurdle for many pyrazolo[4,3-d]pyrimidines: poor aqueous solubility and subsequent low oral bioavailability.

Section 1: Understanding the Bioavailability Challenge

Pyrazolo[4,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest as potent inhibitors of various protein kinases, showing promise in oncology and other therapeutic areas.[1] However, the very structural features that contribute to their potent biological activity—often planar, aromatic ring systems—frequently result in poor aqueous solubility. This inherent hydrophobicity is a major obstacle, leading to low dissolution rates in the gastrointestinal tract, poor absorption, and ultimately, suboptimal in vivo efficacy despite high in vitro potency.[2][3]

This guide will walk you through a logical, evidence-based approach to systematically address and overcome these bioavailability challenges.

Frequently Asked Questions (FAQs): Initial Assessment

Q1: My pyrazolo[4,3-d]pyrimidine compound is highly active in my in vitro assays but shows poor efficacy in animal models. What's the likely cause?

A1: This is a classic and common scenario in drug discovery. The most probable cause is poor oral bioavailability. Your compound is likely not being absorbed sufficiently into the bloodstream to reach the target tissue at a therapeutic concentration. The first step is to confirm this by conducting a preliminary pharmacokinetic (PK) study.

Q2: What are the key initial steps to diagnose a bioavailability problem with my compound?

A2: Before embarking on complex formulation work, a systematic initial assessment is crucial.

  • Confirm Physicochemical Properties: Accurately measure the aqueous solubility of your compound at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

  • Preliminary Pharmacokinetic (PK) Study: Conduct a small-scale PK study in a relevant animal model (e.g., mice or rats). Administer the compound both intravenously (IV) and orally (PO). The data from this study will allow you to calculate the absolute oral bioavailability (F%). An F% below 10-20% generally indicates a significant absorption problem.

  • In Silico Prediction: Utilize computational tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions can offer early insights into potential liabilities.[4][5]

Section 2: Strategies for Enhancing Bioavailability

Once poor bioavailability due to low solubility is confirmed, several formulation and chemical modification strategies can be employed. The choice of strategy depends on the physicochemical properties of your compound, the desired therapeutic application, and the stage of development.

G cluster_0 Initial Assessment cluster_1 Strategy Selection A Poor In Vivo Efficacy B Measure Solubility & Conduct Preliminary PK Study A->B C Low Bioavailability Confirmed (F% < 20%) B->C D Select Bioavailability Enhancement Strategy C->D E Amorphous Solid Dispersions (ASDs) D->E Thermally stable compounds F Nanoparticle Formulations D->F Potent compounds, IV administration G Prodrug Synthesis D->G Amenable chemical handles H Cyclodextrin Complexation D->H Rapid screening needed G cluster_0 Prodrug Concept A Poorly Soluble Pyrazolo[4,3-d]pyrimidine B Chemical Synthesis A->B C Soluble, Inactive Prodrug B->C Attach hydrophilic moiety via cleavable linker D In Vivo Administration C->D E Enzymatic Cleavage D->E F Active Drug Released at Target Site E->F

Sources

Validation & Comparative

A Comparative Guide to Pyrazolopyrimidines: Spotlight on 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comparative analysis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione and other notable pyrazolopyrimidines, supported by experimental data to inform future drug discovery and development efforts.

The Pyrazolopyrimidine Core: A Versatile Scaffold

Pyrazolopyrimidines are bicyclic heterocyclic compounds composed of a fused pyrazole and pyrimidine ring. The arrangement of nitrogen atoms within the two rings gives rise to several isomers, with the most common being pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine. This structural diversity, coupled with the ability to introduce various substituents, has enabled the development of compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[1] The pyrazolopyrimidine scaffold's success in drug discovery is exemplified by commercially available drugs such as Sildenafil (Viagra®), Zaleplon (Sonata®), and Allopurinol (Zyloprim®).

In Focus: this compound

Structure and Synthesis:

This compound is a derivative of the pyrazolo[4,3-d]pyrimidine core. The "dione" suffix indicates the presence of two carbonyl groups at positions 5 and 7 of the pyrimidine ring. The methyl group at position 1 of the pyrazole ring is a key structural feature.

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes. One common approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2] The specific synthesis of this compound would likely involve the cyclization of a 1-methyl-5-aminopyrazole-4-carboxamide derivative with a suitable C1 synthon.

Biological Activity and Mechanism of Action:

While specific experimental data for this compound is limited in publicly available literature, the broader class of N1-methylated pyrazolo[4,3-d]pyrimidines has shown significant potential as anticancer agents. Research has demonstrated that these compounds can act as microtubule targeting agents (MTAs) by inhibiting tubulin polymerization.[2] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Several N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to strongly inhibit the polymerization of tubulin, with IC50 values in the sub-micromolar range.[2]

Comparative Analysis with Other Pyrazolopyrimidines

To provide a comprehensive overview, we will compare this compound with other well-characterized pyrazolopyrimidines, highlighting their distinct mechanisms of action and therapeutic applications.

Pyrazolopyrimidines as Anticancer Agents

The pyrazolopyrimidine scaffold is a prominent feature in the development of novel anticancer therapeutics, primarily as kinase inhibitors.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for the design of CDK inhibitors.[3] These compounds act as ATP-competitive inhibitors, targeting the kinase domain of CDKs and thereby arresting the cell cycle. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range.[3]

  • Tubulin Polymerization Inhibitors: As mentioned, N1-methylated pyrazolo[4,3-d]pyrimidines have emerged as potent inhibitors of tubulin polymerization.[2] This positions them as promising candidates for the development of new anticancer drugs that target the cytoskeleton.

Table 1: Comparative Anticancer Activity of Pyrazolopyrimidine Derivatives

Compound ClassTargetMechanism of ActionReported IC50/GI50 ValuesReference
N1-Methyl Pyrazolo[4,3-d]pyrimidinesTubulinInhibition of tubulin polymerization0.42 - 0.49 µM (Tubulin Polymerization)[2]
≤10 nM (GI50 against various cancer cell lines)[2]
Pyrazolo[3,4-d]pyrimidinesCDK2/cyclin A2ATP-competitive inhibition0.057 - 0.119 µM[3]

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Reconstitute tubulin protein A1 Add tubulin and buffer to a 96-well plate P1->A1 P2 Prepare assay buffer and test compounds A2 Add test compound or vehicle control P2->A2 A1->A2 A3 Incubate at 37°C to initiate polymerization A2->A3 A4 Monitor absorbance at 340 nm over time A3->A4 D1 Plot absorbance vs. time A4->D1 D2 Calculate the rate of polymerization D1->D2 D3 Determine IC50 values for inhibitors D2->D3

Caption: Workflow for a typical tubulin polymerization assay.

Pyrazolopyrimidines as Phosphodiesterase (PDE) Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold is famously utilized in the structure of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).

  • Sildenafil (Viagra®): Sildenafil's mechanism of action involves the inhibition of cGMP-specific PDE5 in the corpus cavernosum.[4] This leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation, facilitating penile erection. Sildenafil exhibits high selectivity for PDE5 over other PDE isoforms.[5]

Table 2: Comparative PDE5 Inhibitory Activity

CompoundScaffoldIC50 (PDE5)Selectivity vs. other PDEsReference
SildenafilPyrazolo[4,3-d]pyrimidine~3.5 nMHigh[4]
VardenafilImidazotriazinone~0.7 nMHigh[4]
TadalafilCarboline~1.8 nMHigh (less for PDE11)[4][5]

Signaling Pathway: Sildenafil's Mechanism of Action

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relax Smooth Muscle Relaxation cGMP->Relax causes GMP 5'-GMP PDE5->GMP Erection Erection Relax->Erection Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

Pyrazolopyrimidines as CNS Agents

The pyrazolo[1,5-a]pyrimidine scaffold is the basis for Zaleplon, a non-benzodiazepine hypnotic agent used for the treatment of insomnia.

  • Zaleplon (Sonata®): Zaleplon acts as a positive allosteric modulator of the GABAA receptor.[6] It binds preferentially to the α1 subunit of the GABAA receptor complex, enhancing the inhibitory effects of GABA and producing sedative-hypnotic effects.[6] While structurally distinct from benzodiazepines, it shares a similar mechanism of action.

Table 3: Comparative GABAA Receptor Subtype Selectivity

CompoundScaffoldReceptor Subtype SelectivityReference
ZaleplonPyrazolo[1,5-a]pyrimidineα1 > α2, α3[6]
ZolpidemImidazopyridineα1 >> α2, α3[6]
TriazolamBenzodiazepineNon-selective (α1, α2, α3, α5)[6]

Experimental Protocol: Cell Proliferation Assay (MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The pyrazolopyrimidine scaffold continues to be a rich source of novel therapeutic agents. While this compound itself is not extensively characterized in the current literature, its structural relatives have demonstrated significant potential, particularly as anticancer agents through the inhibition of tubulin polymerization.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Head-to-head comparative studies against other pyrazolopyrimidine derivatives targeting various enzymes such as kinases and PDEs would provide valuable insights into its selectivity and potential therapeutic applications. The exploration of different substitution patterns on the dione ring could further optimize its activity and pharmacokinetic properties, paving the way for the development of novel drug candidates.

References

  • Shaaban, O. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15283-15303.

  • Rashid, M., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 1314-1327.
  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibitors. International journal of clinical practice, 58(s142), 11-16.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. Retrieved from [Link]

  • Gomma, A. M., & El-Sayed, W. A. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781.
  • Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47.
  • Sanna, E., et al. (2002). Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes. European journal of pharmacology, 451(2), 103-110.
  • Walsh, D. M., et al. (2001). Zaleplon, a novel nonbenzodiazepine hypnotic, is a positive allosteric modulator of the GABAA receptor with preferential efficacy for the α1-isoform. Journal of Pharmacology and Experimental Therapeutics, 297(1), 187-195.
  • Kulkarni, S. K., & Patil, C. S. (2004). Sildenafil: a second-generation phosphodiesterase-5 inhibitor. Drugs of today (Barcelona, Spain: 1998), 40(5), 427-436.
  • Coward, J., et al. (1998). Sildenafil (Viagra), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & medicinal chemistry letters, 8(15), 1965-1968.
  • Ghofrani, H. A., et al. (2006). Sildenafil for treatment of lung fibrosis and pulmonary hypertension: a randomised controlled trial. The Lancet, 368(9543), 1229-1235.
  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological reviews, 58(1), 87-114.
  • Spector, T. (1988). Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical. Biochemical pharmacology, 37(2), 349-352.
  • Kelley, W. N., & Beardmore, T. D. (1970). Allopurinol: alteration in human purine metabolism. Science, 169(3943), 388-390.
  • Krenitsky, T. A., et al. (1972). Allopurinol-1-ribonucleoside as an inhibitor of purine biosynthesis. Journal of Biological Chemistry, 247(22), 7248-7254.
  • Nelson, D. J., et al. (1973). Allopurinol and its ribo-nucleotide as inhibitors of the salvage and de novo pathways of purine biosynthesis. Biochemical pharmacology, 22(16), 2003-2012.
  • BPS Bioscience. (n.d.). CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Wallis, R. M., et al. (1999). Sildenafil (Viagra) is a potent and selective inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle and platelets. American Journal of Cardiology, 83(5), 3-12.

Sources

A Comparative Guide to 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione and Known Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure, forming the core of numerous potent and selective enzyme inhibitors. This guide provides an in-depth comparison of a specific derivative, 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, with a panel of well-characterized phosphodiesterase (PDE) inhibitors. While direct experimental data for this particular compound is not yet widely published, its structural similarity to known PDE inhibitors, particularly those targeting PDE5, suggests a strong potential for activity in this area. This guide will, therefore, provide a framework for its evaluation, comparing its structural features to established inhibitors and offering a detailed protocol for its characterization.

Introduction to this compound

The molecule this compound belongs to the pyrazolopyrimidinone class of heterocyclic compounds. This core structure is notably present in sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The pyrazolo[4,3-d]pyrimidine scaffold is known to be a versatile pharmacophore, with derivatives showing inhibitory activity against a range of enzymes, including cyclin-dependent kinases and tubulin. However, its most prominent and successful application to date has been in the development of PDE inhibitors.

The structural similarity of this compound to the core of sildenafil and other pyrazolopyrimidinone-based PDE5 inhibitors strongly suggests that it is likely to exhibit inhibitory activity against phosphodiesterases.[1] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By hydrolyzing these cyclic nucleotides, PDEs play a critical role in a vast array of cellular signaling pathways.[5] Inhibition of specific PDE isozymes can, therefore, have profound therapeutic effects, and PDE inhibitors are used to treat a wide range of conditions, including erectile dysfunction, pulmonary arterial hypertension, and chronic obstructive pulmonary disease (COPD).[6]

Comparative Analysis of Known Phosphodiesterase Inhibitors

To provide a context for the potential activity of this compound, we will compare the inhibitory profiles of four well-characterized PDE inhibitors:

  • Sildenafil: A potent and selective PDE5 inhibitor.[7]

  • Zaprinast: A selective inhibitor of cGMP-specific PDEs, primarily PDE5 and PDE6.

  • Rolipram: A selective inhibitor of the cAMP-specific PDE4.[8]

  • IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against various PDE isozymes. Lower IC50 values indicate greater potency.

InhibitorPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)PDE6 (nM)PDE11 (μM)
Sildenafil 0.28>100>100>1000.0035[7]33[7]-
Zaprinast 47[9]-250[9]100[9]0.23[9]-5-33[10]
Rolipram ---0.003-0.24*[11]---
IBMX 1950181332-25-81[10]

Note: Rolipram's IC50 varies for different PDE4 isoforms (PDE4A, 4B, 4D).

Mechanism of Action: The Role of cAMP and cGMP Signaling

Phosphodiesterase inhibitors exert their effects by modulating the intracellular levels of the second messengers, cAMP and cGMP.[12][13] These cyclic nucleotides are synthesized by adenylyl and guanylyl cyclases, respectively, and are degraded by PDEs.[4] The accumulation of cAMP or cGMP leads to the activation of downstream effectors, primarily protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate a multitude of target proteins, resulting in a cellular response.[14][15]

The cGMP Signaling Pathway

The cGMP signaling pathway is central to processes such as vasodilation, retinal phototransduction, and neurotransmission. Nitric oxide (NO) is a key activator of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP.[13] Increased cGMP levels activate PKG, leading to a cascade of events that ultimately results in smooth muscle relaxation.[15] PDE5 is the primary enzyme responsible for the degradation of cGMP in many tissues, including the corpus cavernosum and pulmonary vasculature.[1] Selective inhibitors of PDE5, such as sildenafil, prevent the breakdown of cGMP, thereby enhancing the vasodilatory effects of NO.

cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Inhibitor 1-Methyl-1,4-dihydro-pyrazolo [4,3-d]pyrimidine-5,7-dione (Potential Inhibitor) Inhibitor->PDE5 Inhibits

cGMP signaling pathway and the site of PDE5 inhibition.
The cAMP Signaling Pathway

The cAMP signaling pathway is involved in a wide range of cellular processes, including metabolism, gene transcription, and immune responses.[3] The pathway is typically initiated by the binding of a ligand to a G protein-coupled receptor (GPCR), which activates adenylyl cyclase to produce cAMP from ATP.[12] cAMP then activates PKA, which phosphorylates downstream targets.[14] PDE4 is a major cAMP-degrading enzyme in inflammatory and immune cells.[8] Selective PDE4 inhibitors, such as rolipram, increase intracellular cAMP levels, leading to anti-inflammatory effects.[8]

cAMP_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Promotes Inhibitor Rolipram (Inhibitor) Inhibitor->PDE4 Inhibits

cAMP signaling pathway and the site of PDE4 inhibition.

Experimental Protocol: Phosphodiesterase Inhibition Assay

To determine the inhibitory activity of this compound, a phosphodiesterase enzymatic assay can be performed. The following is a generalized protocol based on established methods.[16][17] This assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-mononucleotide by a PDE enzyme.

Materials and Reagents
  • Purified recombinant human PDE isozymes (e.g., PDE1-11)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM dithiothreitol)

  • Test compound (this compound) dissolved in DMSO

  • Known inhibitors (sildenafil, zaprinast, rolipram, IBMX) for positive controls

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Microplates (96-well)

  • Scintillation counter

Assay Procedure

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor 1. Prepare serial dilutions of 1-Methyl-1,4-dihydro-pyrazolo [4,3-d]pyrimidine-5,7-dione and control inhibitors in DMSO. Add_Inhibitor 4. Add diluted inhibitor or DMSO (vehicle control) to wells. Prep_Inhibitor->Add_Inhibitor Prep_Enzyme 2. Dilute PDE enzyme in assay buffer. Add_Enzyme 5. Add diluted PDE enzyme to wells. Prep_Enzyme->Add_Enzyme Prep_Substrate 3. Prepare substrate mix with [³H]-cAMP or [³H]-cGMP in assay buffer. Add_Substrate 7. Initiate reaction by adding [³H]-substrate mix. Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate1 6. Pre-incubate for 15 minutes at 30°C. Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 8. Incubate for 15-30 minutes at 30°C. Add_Substrate->Incubate2 Stop_Reaction 9. Terminate reaction by boiling for 1 minute. Incubate2->Stop_Reaction Add_Venom 10. Add snake venom nucleotidase and incubate for 10 minutes. Stop_Reaction->Add_Venom Add_Resin 11. Add anion-exchange resin slurry to separate [³H]-nucleoside from unreacted [³H]-substrate. Add_Venom->Add_Resin Centrifuge 12. Centrifuge to pellet the resin. Add_Resin->Centrifuge Transfer 13. Transfer supernatant to scintillation vials. Centrifuge->Transfer Measure 14. Add scintillation cocktail and measure radioactivity. Transfer->Measure Calculate 15. Calculate percent inhibition for each concentration. Measure->Calculate Plot 16. Plot percent inhibition vs. log[inhibitor] concentration. Calculate->Plot Determine_IC50 17. Determine IC50 value using non-linear regression analysis. Plot->Determine_IC50

Workflow for the phosphodiesterase inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and known inhibitors in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

    • Dilute the purified PDE enzyme to the appropriate concentration in pre-chilled assay buffer. The amount of enzyme should be sufficient to hydrolyze 10-20% of the substrate in the absence of an inhibitor.

    • Prepare the substrate solution containing [³H]-cAMP or [³H]-cGMP in assay buffer.

  • Enzymatic Reaction:

    • To each well of a 96-well microplate, add the diluted test compound or control inhibitor. For the vehicle control, add the same volume of DMSO.

    • Add the diluted PDE enzyme to each well and pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding the [³H]-substrate solution to each well.

    • Incubate the reaction mixture for 15-30 minutes at 30°C.

    • Terminate the reaction by boiling the microplate for 1 minute.

  • Detection of Product:

    • Cool the microplate on ice and add snake venom nucleotidase to each well. This enzyme will convert the [³H]-5'-mononucleotide product to [³H]-nucleoside.

    • Incubate for 10 minutes at 30°C.

    • Add a slurry of anion-exchange resin to each well. The resin will bind the negatively charged, unreacted [³H]-cAMP or [³H]-cGMP, while the uncharged [³H]-nucleoside remains in the supernatant.

    • Centrifuge the microplate to pellet the resin.

    • Carefully transfer a portion of the supernatant to scintillation vials.

  • Data Analysis:

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Conclusion

While the inhibitory profile of this compound remains to be experimentally determined, its structural analogy to sildenafil and other pyrazolopyrimidinone-based compounds provides a strong rationale for its investigation as a phosphodiesterase inhibitor. This guide has provided a comparative framework against known PDE inhibitors, an overview of the relevant signaling pathways, and a detailed experimental protocol to facilitate its characterization. The elucidation of its inhibitory potency and selectivity against the various PDE isozymes will be a crucial step in understanding its potential therapeutic applications.

References

  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488–520.
  • Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, J. C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52.
  • Braga, P. C. (2004). Rolipram: a review. CNS drug reviews, 10(4), 307-320.
  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry, 274(20), 13729-13732.
  • Daugan, A., Grondin, P., Ruault, C., Le Monnier de Gouville, A. C., Coste, H., Linget, J. M., ... & Labaudinière, R. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 1. 5, 6, 7, 8-Tetrahydro-β-carbolines. Journal of medicinal chemistry, 46(21), 4525-4532.
  • Francis, S. H., Colbran, J. L., McAllister-Lucas, L. M., & Corbin, J. D. (2001). Zinc interactions and conserved motifs of the cGMP-binding domain of the cGMP-binding cGMP-specific phosphodiesterase. Journal of Biological Chemistry, 276(48), 45209-45216.
  • Giembycz, M. A. (2000).
  • Houslay, M. D., & Adams, D. R. (2003). PDE4 antagonists as potential therapeutics for respiratory diseases: a review.
  • Keravis, T., & Lugnier, C. (2012). Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments. British journal of pharmacology, 165(5), 1288–1305. [Link]

  • Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & therapeutics, 109(3), 366-398.
  • Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290–314.
  • Saenz de Tejada, I., Angulo, J., Cuevas, P., Fernandez, A., Moncada, I., & Allona, A. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International journal of impotence research, 13(5), 282-290.
  • Souness, J. E., Aldous, D., & Sargent, C. (2000). Immunosuppressive and anti-inflammatory effects of rolipram, a selective phosphodiesterase 4 inhibitor. The Journal of pharmacology and experimental therapeutics, 294(2), 711-719.
  • Wallis, R. M., Corbin, J. D., Francis, S. H., & Ellis, P. (1999). Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro. The American journal of cardiology, 83(5), 3-12.
  • Zhang, X., Colman, R. W., & Zhou, T. (2005). The function of the GAF domains of cyclic nucleotide phosphodiesterases. Annual review of pharmacology and toxicology, 45, 261-281.

Sources

Comparative In Vivo Validation Guide: 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione as a Novel PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a novel compound belonging to the pyrazolopyrimidinone class. Molecules with this scaffold have shown significant therapeutic potential, most notably as inhibitors of phosphodiesterase type 5 (PDE5). Therefore, we will proceed with the scientific hypothesis that our compound of interest, hereafter designated "Compound-M" , is a putative PDE5 inhibitor.

This document outlines the strategic approach to validate its efficacy and compare its performance against the industry-standard PDE5 inhibitor, Sildenafil. The experimental designs detailed herein are structured to provide robust, reproducible data for researchers in pharmacology and drug development.

Mechanistic Grounding: The PDE5-cGMP Signaling Axis

Before designing in vivo experiments, it is critical to understand the underlying mechanism of action. PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including the relaxation of vascular smooth muscle.

In the presence of nitric oxide (NO), the enzyme guanylate cyclase is activated, leading to an increase in cGMP levels. This accumulation of cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in decreased intracellular calcium and smooth muscle relaxation. PDE5 inhibitors block the degradation of cGMP, thereby amplifying the NO/cGMP signaling pathway and enhancing vasodilation.

PDE5_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO LArg L-Arginine LArg->NOS sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Activates PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Relax Smooth Muscle Relaxation PKG->Relax NO->sGC Diffuses & Activates CompoundM Compound-M / Sildenafil (Inhibitor) CompoundM->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway targeted by PDE5 inhibitors.

Comparative In Vivo Efficacy Model: Monocrotaline-Induced Pulmonary Hypertension

To assess the therapeutic potential of Compound-M, we will use the well-established monocrotaline (MCT) induced pulmonary hypertension (PH) rat model. MCT is a plant alkaloid that causes endothelial injury in the pulmonary vasculature, leading to progressive vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy—hallmarks of human PH. This model is highly responsive to PDE5 inhibition, making it ideal for comparative studies.

Experimental Workflow

Caption: Workflow for the MCT-induced pulmonary hypertension model.

Step-by-Step Experimental Protocol
  • Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • PH Induction: On Day 0, a single subcutaneous (s.c.) injection of monocrotaline (60 mg/kg, dissolved in saline) is administered to all animals except a sham control group.

  • Group Allocation: Animals are randomly assigned to treatment groups (n=8-10 per group):

    • Vehicle Control: MCT + Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Positive Control: MCT + Sildenafil (25 mg/kg/day, oral gavage).

    • Test Group 1: MCT + Compound-M (Low Dose, e.g., 10 mg/kg/day, oral gavage).

    • Test Group 2: MCT + Compound-M (High Dose, e.g., 30 mg/kg/day, oral gavage).

  • Treatment Period: Daily oral administration of compounds begins 24 hours after MCT injection and continues for 28 days.

  • Endpoint Hemodynamic Assessment: On Day 28, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced into the right ventricle (RV) to measure the Right Ventricular Systolic Pressure (RVSP).

  • Tissue Harvesting: Following hemodynamic measurements, the heart is excised. The RV is dissected from the left ventricle plus septum (LV+S). The weights are recorded to calculate the Fulton Index (RV / (LV+S)), a measure of right ventricular hypertrophy. Lung tissues are collected for histological analysis.

  • Histological Analysis: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess pulmonary artery wall thickness.

Comparative Data Summary

The following table illustrates hypothetical, yet expected, outcomes from this study, providing a clear basis for comparing Compound-M to Sildenafil.

ParameterVehicle ControlSildenafil (25 mg/kg)Compound-M (10 mg/kg)Compound-M (30 mg/kg)
Right Ventricular Systolic Pressure (RVSP, mmHg) 65 ± 540 ± 452 ± 642 ± 5
Fulton Index (RV / (LV+S)) 0.58 ± 0.050.35 ± 0.040.47 ± 0.060.38 ± 0.05
Pulmonary Artery Wall Thickness (%) 70 ± 835 ± 555 ± 738 ± 6

Data presented as Mean ± SD. Lower values indicate therapeutic improvement.

Interpretation of Results: In this predictive model, the high dose of Compound-M demonstrates efficacy comparable to the standard dose of Sildenafil in reducing RVSP, mitigating right ventricular hypertrophy (Fulton Index), and preventing vascular remodeling. The dose-dependent effect observed for Compound-M strengthens the evidence for its on-target activity.

Pharmacokinetic and Safety Assessment

A crucial component of in vivo validation is characterizing the pharmacokinetic (PK) profile and assessing the preliminary safety of the new chemical entity.

Pharmacokinetic Study Protocol
  • Animal Model: Healthy, non-diseased Sprague-Dawley rats are used.

  • Administration: A single dose of Compound-M is administered via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg) to separate groups of animals.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the tail vein at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C. The concentration of Compound-M in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Key PK parameters are calculated using software like Phoenix WinNonlin.

Comparative Pharmacokinetic & Safety Data
ParameterSildenafilCompound-M (Projected)Interpretation
Bioavailability (F%) ~15% (Rat)35%Higher oral absorption for Compound-M.
Tmax (hours) 0.5 - 1.01.5Slower absorption rate for Compound-M.
Half-life (t½, hours) 2 - 36Longer duration of action for Compound-M.
Acute Toxicity (LD50, mg/kg) >500>1000Lower acute toxicity profile for Compound-M.

Rationale: The projected PK profile for Compound-M suggests potential advantages over Sildenafil, including better oral bioavailability and a longer half-life, which could translate to less frequent dosing in a clinical setting. A superior safety profile (higher LD50) is also a significant advantage.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the in vivo validation of this compound (Compound-M) as a novel PDE5 inhibitor. By employing the MCT-induced pulmonary hypertension model, researchers can directly compare the efficacy of Compound-M against the clinical standard, Sildenafil.

The successful demonstration of comparable or superior efficacy, coupled with a favorable pharmacokinetic and safety profile, would provide strong justification for advancing Compound-M into further preclinical development. Subsequent studies should include chronic toxicity assessments and evaluation in other relevant disease models to fully characterize its therapeutic potential.

References

  • Title: Pyrazolopyrimidinones as potent and selective inhibitors of phosphodiesterase 5 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationship of Novel Pyrazolo[4,3-d]pyrimidin-7-one Derivatives as Potent and Selective Phosphodiesterase 5 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cyclic GMP-dependent protein kinase and smooth muscle relaxation Source: The Journal of Clinical Investigation URL: [Link]

  • Title: The cGMP-dependent protein kinase: an emerging therapeutic target Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The monocrotaline model of pulmonary hypertension Source: Pulmonary Hypertension: From Basic Science to Clinical Medicine URL: [Link]

  • Title: Clinical Pharmacokinetics of Sildenafil Source: Clinical Pharmacokinetics URL: [Link]

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in modern pharmacology. Its inherent drug-like properties and synthetic tractability have led to the development of numerous potent and selective modulators of key biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione core. We will dissect the subtle yet critical interplay between chemical structure and biological function, offering insights grounded in experimental data to inform future drug design endeavors.

The Versatile Core: A Tale of Two Targets

The this compound core is most famously embodied in Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. However, the versatility of this scaffold extends beyond PDE5 inhibition. Strategic modifications have yielded compounds that target tubulin polymerization, showcasing the profound impact of substituent placement on biological activity[3]. This guide will focus on these two prominent examples to illustrate the principles of SAR within this chemical series.

Phosphodiesterase 5 (PDE5) Inhibition: The Sildenafil Archetype

Sildenafil's discovery and development represent a landmark in structure-based drug design. Its efficacy in treating erectile dysfunction stems from the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum[2]. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow[1].

The SAR of Sildenafil and its analogs has been extensively studied, revealing key pharmacophoric features:

  • The Pyrazolopyrimidinone Core: This bicyclic system mimics the purine ring of cGMP, anchoring the inhibitor in the active site of PDE5. The 1-methyl group is a common feature in many potent analogs.

  • The 3-Substituent: A propyl group at this position enhances potency.

  • The 5-Phenyl Ring: This group is crucial for interacting with the active site. The ethoxy substituent at the 4-position of the phenyl ring is a key feature for potent inhibition.

  • The Sulfonylpiperazine Moiety: This group extends into a solvent-exposed region and can be modified to improve pharmacokinetic properties without significantly impacting potency. For instance, replacing the N-methylpiperazine of sildenafil with different N-substitutions towards the sulfonamide end has led to the discovery of compounds with even lower IC50 values against PDE5[2].

Comparative Analysis of PDE5 Inhibitors

The following table summarizes the in vitro potency of selected this compound analogs against PDE5.

CompoundKey Structural ModificationPDE5 IC50 (nM)Selectivity vs. PDE6Reference
SildenafilN-methylpiperazine at sulfonamide3.5 - 5.6~10-fold[1][2]
Compound 4aN-(6-hydroxyhexyl) at sulfonamide1.5Similar to Sildenafil[2]
UdenafilN-[2-(1-methylpyrrolidin-2-yl)ethyl] at sulfonamideData not in nM, but described as a strong PDE5 inhibitorNot specified[1]
Compound 18Modified N-methylpiperazine ring with hydrophobic region and H-bond donor/acceptor"Excellent in vitro activity"Selective for PDE5[4]
Compound 5rTriheterocyclic scaffold with methyl at pos. 1, benzyl at pos. 3, phenyl at pos. 9, and a linear four-carbon chain at pos. 68.3240-fold[5]

Expert Insights: The data clearly indicate that modifications to the sulfonamide moiety can fine-tune the potency of these analogs. The discovery of compound 4a with a lower IC50 than sildenafil highlights the potential for further optimization in this region of the molecule[2]. Moreover, the high selectivity of compound 5r against PDE6, a key off-target that can lead to visual disturbances, demonstrates the feasibility of designing highly selective inhibitors[5].

Tubulin Polymerization Inhibition: A Shift in Biological Target

By altering the substitution pattern on the pyrazolo[4,3-d]pyrimidine core, a completely different biological activity can be achieved. A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site[3]. These compounds exhibit significant anticancer activity, even in multidrug-resistant cell lines[3].

The SAR for these tubulin inhibitors reveals a different set of critical structural features compared to the PDE5 inhibitors:

  • N1-Methyl Group: Maintained for potent activity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the pyrimidine moiety dramatically influence activity.

  • Absence of the Sulfonylpiperazine Moiety: This key feature of PDE5 inhibitors is absent in the tubulin-targeting analogs.

Comparative Analysis of Tubulin Polymerization Inhibitors

The following table summarizes the in vitro potency of selected N1-methyl pyrazolo[4,3-d]pyrimidine analogs as tubulin polymerization inhibitors.

CompoundKey Structural FeaturesTubulin Polymerization IC50 (µM)[3H] Colchicine Binding InhibitionReference
Compound 9Specific phenyl substitution0.45Potent[3]
Compound 11Specific phenyl substitution0.42Potent[3]
Compound 12Specific phenyl substitution0.49Potent[3]
Compound 13Specific phenyl substitution0.42Potent[3]
Compound 10Different phenyl substitutionInactiveNo inhibition[3]

Expert Insights: The dramatic loss of activity for compound 10 compared to its closely related and highly active analogs (9, 11-13) underscores the critical importance of the substitution pattern on the phenyl ring for tubulin inhibition[3]. This highlights the exquisite sensitivity of the colchicine binding site to the electronic and steric properties of the inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

PDE5 Inhibition Assay (In Vitro)

This protocol describes a typical in vitro enzyme assay to determine the IC50 of a test compound against PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • [3H]-cGMP (radiolabeled substrate)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the PDE5 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding [3H]-cGMP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add a slurry of anion-exchange resin to bind the unhydrolyzed [3H]-cGMP.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant (containing the hydrolyzed product, [3H]-GMP) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Tubulin Polymerization Assay (In Vitro)

This protocol outlines a common method to assess the inhibitory effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., MES buffer with MgCl2 and EGTA, pH 6.8)

  • Test compounds

  • A temperature-controlled spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the polymerization buffer.

  • On ice, add tubulin protein and the test compound at various concentrations to a cuvette.

  • Add GTP to the cuvette to initiate polymerization.

  • Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • The rate of polymerization is determined from the linear phase of the absorbance curve.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

The distinct biological activities of these pyrazolopyrimidinone analogs stem from their interaction with different signaling pathways.

PDE5 Inhibition and the cGMP Pathway

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes Inhibitor Pyrazolopyrimidinone Inhibitor Inhibitor->PDE5 inhibits

Caption: PDE5 Inhibition Pathway.

Tubulin Dynamics and Cell Cycle Arrest

Tubulin_Inhibition cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Disrupted Tubulin->MitoticSpindle inhibition of polymerization Microtubules->Tubulin Depolymerization Inhibitor Pyrazolopyrimidinone Inhibitor (Colchicine Site Binder) Inhibitor->Tubulin binds to CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Tubulin Inhibition Workflow.

Conclusion

The this compound scaffold is a testament to the power of medicinal chemistry in generating diverse biological activities from a common chemical core. The comparative analysis of PDE5 and tubulin inhibitors derived from this scaffold reveals that subtle structural modifications can lead to a complete switch in biological targets. For researchers in drug discovery, this underscores the importance of a deep understanding of SAR to guide the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and pathway diagrams provided herein serve as a practical resource for those working with this versatile and promising class of compounds.

References

  • Al-Horani, R. A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 138, 994-1010. [Link]

  • Bollini, M., et al. (2011). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 54(20), 7305-7318. [Link]

  • Dar, M. I., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity, 20(4), e202200707. [Link]

  • El-Gamal, M. I., et al. (2021). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Bioorganic Chemistry, 114, 105077. [Link]

  • Reddy, G. L., et al. (2015). Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. Bioorganic & Medicinal Chemistry, 23(9), 2056-2070. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity profile of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. Designed for researchers in drug discovery and development, this document outlines the scientific rationale behind target identification, details robust experimental protocols for profiling selectivity, and presents a strategy for interpreting complex biological data.

Introduction: The Privileged Scaffold and the Selectivity Imperative

The pyrazolo[4,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of natural purines like adenine, enabling it to interact with the ATP-binding sites of a wide range of enzymes, particularly protein kinases.[1][2] Derivatives of this scaffold have shown promise as inhibitors of critical cellular targets, including Cyclin-Dependent Kinases (CDKs), Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes, and even tubulin.[3][4][5]

Our subject molecule, this compound, belongs to this versatile class. Based on its structural alerts and the activities of closely related analogs, it is hypothesized to be a potent inhibitor of CDKs, which are central regulators of the cell cycle.[3][6] However, the very feature that makes this scaffold effective—its ability to mimic ATP—also creates a significant challenge: the potential for cross-reactivity with other ATP-binding proteins, leading to off-target effects.

A thorough and multi-faceted cross-reactivity profiling campaign is therefore not merely a regulatory requirement but a foundational step in understanding the molecule's true mechanism of action, predicting potential toxicities, and unlocking its full therapeutic potential. This guide details a logical, field-proven workflow for achieving this.

Strategic Framework for Comprehensive Profiling

A self-validating and robust profiling strategy cannot rely on a single methodology. We advocate for a tiered approach that combines broad screening with orthogonal, in-depth validation techniques. This ensures that initial hits are not artifacts and that target engagement occurs in a physiologically relevant context.

G KinomeScan Large-Scale Kinome Profiling (e.g., KINOMEscan®) CETSA Cellular Thermal Shift Assay (CETSA) Validates binding in intact cells KinomeScan->CETSA AffinityChrom Affinity Chromatography- Mass Spectrometry (AC-MS) CETSA->AffinityChrom AffinityChrom->CETSA

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Tier 1: Large-Scale Kinase Selectivity Screening

The logical first step is to assess the compound's activity against the human kinome. The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, is a known kinase hinge-binder, making kinases the most probable target class.[1][6]

Causality Behind Experimental Choice

We select a competition binding assay, such as the KINOMEscan® platform, over traditional enzymatic assays for the initial screen.[7][8] The rationale is twofold:

  • ATP-Independence: Competition binding assays measure the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, as they are performed without ATP.[8] This provides a clearer picture of intrinsic binding affinity, unaffected by the varying Km,ATP values of different kinases.[9]

  • Breadth: Platforms like KINOMEscan® offer panels of over 480 kinases, providing a comprehensive view of selectivity across the entire kinome and identifying potential off-target liabilities that might otherwise be missed.[8]

Experimental Protocol: KINOMEscan® Profiling

This protocol is adapted from the principles of the KINOMEscan® service.[10][11]

  • Assay Principle: The kinase of interest is fused to a DNA tag. An immobilized, active-site-directed ligand is prepared on a solid support. In the absence of a test compound, the kinase binds to the immobilized ligand and is captured. In the presence of a test compound that binds the kinase, this interaction is prevented, and less kinase is captured on the support. The amount of kinase recovered from the solid support is quantified by qPCR of the DNA tag.

  • Preparation:

    • Dissolve this compound in 100% DMSO to create a 100 mM stock solution.

    • Prepare a 100X final assay concentration (e.g., 1 mM for a 10 µM final screen) in DMSO.

  • Binding Assay:

    • Combine the DNA-tagged kinases, the test compound, and the ligand-coated beads in the binding buffer.

    • Incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Wash and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinase from the beads.

  • Quantification:

    • Quantify the eluted kinase using qPCR.

  • Data Analysis:

    • Results are typically expressed as "% Control," where a lower percentage indicates stronger binding.

    • % Control = (Signal_Compound / Signal_DMSO_Control) * 100

    • A common threshold for a "hit" is a % Control value < 10% or < 35%, depending on the desired stringency.

Comparative Data Interpretation

To contextualize the selectivity of our test compound, we compare its hypothetical results against two benchmarks: a highly selective CDK inhibitor (e.g., Palbociclib) and a notoriously non-selective kinase inhibitor (Staurosporine).

Table 1: Hypothetical KINOMEscan Selectivity Profile at 10 µM

Kinase Target Function Test Compound (% Ctrl) Palbociclib (% Ctrl) Staurosporine (% Ctrl)
CDK2 Cell Cycle 0.5 1.0 0.1
CDK4 Cell Cycle 2.5 0.2 0.3
CDK6 Cell Cycle 3.1 0.4 0.2
GSK3B Wnt Signaling 8.5 95.2 1.5
AURKA Mitosis 45.1 98.1 0.8
VEGFR2 Angiogenesis 65.7 99.0 0.4
EGFR Growth Factor 92.3 97.5 2.1

| ABL1 | Tyrosine Kinase | 95.0 | 99.5 | 0.1 |

Data is representative and for illustrative purposes.

This hypothetical data suggests our compound is potent against CDK2/4/6 but also shows significant interaction with GSK3B, a key off-target that requires further investigation.

Tier 2: Validating Target Engagement in a Cellular Milieu

A compound's ability to bind a purified protein is only part of the story. It must engage its target within the complex, crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying this.[12]

Causality Behind Experimental Choice

CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[13] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining at different temperatures, we can directly observe target engagement.[14][15] This method is crucial because it accounts for cell permeability, efflux pumps, and competition from endogenous ligands, providing a more physiologically accurate measure of target interaction.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification Treat Treat intact cells with Test Compound or DMSO Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells and centrifuge to pellet aggregated proteins Heat->Lyse Quantify Analyze soluble fraction (e.g., Western Blot, ELISA) Lyse->Quantify

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for CDK2 and GSK3B
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT-116) to ~80% confluency.

    • Harvest cells and resuspend in media.

    • Treat one batch of cells with the test compound (e.g., 10 µM) and a control batch with an equivalent volume of DMSO.

    • Incubate for 2 hours at 37°C to allow for compound uptake and target binding.[14]

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[14]

  • Lysis and Fractionation:

    • Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble CDK2 and GSK3B in each sample using Western blotting or a quantitative immunoassay like an ELISA.

  • Data Plotting:

    • Plot the relative amount of soluble protein against temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Comparative Data Interpretation

Table 2: Hypothetical CETSA Melting Temperature (Tm) Shift Data

Target Protein Function Tm (DMSO Control) Tm (10 µM Test Compound) ΔTm (°C) Interpretation
CDK2 Cell Cycle 48.5°C 56.0°C +7.5°C Strong Engagement
GSK3B Wnt Signaling 52.0°C 55.5°C +3.5°C Moderate Engagement
HIF-PHD2 Hypoxia Sensing 46.0°C 46.2°C +0.2°C No Significant Engagement
β-Tubulin Cytoskeleton 50.5°C 50.3°C -0.2°C No Significant Engagement

| GAPDH | Housekeeping | 62.0°C | 62.1°C | +0.1°C | Negative Control |

Data is representative and for illustrative purposes.

The CETSA results would confirm that our compound strongly engages its primary target, CDK2, inside cells. Crucially, it also validates the off-target hit from the kinome scan, GSK3B, although the smaller thermal shift suggests a potentially weaker or more transient interaction compared to CDK2. The lack of a shift for other potential targets from the pyrazolopyrimidine family (HIF-PHD, Tubulin) suggests selectivity against them.

Tier 3: Unbiased Discovery of Novel Off-Targets

While screening and validation against known target families are essential, a truly comprehensive profile must also search for unexpected interactions. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful, unbiased technique for this purpose.[16][17]

Causality Behind Experimental Choice

AC-MS allows for the physical isolation of binding partners from a complex cellular proteome.[16][18] By immobilizing the test compound on a solid support (e.g., beads), we can use it as "bait" to "fish" for interacting proteins in a cell lysate.[19] Subsequent identification of these proteins by mass spectrometry can reveal novel on- and off-targets that would be missed by hypothesis-driven methods. Including a competition control, where the lysate is pre-incubated with excess free compound, is a self-validating step to distinguish true binders from proteins that non-specifically adhere to the matrix.[19]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an analog of the test compound with a linker suitable for conjugation to a solid support (e.g., NHS-ester or epoxy-activated sepharose beads). A control matrix without the compound must also be prepared.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Capture:

    • Test Sample: Incubate the cell lysate with the compound-conjugated beads.

    • Competition Control: Pre-incubate the cell lysate with a high concentration of free, unconjugated test compound before adding the compound-conjugated beads.

    • Negative Control: Incubate the cell lysate with the control matrix (beads only).

  • Washing: Wash all bead samples extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel tryptic digestion of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins from the peptide fragmentation data using a database search algorithm (e.g., Mascot, Sequest).

    • A high-confidence hit is a protein that is abundant in the "Test Sample" but significantly reduced or absent in both the "Competition Control" and "Negative Control" samples.

Comparative Data Interpretation

Table 3: Hypothetical High-Confidence Hits from AC-MS Analysis

Identified Protein Primary Function Spectral Counts (Test) Spectral Counts (Competition) Interpretation
CDK2 Cell Cycle 152 5 Confirmed Primary Target
GSK3B Wnt Signaling 45 8 Confirmed Off-Target
PIM1 Ser/Thr Kinase 28 4 Novel Potential Off-Target

| HSP90AA1 | Chaperone | 188 | 180 | Non-specific binder |

Data is representative and for illustrative purposes.

This analysis would not only re-confirm CDK2 and GSK3B but could also uncover a novel, unexpected off-target like PIM1 kinase. This new hypothesis would then be fed back into the CETSA workflow for cellular validation.

Conclusion: Synthesizing a Complete Profile

By integrating these three tiers of analysis, we construct a comprehensive and reliable cross-reactivity profile for this compound.

  • KINOMEscan provides a broad, kinome-wide view of selectivity, identifying CDK2 as the primary target and GSK3B as a key off-target.

  • CETSA validates that these interactions occur within the physiological context of an intact cell, confirming strong engagement with CDK2 and moderate engagement with GSK3B.

  • AC-MS acts as an unbiased discovery tool, confirming the expected targets and potentially revealing novel interactors like PIM1 kinase that warrant further investigation.

This multi-pronged, self-validating approach provides drug development professionals with the critical data needed to make informed decisions. It moves beyond a simple list of interactions to provide a nuanced understanding of the compound's cellular mechanism of action, enabling a rational assessment of its therapeutic window and potential safety liabilities.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • 1,4-Dimethyl-2-phenyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-3,5(2H,4H)-dione. NIH. [Link]

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. NIH. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. [Link]

  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Pyrazolo[1,5-a]pyridine antiherpetics: Effects of the C3 substituent on antiviral activity. ScienceDirect. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. [Link]

  • 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. PMC - NIH. [Link]

Sources

The Impact of N1-Methylation on Pyrazolo[4,3-d]pyrimidine-5,7-diones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structural nuances and potential functional consequences of methylating the pyrazolo[4,3-d]pyrimidine-5,7-dione core, a scaffold of significant interest in kinase inhibitor development.

In the landscape of medicinal chemistry, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its structural resemblance to the purine nucleus allows it to effectively compete with ATP for the binding sites of various kinases. A key area of investigation within this chemical class is the impact of subtle structural modifications on biological activity and physicochemical properties. This guide provides a comparative analysis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione and its demethylated parent, 1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, offering insights for researchers in drug discovery and development.

While direct head-to-head comparative studies on these two specific molecules are not extensively documented in publicly available literature, a robust understanding can be built upon the established principles of medicinal chemistry and data from closely related analogs. This guide will synthesize this information to provide a predictive comparison of their synthesis, physicochemical properties, and biological activities, with a focus on their potential as cyclin-dependent kinase (CDK) inhibitors.

Physicochemical Properties: The Influence of a Methyl Group

The addition of a methyl group at the N1 position of the pyrazole ring is anticipated to introduce significant changes to the molecule's physicochemical profile. These alterations can have a profound impact on a compound's pharmacokinetic properties, including solubility, lipophilicity, and metabolic stability.

PropertyThis compound (Predicted)1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione[1]
Molecular Formula C6H6N4O2C5H4N4O2
Molecular Weight 166.14 g/mol 152.11 g/mol
LogP (Predicted) Increased lipophilicityLower lipophilicity
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 44
Aqueous Solubility Likely decreasedHigher

The introduction of the methyl group increases the molecular weight and is expected to increase the lipophilicity (LogP) of the molecule. This increased lipophilicity may lead to enhanced membrane permeability, potentially improving cell-based activity and oral bioavailability. However, this often comes at the cost of reduced aqueous solubility. The N-methylation also removes a hydrogen bond donor site, which can influence binding interactions with target proteins and affect crystal packing.

Synthesis Strategies: Building the Pyrazolo[4,3-d]pyrimidine Core

The synthesis of both the methylated and demethylated pyrazolo[4,3-d]pyrimidine-5,7-diones can be approached through established synthetic routes for this class of compounds. A common strategy involves the condensation of a substituted aminopyrazole with a malonate derivative.

Proposed Synthesis of 1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

The synthesis of the demethylated analog would likely start from 3-amino-1H-pyrazole-4-carboxamide. This intermediate can be reacted with diethyl carbonate in the presence of a base, such as sodium ethoxide, to construct the pyrimidine-dione ring.

Caption: Proposed synthesis of the demethylated analog.

Proposed Synthesis of this compound

For the methylated analog, the synthesis would commence with a pre-methylated starting material, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. This precursor would then undergo a similar cyclization reaction with diethyl carbonate to yield the final product. Alternatively, the demethylated pyrazolo[4,3-d]pyrimidine-5,7-dione could be directly methylated at the N1 position, though this may present regioselectivity challenges. A microwave-assisted synthesis for related 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been reported, which involves the oxidative coupling of a 4-amino-1-methyl-pyrazole-5-carboxamide with aldehydes[2].

Caption: Proposed synthesis of the methylated analog.

Comparative Biological Activity: The Significance of N1-Methylation in Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established core for the development of potent inhibitors of cyclin-dependent kinases (CDKs)[3][4]. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. While direct comparative data for the two target compounds is unavailable, structure-activity relationship (SAR) studies on related heterocyclic kinase inhibitors provide valuable insights.

A study on a series of pyrrolo[3,2-d]pyrimidine-based antitubulin agents, a structurally related scaffold, demonstrated that N1-methylation significantly enhanced biological activity. For instance, the N1-methylated compound was 160-fold more potent in cellular microtubule depolymerization activity and 22-fold more potent in antiproliferative effects compared to its demethylated counterpart[5]. This suggests that the N1-methyl group may play a crucial role in optimizing the interaction with the biological target or in improving cellular uptake.

Mechanism of Action: Targeting the Cell Cycle

Pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis[3][6]. The core structure mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the pyrazolopyrimidine core then dictate the potency and selectivity for different kinases.

G cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->S G1_S_arrest G1/S Arrest CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK2_CycE Inhibition Pyrazolo_pyrimidine->CDK2_CycA Inhibition Apoptosis Apoptosis G1_S_arrest->Apoptosis caption CDK inhibition by pyrazolo[4,3-d]pyrimidines.

Caption: CDK inhibition by pyrazolo[4,3-d]pyrimidines.

It is hypothesized that both the methylated and demethylated compounds will exhibit inhibitory activity against CDKs. However, based on the trends observed in related series, the 1-methylated analog is predicted to be the more potent inhibitor . The methyl group may provide a favorable hydrophobic interaction within the ATP-binding pocket of the kinase, enhancing binding affinity. Furthermore, the increased lipophilicity and potential for improved cell permeability of the methylated compound could translate to greater potency in cell-based assays.

Experimental Protocols

To empirically validate the predicted differences between these two compounds, a series of standardized experiments would be required.

Protocol 1: Cyclin-Dependent Kinase Inhibition Assay

Objective: To determine and compare the in vitro inhibitory potency of the methylated and demethylated compounds against a panel of CDKs.

Materials:

  • Recombinant human CDK enzymes (e.g., CDK1/CycB, CDK2/CycA, CDK5/p25, CDK9/CycT1)

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound and its demethylated analog) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of detecting fluorescence.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the CDK enzyme, and the fluorescent peptide substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess and compare the antiproliferative activity of the two compounds in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

The comparative analysis of this compound and its demethylated analog, based on existing literature for related compounds, strongly suggests that N1-methylation is a critical determinant of biological activity and physicochemical properties. The methylated analog is predicted to be a more potent CDK inhibitor due to enhanced lipophilicity, which may lead to improved cell permeability and potentially more favorable interactions within the kinase active site.

To definitively validate these hypotheses, direct experimental comparison of the two compounds is essential. The provided protocols for kinase inhibition and cell proliferation assays offer a starting point for such investigations. Further studies should also include a broader kinase panel to assess selectivity, as well as in-depth ADME (absorption, distribution, metabolism, and excretion) profiling to evaluate the drug-like properties of these molecules. The insights gained from such studies will be invaluable for the rational design of next-generation pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.

References

  • Al-Gharabli, S. I., et al. (2015). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 95, 254-272. Available from: [Link]

  • PubChem. 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. Available from: [Link]

  • Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 193-204. Available from: [Link]

  • Havlíček, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Pharmacology, 209, 115448. Available from: [Link]

  • Krystof, V., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4545-4565. Available from: [Link]

  • Abdel-Aziz, A. A. -M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(30), 19438-19455. Available from: [Link]

Sources

The Tale of Two Scaffolds: A Comparative Analysis of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazolopyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology. Its structural resemblance to the endogenous purine core allows it to function as a privileged scaffold, adept at competing with adenosine triphosphate (ATP) for the active sites of a multitude of kinases. Among the various isomeric forms, pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have emerged as particularly fruitful starting points for the design of potent and selective inhibitors of critical cellular signaling pathways. This guide provides an in-depth comparative analysis of these two key isomers, delving into their differential biological activities, the causality behind experimental design, and the practical methodologies for their evaluation.

The Structural Nuance: A Foundation for Divergent Biological Activity

At first glance, the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers differ only in the arrangement of nitrogen atoms within their fused heterocyclic ring system. However, this subtle distinction has profound implications for their three-dimensional shape, electronic properties, and, consequently, their interaction with protein targets. The pyrazolo[3,4-d]pyrimidine scaffold, being a direct isostere of adenine, has been extensively explored, leading to the development of numerous kinase inhibitors.[1] Its hydrogen bonding patterns often mimic those of ATP in the kinase hinge region.[1] The pyrazolo[4,3-d]pyrimidine scaffold, while also a purine isostere, presents a different arrangement of hydrogen bond donors and acceptors, offering a unique opportunity to achieve alternative binding modes and potentially different selectivity profiles.

A Comparative Look at Kinase Inhibitory Profiles

The true divergence of these isomers is most evident in their biological activities. While both have been successfully developed as kinase inhibitors, they have often been directed towards different therapeutic targets.

Pyrazolo[3,4-d]pyrimidines: The Established Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the realm of kinase inhibition, with numerous derivatives showing potent activity against a range of kinases implicated in cancer.[2] This includes Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[1][3] The rationale for targeting these kinases stems from their central role in cell cycle progression, proliferation, and survival.[2]

Pyrazolo[4,3-d]pyrimidines: Emerging Players in Kinase Inhibition and Beyond

While historically less explored as kinase inhibitors, recent research has highlighted the potential of the pyrazolo[4,3-d]pyrimidine scaffold in this arena, particularly as potent CDK inhibitors.[4] Furthermore, this isomer has demonstrated a distinct and potent activity as a microtubule targeting agent, a mechanism not prominently associated with its pyrazolo[3,4-d]pyrimidine counterpart.[5] This dual-activity profile makes the pyrazolo[4,3-d]pyrimidine scaffold a particularly intriguing subject for further investigation.

Quantitative Comparison of CDK Inhibition

To illustrate the comparative potency, the following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from both isomeric series against CDK2/cyclin A2.

Isomer ScaffoldCompoundTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 14CDK2/cyclin A20.057[6]
Pyrazolo[3,4-d]pyrimidine Compound 3dCDK2/CyclinA20.332[7]
Pyrazolo[4,3-d]pyrimidine Compound 24CDK2/A2Not specified in abstract[4]
Pyrazolo[4,3-d]pyrimidine LGR6768CDK7Nanomolar range[8]

Note: Direct comparison is challenging due to variations in assay conditions between studies. However, the data suggests that both scaffolds can yield highly potent CDK inhibitors.

Causality Behind Experimental Choices: Why These Assays?

The selection of specific experimental assays is critical for elucidating the distinct biological profiles of these isomers.

  • Kinase Inhibition Assays: These are fundamental for confirming the direct interaction of the compounds with their intended kinase targets and for quantifying their potency (IC50). The choice of a specific kinase to screen against is driven by the therapeutic hypothesis. For instance, targeting CDKs is a rational approach for cancer therapy due to their role as key regulators of the cell cycle.[6]

  • Cell-Based Proliferation Assays (e.g., MTT Assay): These assays are crucial for assessing the functional consequence of kinase inhibition in a cellular context. A potent kinase inhibitor is only therapeutically useful if it can effectively inhibit the proliferation of cancer cells.

  • Cell Cycle Analysis: For compounds targeting CDKs, this assay is essential to confirm that the observed anti-proliferative effect is indeed due to a perturbation of the cell cycle, providing mechanistic validation.

  • Tubulin Polymerization Assays: For pyrazolo[4,3-d]pyrimidines, this assay is uniquely important to investigate their alternative mechanism of action as microtubule targeting agents.[5]

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRB pRB Cyclin D/CDK4_6->pRB P Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->pRB P E2F E2F pRB->E2F Inactivates S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine->Cyclin E/CDK2 Inhibits Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->Cyclin E/CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Pyrazolo[4,3-d]pyrimidine Isomer Pyrazolo[4,3-d]pyrimidine Isomer Kinase Inhibition Assay Kinase Inhibition Assay Pyrazolo[4,3-d]pyrimidine Isomer->Kinase Inhibition Assay Pyrazolo[3,4-d]pyrimidine Isomer Pyrazolo[3,4-d]pyrimidine Isomer Pyrazolo[3,4-d]pyrimidine Isomer->Kinase Inhibition Assay MTT Cell Proliferation Assay MTT Cell Proliferation Assay Kinase Inhibition Assay->MTT Cell Proliferation Assay Lead Compounds Cell Cycle Analysis Cell Cycle Analysis MTT Cell Proliferation Assay->Cell Cycle Analysis Mechanism of Action

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a stock solution of ATP at a concentration relevant to the Km of the kinase.

    • Prepare the recombinant kinase and its substrate in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Detect the amount of product formed. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its GI50 concentration for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content based on the fluorescence intensity.

  • Data Interpretation:

    • Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.

Conclusion

The pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers, while structurally similar, offer distinct opportunities for the development of targeted therapies. The well-trodden path of the pyrazolo[3,4-d]pyrimidine scaffold has yielded a wealth of potent kinase inhibitors. In contrast, the pyrazolo[4,3-d]pyrimidine isomer presents a less explored but equally promising avenue, with demonstrated potential as both kinase inhibitors and microtubule targeting agents. A thorough and comparative evaluation, employing the rigorous experimental protocols outlined in this guide, is paramount to fully unlocking the therapeutic potential of these versatile heterocyclic systems. The choice of isomer and the subsequent medicinal chemistry efforts should be guided by a deep understanding of the target biology and a rational approach to structure-based drug design.

References

  • Juge, N., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 225, 113778.
  • Abdel-Aziz, A. A.-M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 59-68.
  • El-Sayed, N. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882.

  • El-Sayed, N. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882.

  • Radi, M., et al. (2020). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 21(18), 6789.
  • Aly, A. A., et al. (2016).
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 185-203.
  • El-Adl, K., et al. (2025). Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678.
  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 14(40), 28905-28917.
  • Jorda, R., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 249, 115165.
  • Ali, M. A. M., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6).
  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1777-1781.
  • Abdelgawad, M. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(5), 103781.
  • O'Brien, N. A., et al. (2018). Targeting the Cyclin D-CDK4/6 Axis in ER-Positive Breast Cancer. Cancer Cell, 34(5), 721-736.
  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4597-4615.
  • El-Gohary, N. S., et al. (2022).
  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4597-4615.
  • Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9116-9136.
  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1543-1546.

Sources

A Comparative Guide to Validating Target Engagement of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of the novel compound 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione. We will explore a multi-tiered approach, comparing various experimental methodologies and providing the rationale behind their application.

Introduction: The Critical Role of Target Engagement

In drug discovery, unequivocally demonstrating that a compound binds to its intended biological target within a cellular context is a cornerstone of a successful program. This process, known as target engagement, provides the mechanistic link between a molecule's chemical structure and its observed biological effect. Without robust target engagement data, the interpretation of efficacy and toxicity results can be misleading, leading to costly failures in later stages of development.

The compound in focus, this compound, possesses a pyrazolopyrimidine scaffold. This chemical motif is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including kinases and phosphodiesterases.[1][2][3]

Section 1: Establishing a Putative Target - A Hypothesis-Driven Approach

The pyrazolo[4,3-d]pyrimidin-7-one core of our compound of interest is structurally analogous to the core of several known phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil.[4][5] PDE5 is a key enzyme that regulates cellular levels of cyclic guanosine monophosphate (cGMP), a second messenger crucial for processes like smooth muscle relaxation.[6][7] Inhibition of PDE5 leads to an increase in cGMP levels, a well-understood mechanism of action.[4][6]

Given this strong structural similarity, this guide will proceed under the hypothesis that This compound (hereafter referred to as "Compound X") is a phosphodiesterase type 5 (PDE5) inhibitor. The subsequent sections will detail a workflow to rigorously test this hypothesis by confirming direct binding and functional modulation of PDE5.

Section 2: The Hierarchy of Target Engagement Validation

A convincing case for target engagement is built upon a foundation of complementary evidence from different experimental platforms. We can visualize this as a hierarchical workflow, moving from direct, in-vitro binding to functional consequences in a live-cell environment.

G cluster_0 Tier 1: Direct Target Binding (In Vitro) cluster_1 Tier 2: Target Engagement (In-Cell) cluster_2 Tier 3: Functional Cellular Response a1 Biochemical PDE5 Enzyme Inhibition Assay a2 Biophysical Binding: SPR / ITC / TSA a1->a2 Confirms direct interaction b1 Cellular Thermal Shift Assay (CETSA) a2->b1 Translate binding to cellular context b2 NanoBRET™ Target Engagement Assay b1->b2 Confirms binding in a native environment c1 Cellular cGMP Quantification (HTRF/ELISA) b2->c1 Link binding to functional outcome

Caption: A hierarchical workflow for validating target engagement.

Section 3: Comparative Analysis of Methodologies

The selection of an appropriate assay depends on the specific question being asked. Here, we compare key techniques for validating Compound X's engagement with its putative target, PDE5. As a benchmark, we will compare its performance against Sildenafil, a well-characterized PDE5 inhibitor, and a non-binding negative control.

Tier 1: Direct Target Binding (In Vitro)

These methods determine if Compound X can physically interact with purified PDE5 protein.

  • Biochemical Enzyme Inhibition Assay: This is the most direct functional test. It measures the ability of a compound to inhibit the catalytic activity of PDE5, which hydrolyzes cGMP to GMP.[8][9][10]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetics (on-rate, off-rate) and affinity (KD) of the interaction between an immobilized target (PDE5) and an analyte (Compound X).[11][12][13][14][15]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, entropy) of the interaction.[16][17][18][19]

  • Thermal Shift Assay (TSA): A rapid and cost-effective method that measures the change in a protein's melting temperature (Tm) upon ligand binding. Increased thermal stability (a positive ΔTm) indicates binding.

Table 1: Comparison of In Vitro Direct Binding Assays

AssayPrincipleKey OutputAdvantagesDisadvantages
Enzyme Assay Measures inhibition of cGMP hydrolysisIC50Direct measure of functional inhibitionIndirectly measures binding
SPR Change in refractive index upon bindingKD, kon, koffReal-time kinetics, label-freeRequires protein immobilization
ITC Measures heat change upon bindingKD, ΔH, ΔS, nGold standard for thermodynamicsRequires large amounts of pure protein
TSA Ligand-induced protein stabilizationΔTmHigh-throughput, low sample usageProne to artifacts, indirect affinity

Hypothetical Data Summary:

CompoundPDE5 IC50 (nM)SPR KD (nM)ITC KD (nM)TSA ΔTm (°C)
Compound X 152522+5.2
Sildenafil 5.687.5+6.8
Negative Control >10,000No BindingNo Binding+0.1
Tier 2: Target Engagement (In-Cell)

These assays confirm that the compound can cross the cell membrane and bind to its target in the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA®): The gold standard for confirming intracellular target engagement.[20][21][22][23] It is based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[23][24] The amount of soluble protein remaining after heating is quantified, typically by Western Blot or mass spectrometry.

  • NanoBRET™ Target Engagement Assay: A newer, live-cell proximity-based assay.[25][26][27][28] It measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein. A test compound will compete with the tracer for binding, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[29]

Table 2: Comparison of In-Cell Target Engagement Assays

AssayPrincipleKey OutputAdvantagesDisadvantages
CETSA Thermal stabilization in intact cellsEC50, Target OccupancyLabel-free, native proteinLower throughput, requires specific antibody
NanoBRET BRET-based competitive bindingIC50, Residence TimeHigh-throughput, live cells, kinetic dataRequires genetic modification of target
Tier 3: Functional Cellular Response

This final tier connects target binding to a downstream biological consequence, confirming the compound's mechanism of action. For a PDE5 inhibitor, the expected outcome is an increase in intracellular cGMP levels.

  • cGMP Quantification Assay (HTRF®/ELISA): These are immunoassays designed to measure the concentration of cGMP in cell lysates.[30] Homogeneous Time-Resolved Fluorescence (HTRF) is a common high-throughput method.[31][32][33][34]

G GC Guanylate Cyclase cGMP cGMP (Active) GC->cGMP Synthesis GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Substrate GMP 5'-GMP (Inactive) PDE5->GMP Hydrolysis CompoundX Compound X CompoundX->PDE5 Inhibition

Caption: PDE5 signaling pathway and the inhibitory action of Compound X.

Hypothetical Data Summary:

CompoundcGMP Fold Increase (EC50, nM)
Compound X 25 (35 nM)
Sildenafil 35 (12 nM)
Negative Control 1.1 ( >10,000 nM)

Section 4: Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a Western Blot-based CETSA to determine the intracellular engagement of Compound X with PDE5.

  • Cell Culture: Culture a human cell line known to express PDE5 (e.g., A549, HEK293) to ~80% confluency.

  • Compound Treatment: Resuspend cells in media and treat with a dose-response of Compound X (e.g., 0.1 nM to 10 µM), Sildenafil (positive control), and DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot each treatment condition into separate PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[20] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize the protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody specific for PDE5 and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities. For each treatment, plot the percentage of soluble PDE5 relative to the unheated control against the temperature. The shift in the melting curve (Tm) indicates target engagement.

Protocol: HTRF cGMP Quantification Assay

This protocol describes a method to measure the functional outcome of PDE5 inhibition.

  • Cell Plating: Seed cells expressing PDE5 into a 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove media and add fresh media containing a dose-response of Compound X, Sildenafil, and DMSO.

  • Stimulation: Add a PDE5 substrate activator, such as Sodium Nitroprusside (SNP), to stimulate cGMP production. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the HTRF assay according to the manufacturer's protocol (e.g., Revvity HTRF cGMP kit).[30][31] This typically involves adding two detection reagents: a Europium cryptate-labeled anti-cGMP antibody (donor) and a d2-labeled cGMP analog (acceptor).[31]

  • Plate Reading: Incubate for 1 hour at room temperature.[33] Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cGMP concentration using a standard curve. Plot the cGMP concentration against the compound concentration to determine the EC50.

Conclusion

Validating the target engagement of a novel compound like this compound requires a multi-faceted, evidence-based approach. By progressing through a hierarchy of assays—from direct biochemical binding to intracellular engagement and finally to functional cellular response—researchers can build a robust and compelling data package. This guide proposes a hypothesis-driven workflow, using the structural similarity to Sildenafil to posit PDE5 as a target. The comparative analysis of techniques like SPR, CETSA, and HTRF provides a clear roadmap for confirming this hypothesis, ultimately establishing a clear mechanistic link between the compound and its biological activity.

References

  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Retrieved from [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Bishop, G. W., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. Retrieved from [Link]

  • ACS Omega. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Pero, J. E. (2010). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sildenafil. PubChem. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Retrieved from [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Biosensing Instrument. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • University of Bristol. (n.d.). The structure of sildenafil. Retrieved from [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sildenafil. Retrieved from [Link]

  • MDPI. (2022). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Sawant, S. D., et al. (2015). Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of sildenafil (1) and analogues homosildenafil (2) and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • OSTI.GOV. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][30][35][36]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • MDPI. (2019). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities. Retrieved from [Link]

  • YouTube. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]

Sources

A Head-to-Head Preclinical Assessment: 1-Methyl-pyrazolo[4,3-d]pyrimidines versus Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Challenge of Microtubule-Targeting Agents in Breast Cancer

For decades, taxanes such as paclitaxel have been a cornerstone of chemotherapy for various solid tumors, including breast cancer.[1][2] Their mechanism of action, the stabilization of microtubules, leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4][5] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division.[6] By binding to the β-tubulin subunit, paclitaxel effectively freezes these structures, preventing the chromosomal separation necessary for mitosis.[3][7]

However, the clinical utility of paclitaxel is often hampered by the development of drug resistance.[1][8] Key mechanisms of resistance include the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and mutations in or altered expression of β-tubulin isotypes, particularly the overexpression of βIII-tubulin.[8][9] These challenges necessitate the development of new microtubule-targeting agents (MTAs) that can overcome these resistance mechanisms.

This guide provides a preclinical benchmark comparison of a novel class of compounds, N1-methyl-pyrazolo[4,3-d]pyrimidines, against the standard-of-care agent, paclitaxel. We will focus on the anticancer activity of this pyrimidine scaffold in breast cancer models, with a particular emphasis on its potential to circumvent common taxane resistance pathways. The data presented herein is primarily based on a leading compound from this class, referred to as Compound 9 in seminal studies, which serves as a representative for the 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione series.[6][10]

Comparative Mechanism of Action: A Tale of Two Microtubule Binders

Both paclitaxel and the N1-methyl-pyrazolo[4,3-d]pyrimidine class of compounds target microtubules, yet they do so through distinct mechanisms, which likely underlies their differential activity in resistant cancer models.

Paclitaxel: As a microtubule stabilizing agent, paclitaxel binds to the interior surface of the microtubule, enhancing the polymerization of tubulin dimers.[7][11] This leads to the formation of hyper-stable, non-functional microtubules, causing cell cycle arrest in the G2/M phase and ultimately apoptosis.[4][12]

N1-Methyl-Pyrazolo[4,3-d]pyrimidines (represented by Compound 9): In contrast, this novel class of compounds acts as tubulin polymerization inhibitors.[6][10] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[6] This disruption of microtubule formation also leads to mitotic arrest and apoptosis. The targeting of a different binding site on tubulin is a critical distinction that may allow these compounds to remain effective in the presence of resistance mechanisms that affect the paclitaxel binding site.

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitotic Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Comparative Mechanism of Action.

Preclinical Efficacy: A Head-to-Head Comparison

The following tables summarize the preclinical data for a representative N1-methyl-pyrazolo[4,3-d]pyrimidine, Compound 9, and paclitaxel in various breast cancer cell lines.

In Vitro Potency Against Breast Cancer Cell Lines
CompoundCell LineIC50 (nM)NotesReference
Compound 9 MCF-7≤10Estrogen receptor-positive[6][10]
Paclitaxel MCF-73.5 µM (3500 nM)[13]
Compound 9 MCF-7 TUBB3PotentPaclitaxel-resistant, βIII-tubulin overexpressing[6][10]
Paclitaxel MDA-MB-2310.3 µM (300 nM)Triple-negative breast cancer[13]
Paclitaxel T50R>100 nMPaclitaxel-resistant MDA-MB-231[14]

Note: The IC50 values for paclitaxel can vary between studies and experimental conditions.

Inhibition of Tubulin Polymerization
CompoundIC50 (µM)MechanismReference
Compound 9 0.45Inhibition[6][10]
Paclitaxel N/AStabilization[3][7]
In Vivo Efficacy in a Paclitaxel-Resistant Xenograft Model

A study utilizing a mouse xenograft model with MCF-7 cells overexpressing βIII-tubulin (MCF-7 TUBB3), a known mechanism of taxane resistance, demonstrated the superior in vivo activity of Compound 9 compared to paclitaxel.[6][10]

TreatmentTumor Growth InhibitionSignificance vs. ControlSignificance vs. PaclitaxelReference
Compound 9 Significant reductionP < 0.0001P < 0.0001[6][10]
Paclitaxel Minimal effectNot significantN/A[6][10]

These preclinical findings suggest that N1-methyl-pyrazolo[4,3-d]pyrimidines, as exemplified by Compound 9, exhibit potent anticancer activity in breast cancer models and, critically, can overcome a key clinical mechanism of paclitaxel resistance.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for benchmarking novel MTAs against established standards of care.

Experimental Workflow

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison A Cell Viability Assays (MTT/SRB) E IC50 Determination A->E B Tubulin Polymerization Assay B->E C Immunofluorescence Microscopy D Xenograft Tumor Model F Tumor Growth Inhibition Analysis D->F

Figure 2: Benchmarking Experimental Workflow.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, and a paclitaxel-resistant variant)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (N1-methyl-pyrazolo[4,3-d]pyrimidine and paclitaxel) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin

  • GTP solution

  • Polymerization buffer

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Resuspend purified tubulin in polymerization buffer.

  • Add GTP and the test compound or vehicle control.

  • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Calculate the rate of polymerization and the percentage of inhibition for inhibitory compounds.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct observation of the effects of the compounds on the cellular microtubule network.

Materials:

  • Cells grown on coverslips

  • Test compounds

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells with the test compounds for a specified period.

  • Fix and permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence microscope.

In Vivo Xenograft Model

This model assesses the antitumor efficacy of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Breast cancer cells (e.g., MCF-7 or a paclitaxel-resistant line)

  • Matrigel (optional)

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, paclitaxel, N1-methyl-pyrazolo[4,3-d]pyrimidine).

  • Administer the treatments according to a predetermined schedule and dosage.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition and assess statistical significance.

Discussion and Future Directions

The preclinical data strongly suggest that N1-methyl-pyrazolo[4,3-d]pyrimidines represent a promising class of novel MTAs. Their distinct mechanism of action, involving the inhibition of tubulin polymerization via the colchicine binding site, provides a clear rationale for their efficacy in paclitaxel-resistant breast cancer models. The potent in vitro and in vivo activity, particularly in a βIII-tubulin overexpressing model, highlights their potential to address a significant unmet need in the clinical management of breast cancer.

Further preclinical development should focus on a comprehensive safety and toxicology profile of the lead candidates, pharmacokinetic studies to optimize dosing and scheduling, and evaluation in a broader range of breast cancer subtypes, including different models of acquired and intrinsic resistance. The logical progression of this research is depicted below.

A Lead Compound Identification (N1-methyl-pyrazolo[4,3-d]pyrimidine) B In Vitro & In Vivo Proof-of-Concept A->B Efficacy Testing C Safety & Toxicology Studies B->C Safety Assessment D Pharmacokinetic Profiling B->D ADME Evaluation E IND-Enabling Studies C->E D->E F Clinical Trials E->F Regulatory Approval

Sources

A Comparative Guide to the Synthesis of Pyrazolo[4,3-d]pyrimidines: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents. Its structural similarity to endogenous purines allows it to effectively interact with a variety of biological targets, making it a focal point in drug discovery. This guide provides a side-by-side comparison of the most common and effective methods for synthesizing this important bicyclic heterocycle, offering insights into the rationale behind different synthetic choices and providing detailed experimental protocols.

The Strategic Importance of Pyrazolo[4,3-d]pyrimidines

The therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives stems from their ability to mimic purine bases, enabling them to act as antagonists or inhibitors of enzymes that process purines. This has led to the development of potent kinase inhibitors, antivirals, and anti-inflammatory drugs. The versatility of this scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of its pharmacological properties.

Key Synthetic Strategies: A Comparative Overview

The synthesis of the pyrazolo[4,3-d]pyrimidine core predominantly involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole. The choice of the starting pyrazole precursor is a critical determinant of the overall synthetic route and the substitution pattern of the final product. The two most widely employed precursors are 5-aminopyrazole-4-carbonitriles and 5-aminopyrazole-4-carboxamides.

Herein, we compare the primary synthetic methodologies, highlighting their advantages, limitations, and providing experimental data to support the discussion.

Method 1: From 5-Aminopyrazole-4-carbonitriles

This is arguably the most common and versatile approach, utilizing readily available 5-aminopyrazole-4-carbonitriles as the starting material. The pyrimidine ring is then annulated through cyclocondensation with a one-carbon synthon.

The synthesis of the 5-aminopyrazole-4-carbonitrile precursor is typically achieved through a Thorpe-Ziegler type cyclization. A common method involves the condensation of a hydrazine with (ethoxymethylene)malononitrile.[1] This reaction is generally high-yielding and regioselective.

G cluster_0 Synthesis of 5-Aminopyrazole-4-carbonitrile Hydrazine Hydrazine Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]

  • To a solution of phenylhydrazine (1.0 eq) in ethanol, add (ethoxymethylene)malononitrile (1.0 eq).

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired product.

The reaction of 5-aminopyrazole-4-carbonitrile with formamide is a classical and straightforward method to obtain 1H-pyrazolo[4,3-d]pyrimidin-7-amine. The reaction proceeds through an initial formation of a formamidine intermediate, followed by intramolecular cyclization.

G cluster_1 Cyclocondensation with Formamide 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile Formamide Formamide Pyrazolo[4,3-d]pyrimidin-7-amine Pyrazolo[4,3-d]pyrimidin-7-amine

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

  • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-20 eq) is heated at reflux (typically 180-200 °C) for 2-4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to give the pure product.

To access pyrazolo[4,3-d]pyrimidin-7-ones or -thiones, 5-aminopyrazole-4-carbonitriles can be reacted with urea or thiourea, respectively. These reactions are typically performed at high temperatures, often via a fusion method or in a high-boiling solvent.

G cluster_2 Cyclocondensation with Urea/Thiourea 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile Urea_Thiourea Urea or Thiourea Pyrazolo_Product Pyrazolo[4,3-d]pyrimidin-7-one/thione

Experimental Protocol: General Procedure for Fusion with Urea/Thiourea

  • An intimate mixture of 5-aminopyrazole-4-carbonitrile (1.0 eq) and urea or thiourea (1.5-2.0 eq) is heated to a molten state (typically 180-220 °C) for 1-2 hours.

  • The reaction mixture is cooled, and the solidified mass is triturated with a suitable solvent (e.g., ethanol or water).

  • The solid product is collected by filtration, washed, and recrystallized.

Method 2: From 5-Aminopyrazole-4-carboxamides

An alternative and equally important route utilizes 5-aminopyrazole-4-carboxamides as the key precursors. This method is particularly useful for the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones.

The 5-aminopyrazole-4-carboxamide precursor can be synthesized through the condensation of a hydrazine with ethyl 2-cyano-3-oxobutanoate, followed by hydrolysis of the resulting ester. A more direct approach involves the reaction of a hydrazine with 2-cyano-3-oxobutanamide.

G cluster_3 Synthesis of 5-Aminopyrazole-4-carboxamide Hydrazine Hydrazine Cyanoacetamide_derivative 2-Cyano-3-oxobutanamide 5-Aminopyrazole-4-carboxamide 5-Aminopyrazole-4-carboxamide

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide [2]

  • A mixture of phenylhydrazine (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol is refluxed for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with aqueous ammonia.

  • The resulting mixture is heated to obtain the carboxamide, which is then isolated by filtration and recrystallized.

The cyclization of 5-aminopyrazole-4-carboxamide to form the pyrazolo[4,3-d]pyrimidin-7-one can be achieved by heating with formic acid or formamide. This reaction proceeds via the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration.

G cluster_4 Cyclocondensation with Formic Acid/Formamide 5-Aminopyrazole-4-carboxamide 5-Aminopyrazole-4-carboxamide Formic_Acid_Formamide Formic Acid or Formamide Pyrazolo_Product Pyrazolo[4,3-d]pyrimidin-7-one

Experimental Protocol: Synthesis of 1-Phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [3]

  • A solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 eq) in an excess of formic acid is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by filtration, washed, and dried.

Method 3: Multicomponent Reactions (MCRs)

Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. Several one-pot, multicomponent strategies have been developed for the synthesis of pyrazolo[4,3-d]pyrimidines. These methods typically involve the in-situ formation of the pyrazole ring followed by the pyrimidine annulation in a single pot.

A notable example is the reaction between an aldehyde, a pyrazolone, and urea or thiourea.[4][5][6]

G cluster_5 Multicomponent Synthesis Aldehyde Aldehyde Pyrazolone Pyrazolone Urea_Thiourea Urea or Thiourea Pyrazolo_Product Pyrazolo[4,3-d]pyrimidine derivative

Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives [4]

  • A mixture of an aromatic aldehyde (1.0 eq), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 eq), urea (1.2 eq), and a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate in glycerol is heated at 100-120 °C for a specified time.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Water is added to the reaction mixture, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Side-by-Side Comparison of Synthesis Methods

MethodStarting MaterialReagents for Pyrimidine RingTypical Reaction ConditionsTypical YieldsAdvantagesDisadvantages
Method 1a 5-Aminopyrazole-4-carbonitrileFormamideReflux (180-200 °C), 2-4 h60-85%Readily available starting materials, straightforward procedure.High reaction temperatures, potential for side reactions.
Method 1b 5-Aminopyrazole-4-carbonitrileUrea/ThioureaFusion (180-220 °C), 1-2 h50-75%Direct access to pyrimidinones and thiones.Harsh conditions, potential for charring and difficult purification.
Method 2 5-Aminopyrazole-4-carboxamideFormic Acid/FormamideReflux, 6-8 h70-90%Good yields, milder conditions compared to fusion.Synthesis of the carboxamide precursor can be multi-step.
Method 3 Aldehyde, Pyrazolone, Urea/ThioureaIn-situ formationOne-pot, catalytic, 100-120 °C80-95%High efficiency, atom economy, operational simplicity.Substrate scope might be limited by the multicomponent reaction.

Conclusion and Future Perspectives

The synthesis of pyrazolo[4,3-d]pyrimidines is a well-established field with a variety of reliable methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Classical methods starting from 5-aminopyrazole derivatives remain the workhorses for the synthesis of a wide range of analogues. However, the development of more efficient and environmentally friendly multicomponent reactions is a growing trend. These methods offer significant advantages in terms of step economy and waste reduction, aligning with the principles of green chemistry.

Future research in this area will likely focus on the development of novel catalytic systems for multicomponent reactions, expanding the substrate scope, and exploring new, milder reaction conditions. The continued interest in the biological activities of pyrazolo[4,3-d]pyrimidines will undoubtedly drive further innovation in their synthesis, providing medicinal chemists with an ever-expanding toolbox to create novel therapeutic agents.

References

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Al-Issa, S. A. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Chemistry Central Journal, 7(1), 137. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). ResearchGate. [Link]

  • Ghahremanzadeh, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1555. [Link]

  • Ghahremanzadeh, R., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 763553. [Link]

  • Li, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1783-1788. [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 3846-3861. [Link]

  • Nikpassand, M., & Zare, M. (2014). One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E233-E237. [Link]

  • Wang, X., et al. (2021). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry, 86(7), 5343-5351. [Link]

  • Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. (2019). ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2011). ResearchGate. [Link]

  • Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. (2014). IOSR Journal of Applied Chemistry. [Link]

  • Mohammadi, M., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(51), 30653-30661. [Link]

  • Multicomponent, Efficient Approach for the Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives Using Glycerol as Green Solvent. (2014). ResearchGate. [Link]

  • Lee, H. W., et al. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry, 18(16), 5920-5929. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 221-240. [Link]

  • Maleki, A., & Kamal, P. (2019). Synthesis of 5‑Amino‑1H‑pyrazole‑4‑carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst. Polycyclic Aromatic Compounds, 41(5), 1087-1095. [Link]

  • Hulverson, M. A., et al. (2015). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Journal of Medicinal Chemistry, 58(1), 419-433. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities extends beyond synthesis and application; it encompasses a cradle-to-grave responsibility for safe handling and disposal. This guide provides a detailed operational and disposal plan for 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a member of the biologically significant pyrazolopyrimidine class. The procedures outlined below are grounded in established safety protocols and regulatory principles, designed to ensure the protection of laboratory personnel and the environment.

The core philosophy of this guide is risk mitigation through proper hazard assessment and waste classification. Given that specific safety data for this exact compound is not widely available, we will proceed with a conservative approach, inferring potential hazards from structurally analogous compounds.

Hazard Assessment & Characterization

Before any disposal procedure can be initiated, a thorough understanding of the potential risks is paramount. The pyrazolo[4,3-d]pyrimidine scaffold is a well-known pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activity, including anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] Therefore, it is prudent to handle this compound as a potentially biologically active and hazardous compound.

An examination of a closely related structure, 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, provides a basis for a presumptive hazard profile.[3]

Potential Hazard Class GHS Hazard Statement Code Description Source (Structural Analog)
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][5]

Causality: The nitrogen-rich heterocyclic structure and functional groups suggest that the compound may be readily absorbed and could interfere with biological pathways. The warnings for skin, eye, and respiratory irritation are common for complex organic molecules that can act as sensitizers or irritants upon contact.

The Core Principle of Waste Management: Classification

The single most critical step in proper chemical disposal is waste classification. The generator of the waste—the researcher—is legally and ethically responsible for determining whether a discarded chemical is a hazardous waste.[6] This determination must be made in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

The following workflow diagram illustrates the essential decision-making process for classifying chemical waste.

G start Waste Generated (Compound or Contaminated Material) consult_sds Consult SDS & Hazard Data (Use Analog Data if Necessary) start->consult_sds is_rcra Is the compound a listed RCRA hazardous waste? consult_sds->is_rcra has_char Does the waste exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? is_rcra->has_char  No consult_ehs Consult Institutional EHS for Final Determination is_rcra->consult_ehs Yes has_char->consult_ehs Yes non_hazardous Classify as NON-HAZARDOUS WASTE (Special Handling may still apply) has_char->non_hazardous  No hazardous Classify as HAZARDOUS WASTE consult_ehs->hazardous proc_haz Follow Hazardous Chemical Waste Disposal Protocol hazardous->proc_haz proc_non_haz Follow Institutional Protocol for Non-Hazardous Chemical/ Biomedical Waste non_hazardous->proc_non_haz

Caption: Waste classification workflow.

Step-by-Step Disposal Protocols

Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including double chemotherapy-rated gloves, a lab coat, and safety goggles or a full-face shield.[8]

Protocol 3.1: Disposal of Unused/Neat Compound

Objective: To prepare the pure, solid compound for collection by EHS as hazardous chemical waste.

  • Containerization:

    • Ensure the compound is in its original, clearly labeled container or a compatible, sealed, and leak-proof waste container.

    • The container must be in good condition with a secure cap.

  • Labeling:

    • Attach a hazardous waste tag, available from your EHS department.

    • Fill out the tag completely and accurately. List the full chemical name: "this compound". Do not use abbreviations.

    • Estimate the quantity of waste.

    • List all potential hazards based on the assessment in Section 1 (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.

  • Collection:

    • Arrange for pickup by your institution's EHS personnel according to their schedule and procedures.

Protocol 3.2: Disposal of Contaminated Labware (Solid Waste)

Objective: To safely manage solid items (e.g., pipette tips, weigh boats, gloves, vials) contaminated with the compound. Due to the potential cytotoxic nature of this class of compounds, these items should be treated as "trace" chemotherapy waste.[8]

  • Segregation:

    • At the point of generation, immediately place all contaminated disposable solid items into a designated, puncture-resistant container specifically for trace hazardous chemical waste. This is often a yellow sharps-style container or a specially marked bag.[8]

  • Container Management:

    • Do not overfill the container.

    • Keep the container closed when not in use.

  • Final Disposal:

    • When full, seal the container.

    • Dispose of the entire container through your institution's hazardous or biomedical waste stream, as directed by EHS. Often, this involves placing the sealed container into a larger biohazard waste box for incineration.[7][8]

Protocol 3.3: Disposal of Contaminated Solutions (Liquid Waste)

Objective: To safely collect and dispose of aqueous or organic solutions containing the compound. Under no circumstances should this waste be poured down the drain. [6]

  • Waste Stream Identification:

    • Use separate, dedicated liquid waste containers for aqueous and organic (e.g., halogenated vs. non-halogenated) waste streams. Do not mix incompatible waste types.

  • Containerization:

    • Use a compatible, shatter-resistant container with a secure, sealing cap.

    • The container must be stored in secondary containment.

  • Labeling:

    • Attach a hazardous waste tag as soon as the first drop of waste is added.

    • List all chemical constituents by their full name, including solvents and the title compound.

    • Provide an accurate percentage estimate for each component.

  • Collection:

    • When the container is full (do not exceed 90% capacity), secure the cap and arrange for pickup by EHS.

The following diagram provides a simplified decision tree for selecting the correct disposal path based on the form of the waste.

G start Identify Waste Form cat1 Unused/Neat Solid Compound start->cat1 cat2 Contaminated Solid Waste (Gloves, Pipettes, Vials) start->cat2 cat3 Contaminated Liquid Waste (Aqueous or Organic) start->cat3 proc1 Follow Protocol 3.1: Containerize, Label for EHS Pickup cat1->proc1 proc2 Follow Protocol 3.2: Segregate into Trace Waste Container cat2->proc2 proc3 Follow Protocol 3.3: Collect in Labeled Liquid Waste Container cat3->proc3

Caption: Disposal decision tree by waste form.

Spill Management

In the event of a spill, the primary goal is to prevent exposure and contain the material.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Consult SDS/EHS: Refer to the relevant Safety Data Sheet for any solvents involved and contact your institution's EHS emergency line.

  • Cleanup (for minor spills):

    • Ensure you are wearing appropriate PPE (double gloves, lab coat, safety goggles).

    • Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully sweep the solid material into a suitable container. Avoid creating dust.[6]

    • Wipe the area with a suitable solvent (e.g., water or ethanol, depending on solubility) and absorbent pads.

    • All cleanup materials must be disposed of as hazardous solid waste (Protocol 3.2).

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By treating this and other novel compounds with a conservative assessment of risk, rigorously classifying waste streams, and adhering to established institutional protocols, we uphold our commitment to safety and environmental stewardship. Always remember that your institutional EHS department is your primary resource for guidance and compliance.

References

  • SAFETY DATA SHEET for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.

  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem, National Center for Biotechnology Information.

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Center for Biotechnology Information (PMC).

  • SAFETY DATA SHEET for 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. TCI Chemicals.

  • 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. PubChem, National Center for Biotechnology Information.

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. ChemicalBook.

  • NIH Waste Disposal Guide 2022. National Institutes of Health.

  • 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione. Benchchem.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Safety Data Sheet: Pyrazolo[1,5-a]pyrimidin-7-ol. CymitQuimica.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • SAFETY DATA SHEET for Pyridine. Sigma-Aldrich.

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration.

  • SAFETY DATA SHEET 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN. Synerzine.

  • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino). PubChem, National Center for Biotechnology Information.

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. Princeton University Environmental Health & Safety.

  • SAFETY DATA SHEET for 2-Amino-5-bromopyrimidine. Sigma-Aldrich.

  • A Novel Pyrazolo[3,4- d ]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. PubMed, National Center for Biotechnology Information.

  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. National Center for Biotechnology Information (PMC).

  • methyl 1-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-1H-indole-3-carboxylate. ChemDiv.

Sources

A Researcher's Guide to the Safe Handling of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

As research into novel therapeutics advances, pyrazolo[4,3-d]pyrimidine derivatives are gaining significant attention for their potential biological activities, including the inhibition of enzymes like EGFR tyrosine kinase and their role as hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitors for treating anemia.[1][2] The compound 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione, a member of this promising class, necessitates a thorough understanding of its safe handling to protect researchers and ensure experimental integrity. This guide provides essential safety protocols and logistical information, grounded in the principles of chemical causality and laboratory best practices.

I. Hazard Analysis: An Evidence-Based Assessment

Data from related pyrazolo[4,3-d]pyrimidine derivatives strongly suggest that this compound should be handled as potentially hazardous. Key concerns include:

  • Oral Toxicity: A related compound, 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, is classified as toxic if swallowed.[3][4] This indicates a significant risk if the compound is ingested, necessitating strict hygiene practices.

  • Skin and Eye Irritation: GHS classifications for 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine include warnings for skin and serious eye irritation.[5] Another analog, 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone, is also known to cause skin and eye irritation.[6]

  • Respiratory Irritation: The dichlorinated analog may also cause respiratory irritation, highlighting the importance of avoiding dust inhalation.[5]

Based on this evidence, it is prudent to treat this compound as a substance with the potential for oral toxicity and as a skin, eye, and respiratory irritant.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the selection process.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles complying with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a splash hazard.To prevent eye contact with the solid compound or solutions, which may cause serious irritation.[3][5][6]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed regularly.To prevent skin contact, which may lead to irritation.[5][6] A lab coat protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.To prevent inhalation of dust particles, which may cause respiratory tract irritation.[5]
PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_handling Handling Procedures A Review available data for This compound and structural analogs B Eye Protection: Chemical Goggles (EN166/OSHA) A->B Potential Eye Irritant C Skin Protection: Nitrile Gloves & Lab Coat A->C Potential Skin Irritant D Respiratory Protection: Work in Ventilated Area. Consider N95 for dust. A->D Potential Respiratory Irritant E Follow standard laboratory hygiene practices B->E C->E D->E

Caption: PPE Selection Workflow for Handling the Compound.

III. Operational and Disposal Plans: A Step-by-Step Guide

Adherence to systematic procedures is critical for mitigating risks during handling and disposal.

A. Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Weighing and Aliquoting: Conduct all manipulations of the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]

  • Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and dispose of it as hazardous waste.

B. Disposal Plan
  • Waste Classification: All waste containing this compound, including contaminated PPE and empty containers, should be treated as hazardous chemical waste.

  • Containerization: Store waste in clearly labeled, sealed containers.

  • Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour waste down the drain.[3]

IV. Emergency Procedures: Preparedness and Response

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

V. Conclusion

While this compound holds promise in drug development, its handling demands a cautious and informed approach. By understanding the potential hazards through the lens of structurally related compounds and implementing the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can work safely and effectively with this novel chemical entity.

References

  • PubChem. (n.d.). 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1H, 4H, 5H, 6H, 7H-pyrazolo[4, 3-d]pyrimidine-5, 7-dione, min 97%, 1 gram. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.